Product packaging for 1-(Bromoethynyl)cyclohexene(Cat. No.:CAS No. 21983-34-6)

1-(Bromoethynyl)cyclohexene

Cat. No.: B15483076
CAS No.: 21983-34-6
M. Wt: 185.06 g/mol
InChI Key: SJNYXLBJQFPAJQ-UHFFFAOYSA-N
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Description

1-(Bromoethynyl)cyclohexene is a useful research compound. Its molecular formula is C8H9Br and its molecular weight is 185.06 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Br B15483076 1-(Bromoethynyl)cyclohexene CAS No. 21983-34-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21983-34-6

Molecular Formula

C8H9Br

Molecular Weight

185.06 g/mol

IUPAC Name

1-(2-bromoethynyl)cyclohexene

InChI

InChI=1S/C8H9Br/c9-7-6-8-4-2-1-3-5-8/h4H,1-3,5H2

InChI Key

SJNYXLBJQFPAJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C#CBr

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Bromoethynyl)cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(bromoethynyl)cyclohexene, a valuable building block in organic synthesis and medicinal chemistry. The document outlines a reliable synthetic pathway, detailed experimental protocols, and expected characterization data.

Introduction

This compound is a key intermediate for the introduction of the bromoethynyl-cyclohexene moiety into larger molecules. Its unique combination of a vinyl bromide and a bromoalkyne offers multiple points for further functionalization, making it a versatile reagent in the synthesis of complex organic scaffolds, including those with potential pharmaceutical applications. This guide focuses on a practical and accessible synthetic route, the Corey-Fuchs reaction, and the subsequent characterization of the target compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process based on the Corey-Fuchs reaction.[1] This method involves the conversion of an aldehyde to a terminal alkyne, with the option to isolate the intermediate 1-bromoalkyne.[1] In this case, cyclohexanecarboxaldehyde serves as the starting material.

The overall reaction scheme is as follows:

Step 1: Synthesis of (2,2-Dibromovinyl)cyclohexane

Cyclohexanecarboxaldehyde is reacted with a phosphine-ylide generated in situ from carbon tetrabromide and triphenylphosphine to yield the intermediate, (2,2-dibromovinyl)cyclohexane.[2][3]

Step 2: Synthesis of this compound

The isolated (2,2-dibromovinyl)cyclohexane is then treated with a strong base, such as n-butyllithium, to induce elimination of one equivalent of hydrogen bromide, affording the desired this compound.[2][4] Careful control of the reaction conditions is crucial to favor the formation of the bromoalkyne over the terminal alkyne.[1][5]

Experimental Protocols

Step 1: Synthesis of (2,2-Dibromovinyl)cyclohexane

Materials:

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Cyclohexanecarboxaldehyde

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (2.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add carbon tetrabromide (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C. The solution will turn from colorless to a yellow-orange ylide solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add cyclohexanecarboxaldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add hexanes to the residue to precipitate triphenylphosphine oxide.

  • Filter the mixture and wash the solid with cold hexanes.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield (2,2-dibromovinyl)cyclohexane as a colorless oil.

Step 2: Synthesis of this compound

Materials:

  • (2,2-Dibromovinyl)cyclohexane

  • n-Butyllithium (n-BuLi) in hexanes (a solution of known molarity)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (2,2-dibromovinyl)cyclohexane (1.0 eq) and anhydrous tetrahydrofuran.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.0 - 1.1 eq) in hexanes dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the bromoalkyne can be monitored by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford this compound.

Quantitative Data
ParameterStep 1: (2,2-Dibromovinyl)cyclohexaneStep 2: this compound
Starting Material Cyclohexanecarboxaldehyde(2,2-Dibromovinyl)cyclohexane
Key Reagents PPh₃, CBr₄n-BuLi
Solvent DichloromethaneTetrahydrofuran
Reaction Temperature 0 °C to Room Temperature-78 °C
Typical Reaction Time 12-16 hours1-2 hours
Typical Yield 70-85%60-75%
Purification Method Column ChromatographyColumn Chromatography

Characterization of this compound

Due to the limited availability of published experimental data for this compound, the following characterization data is predicted based on known values for similar structural motifs.

Spectroscopic Data
TechniquePredicted Data for this compound
¹H NMR (CDCl₃) δ (ppm): 6.2-6.4 (m, 1H, vinylic H), 2.0-2.3 (m, 4H, allylic CH₂), 1.5-1.8 (m, 4H, CH₂)
¹³C NMR (CDCl₃) δ (ppm): 135-140 (vinylic C-Br), 120-125 (vinylic C), 75-80 (alkynyl C-Br), 60-65 (alkynyl C), 25-35 (allylic CH₂), 20-25 (CH₂)
IR (Infrared) ν (cm⁻¹): ~3020 (=C-H stretch), ~2930, ~2860 (C-H stretch), ~2200 (C≡C stretch, weak), ~1640 (C=C stretch)
Mass Spectrometry (EI) m/z: [M]⁺ and [M+2]⁺ isotopic pattern for bromine, fragmentation by loss of Br, and cleavage of the cyclohexene ring.

Visualization of Workflow and Pathways

Synthesis Pathway

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Corey-Fuchs Dibromoolefination cluster_step2 Step 2: Elimination start Cyclohexanecarboxaldehyde intermediate (2,2-Dibromovinyl)cyclohexane start->intermediate PPh₃, CBr₄ DCM, 0 °C to RT product This compound intermediate->product n-BuLi, THF -78 °C

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Mix Reagents for Step 1 (Cyclohexanecarboxaldehyde, PPh₃, CBr₄ in DCM) reaction1 Reaction at 0 °C to RT (12-16 h) start->reaction1 workup1 Workup & Purification 1 (Concentration, Precipitation, Filtration, Column Chromatography) reaction1->workup1 intermediate Isolate (2,2-Dibromovinyl)cyclohexane workup1->intermediate start2 Dissolve Intermediate in THF intermediate->start2 reaction2 Reaction at -78 °C with n-BuLi (1-2 h) start2->reaction2 quench Quench with aq. NH₄Cl reaction2->quench workup2 Workup & Purification 2 (Extraction, Washing, Drying, Column Chromatography) quench->workup2 product Isolate this compound workup2->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound via the Corey-Fuchs reaction, along with its expected characterization data. The provided methodologies and data serve as a valuable resource for researchers in organic and medicinal chemistry, facilitating the use of this versatile building block in their synthetic endeavors. The modularity of the described synthesis allows for potential adaptation and optimization for specific research needs.

References

Technical Guide on the Spectroscopic Data of 1-(Bromoethynyl)cyclohexene and Related Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Proposed Synthesis of 1-(Bromoethynyl)cyclohexene

A potential synthetic route to this compound involves the electrophilic bromination of the terminal alkyne of 1-ethynylcyclohexene. A common method for this transformation is the reaction with N-bromosuccinimide (NBS) in the presence of a silver catalyst, such as silver nitrate (AgNO₃).

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 1_ethynylcyclohexene 1-Ethynylcyclohexene reaction_mixture 1_ethynylcyclohexene->reaction_mixture NBS N-Bromosuccinimide (NBS) NBS->reaction_mixture AgNO3 Silver Nitrate (AgNO₃) AgNO3->reaction_mixture catalyst Acetone Acetone (solvent) Acetone->reaction_mixture solvent target This compound succinimide Succinimide reaction_mixture->target reaction_mixture->succinimide G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization Synthesis Synthesize Crude Product Workup Aqueous Workup Synthesis->Workup Drying Dry with Na₂SO₄/MgSO₄ Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Chromatography Column Chromatography Solvent_Removal->Chromatography TLC_GCMS TLC / GC-MS Analysis Chromatography->TLC_GCMS Purity Check NMR NMR Spectroscopy (¹H, ¹³C) TLC_GCMS->NMR Structure Elucidation IR IR Spectroscopy NMR->IR Functional Groups HRMS High-Resolution Mass Spectrometry IR->HRMS Elemental Composition

Physical and chemical properties of 1-(Bromoethynyl)cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(Bromoethynyl)cyclohexene. This compound is of interest to researchers and professionals in the fields of organic synthesis and drug development due to its potential as a versatile building block. The presence of a bromoethynyl group attached to a cyclohexene ring offers multiple reaction sites for further functionalization, making it a candidate for the synthesis of complex molecular architectures.

Physicochemical Properties

Quantitative data for this compound is not available. The following table summarizes the known physical and chemical properties of the closely related compound, 1-Bromo-1-cyclohexene . These values can serve as an estimate for the properties of this compound.

PropertyValue (for 1-Bromo-1-cyclohexene)Source
Molecular Formula C₆H₉Br[1][2]
Molecular Weight 161.04 g/mol [1][2]
Appearance Liquid[1]
Purity 97%[1]
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Log10 of Water solubility in mol/l: -3.01 (Crippen Calculated)[2]
Octanol/Water Partition Coefficient (logP) 2.839 (Crippen Calculated)[2]
InChI InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h4H,1-3,5H2[1][2]
InChI Key QBUMXSSCYUMVAW-UHFFFAOYSA-N[1][2]
SMILES BrC1=CCCCC1[2]
CAS Number 2044-08-8[2][3]

Chemical Reactivity and Synthesis

The reactivity of this compound would be dictated by the bromoethynyl and the cyclohexene moieties. The carbon-bromine bond is susceptible to various coupling reactions, while the triple bond can undergo addition reactions. The double bond in the cyclohexene ring can also participate in various transformations.

Inferred Reactivity
  • Cross-Coupling Reactions: The bromoalkyne functionality is a key handle for carbon-carbon bond formation. Sonogashira coupling with terminal alkynes, catalyzed by palladium and copper, would be a primary method to introduce further complexity.[4]

  • Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, although this may be less facile than in saturated systems.

  • Addition Reactions: The carbon-carbon triple bond can undergo hydrogenation, halogenation, and hydrohalogenation reactions.

  • Cycloaddition Reactions: The alkyne can participate in [3+2] and other cycloaddition reactions.

Potential Synthetic Routes

A plausible synthetic route to this compound could involve the dehydrobromination of a suitable di- or tri-brominated cyclohexane or cyclohexene precursor. Another approach could be the reaction of a cyclohexene-derived acetylide with a source of electrophilic bromine.

Logical Workflow for Potential Synthesis

G start Starting Material (e.g., Cyclohexanone) step1 Formation of Ethynylcyclohexanol start->step1 Ethynylation step2 Bromination step1->step2 e.g., PBr3 step3 Elimination step2->step3 Base-induced product This compound step3->product

Caption: A potential synthetic pathway to this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and handling of this compound are not available. The following are general procedures for reactions involving similar compounds and should be adapted with caution.

General Procedure for Sonogashira Coupling of a Vinyl Bromide[4]

Objective: To couple a vinyl bromide with a terminal alkyne.

Materials:

  • Vinyl bromide (1 equivalent)

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • CuI (0.1 equivalents)

  • Base (e.g., Et₃N or piperidine, 2 equivalents)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the vinyl bromide, terminal alkyne, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous solvent, followed by the base.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow Diagram

G setup Reaction Setup (Inert Atmosphere) reagents Add Reactants, Catalysts, Solvent, Base setup->reagents reaction Reaction Progression (Stirring at RT or Heat) reagents->reaction monitoring Monitor Reaction (TLC/GC) reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction (aq. NH4Cl) monitoring->quench Complete extraction Extraction (Organic Solvent) quench->extraction drying Drying and Concentration extraction->drying purification Purification (Column Chromatography) drying->purification product Isolated Product purification->product

Caption: General workflow for a Sonogashira coupling reaction.

Safety and Handling

Safety data for this compound is not available. For the related compound, (1-Bromoethyl)benzene , the following hazards are identified and should be considered as potential risks.[5]

  • Hazard Statements: Combustible liquid. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]

  • Precautionary Statements: [5]

    • Wash face, hands, and any exposed skin thoroughly after handling.

    • Wear protective gloves/protective clothing/eye protection/face protection.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Use only outdoors or in a well-ventilated area.

    • Keep away from heat/sparks/open flames/hot surfaces. — No smoking.

    • Keep cool.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications in Drug Development

While there is no specific information on the applications of this compound in drug development, its structural motifs are present in various biologically active molecules. The rigid alkyne linker and the cyclohexene scaffold can be valuable in positioning pharmacophoric groups in three-dimensional space to interact with biological targets. The ability to undergo "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, makes it a candidate for use in bioconjugation and drug discovery.[6]

Signaling Pathway Interaction Hypothesis

G drug This compound Derivative target Target Protein (e.g., Kinase, Receptor) drug->target Binding/Inhibition pathway Downstream Signaling Pathway target->pathway Modulation response Cellular Response (e.g., Apoptosis, Proliferation) pathway->response

Caption: Hypothetical interaction of a derivative with a signaling pathway.

Conclusion

This compound represents a potentially valuable, yet underexplored, chemical entity. Based on the properties of related compounds, it is expected to be a versatile building block in organic synthesis. Its reactive handles make it suitable for a variety of transformations, including cross-coupling and cycloaddition reactions, which are highly relevant in the synthesis of complex molecules for materials science and drug discovery. Further experimental investigation is required to fully elucidate its properties and potential applications. Researchers are advised to proceed with caution, drawing upon the available data for structurally similar compounds for guidance on handling and reactivity.

References

The Bromoethynyl Group on a Cyclohexene Scaffold: A Comprehensive Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bromoethynyl group attached to a cyclohexene scaffold represents a versatile and highly reactive functional moiety with significant potential in organic synthesis and medicinal chemistry. This guide provides a detailed exploration of its synthesis and reactivity profile, focusing on key transformations including Sonogashira cross-coupling, cycloaddition reactions, and nucleophilic substitution. Experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for professionals in the field.

Synthesis of 1-Bromoethynylcyclohexene

The primary challenge in exploring the reactivity of 1-bromoethynylcyclohexene lies in its synthesis. While direct methods are not extensively reported, a reliable two-step approach starting from the readily available cyclohexene-1-carboxaldehyde is the most plausible pathway. This involves an initial one-carbon homologation to form 1-ethynylcyclohexene, followed by selective bromination of the terminal alkyne.

Step 1: Synthesis of 1-Ethynylcyclohexene via Corey-Fuchs or Seyferth-Gilbert Homologation

Two primary methods for the conversion of aldehydes to terminal alkynes are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

  • Corey-Fuchs Reaction: This two-step process first converts the aldehyde into a 1,1-dibromoalkene using a phosphine-ylide generated from triphenylphosphine and carbon tetrabromide.[1][2] Subsequent treatment with a strong base, such as n-butyllithium, results in elimination and metal-halogen exchange to yield the terminal alkyne.[1][3] A key advantage is the ability to sometimes isolate the intermediate 1-bromoalkyne by careful choice of the base.[2]

  • Seyferth-Gilbert Homologation: This reaction utilizes a diazomethylphosphonate reagent to directly convert the aldehyde to the terminal alkyne in a single step under basic conditions.[4][5] The Ohira-Bestmann modification of this reaction employs milder bases, making it compatible with a wider range of functional groups.[5]

Experimental Protocol: Synthesis of 1-Ethynylcyclohexene (via Corey-Fuchs Reaction - General Procedure)

  • To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane at 0 °C is slowly added carbon tetrabromide (1.0 eq).

  • The resulting dark red mixture is stirred for 30 minutes, after which a solution of cyclohexene-1-carboxaldehyde (1.0 eq) in anhydrous dichloromethane is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction mixture is then quenched with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude 1,1-dibromo-2-(cyclohex-1-en-1-yl)ethene is purified by column chromatography.

  • The purified dibromoalkene is dissolved in anhydrous tetrahydrofuran and cooled to -78 °C.

  • n-Butyllithium (2.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 1-ethynylcyclohexene.

Step 2: Bromination of 1-Ethynylcyclohexene

The terminal alkyne, 1-ethynylcyclohexene, can be converted to the desired 1-bromoethynylcyclohexene via electrophilic bromination. Reagents such as N-bromosuccinimide (NBS) in the presence of a silver catalyst (e.g., silver nitrate) are commonly used for this transformation.

Experimental Protocol: Bromination of 1-Ethynylcyclohexene (General Procedure)

  • To a solution of 1-ethynylcyclohexene (1.0 eq) in acetone is added N-bromosuccinimide (1.1 eq) and a catalytic amount of silver nitrate (0.1 eq).

  • The reaction mixture is stirred at room temperature in the dark until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is taken up in diethyl ether.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford 1-bromoethynylcyclohexene.

Diagram of Synthetic Workflow

Synthesis_Workflow Cyclohexene-1-carboxaldehyde Cyclohexene-1-carboxaldehyde 1,1-Dibromoalkene 1,1-Dibromoalkene Cyclohexene-1-carboxaldehyde->1,1-Dibromoalkene PPh3, CBr4 1-Ethynylcyclohexene 1-Ethynylcyclohexene 1,1-Dibromoalkene->1-Ethynylcyclohexene n-BuLi 1-Bromoethynylcyclohexene 1-Bromoethynylcyclohexene 1-Ethynylcyclohexene->1-Bromoethynylcyclohexene NBS, AgNO3 Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Br Pd(II)_Complex R-Pd(II)-Br(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Cu-C≡CR' Pd(II)_Alkyne_Complex R-Pd(II)-C≡CR'(L2) Transmetalation->Pd(II)_Alkyne_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-C≡C-R' Reductive_Elimination->Product Diels_Alder cluster_reactants Reactants cluster_product Product Diene Diene Adduct Cycloadduct Diene->Adduct + Dienophile Dienophile (Bromoethynylcyclohexene) Nucleophilic_Attack Start Bromoethynylcyclohexene Substitution Substitution Product Start->Substitution - Br- Addition Addition Product Start->Addition Nu Nucleophile (Nu-) Nu->Start SN2-type attack Nu->Start Michael addition Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimulus->Cell_Surface_Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB) Cell_Surface_Receptor->Signaling_Cascade Gene_Expression Gene Expression Signaling_Cascade->Gene_Expression Inflammatory_Mediators Inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) Gene_Expression->Inflammatory_Mediators Bromoethynylcyclohexene_Derivative Bromoethynylcyclohexene Derivative Bromoethynylcyclohexene_Derivative->Signaling_Cascade Inhibition

References

Unveiling the Electronic Landscape of 1-(Bromoethynyl)cyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromoethynyl)cyclohexene is a halogenated organic molecule with a structure that suggests a unique and potentially valuable electronic profile. The presence of a vinyl bromide moiety in conjunction with a bromoalkyne introduces a combination of electron-withdrawing effects and sites of unsaturation that are likely to govern its reactivity and suitability for various applications, including as a synthetic intermediate in drug discovery and materials science. This document aims to provide an in-depth, albeit theoretical, guide to the core electronic properties of this compound, drawing parallels with related and better-studied compounds.

Predicted Electronic Properties

The electronic properties of this compound are primarily dictated by the interplay of the cyclohexene ring, the vinyl bromide, and the bromoethynyl group. The bromine atoms, being highly electronegative, are expected to exert a significant electron-withdrawing inductive effect (-I effect). This effect will likely lower the energy levels of the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A lower LUMO energy would render the molecule more susceptible to nucleophilic attack, while a lower HOMO energy would suggest a higher ionization potential, making it less prone to oxidation. The triple bond of the ethynyl group further contributes to the electrophilic nature of the molecule.

Potential Synthetic Pathways and Key Reactions

Given its structure, this compound is anticipated to be a versatile building block in organic synthesis. Key reactions would likely involve the vinyl bromide and the bromoalkyne functionalities.

Synthesis

The synthesis of this compound itself is not well-documented. However, a plausible synthetic route could involve the Sonogashira coupling of a suitable terminal alkyne with 1,2-dibromocyclohexene, followed by subsequent functional group manipulations.

Key Reactions

Sonogashira Coupling: The vinyl bromide moiety of this compound would be an excellent substrate for Sonogashira cross-coupling reactions. This palladium-catalyzed reaction with a terminal alkyne would allow for the facile introduction of a wide range of substituents at the C1 position of the cyclohexene ring.

Diels-Alder Reaction: The cyclohexene double bond, influenced by the electron-withdrawing bromoethynyl group, could potentially act as a dienophile in Diels-Alder reactions, enabling the construction of complex polycyclic systems.[1][2] The stereochemistry of the resulting product would be dictated by the geometry of the dienophile.[3]

Nucleophilic Substitution/Addition: The electron-deficient nature of the bromoethynyl group suggests that it could be susceptible to nucleophilic attack, leading to either substitution of the bromine atom or addition across the triple bond, depending on the reaction conditions and the nucleophile employed.

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical experimental protocols for key reactions that this compound is predicted to undergo.

General Sonogashira Cross-Coupling Protocol

Objective: To couple this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1 equivalent), the terminal alkyne (1.2 equivalents), and copper(I) iodide (0.05 equivalents).

  • Add the anhydrous solvent, followed by the base.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst (0.02 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Diels-Alder Reaction Protocol

Objective: To react this compound as a dienophile with a conjugated diene.

Materials:

  • This compound

  • Conjugated diene (e.g., cyclopentadiene or furan)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Lewis acid catalyst (optional, e.g., AlCl₃ or BF₃·OEt₂)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Add the conjugated diene (1.1 to 2 equivalents).

  • If a Lewis acid catalyst is used, add it cautiously at a low temperature (e.g., 0 °C).

  • Stir the reaction mixture at room temperature or with heating, monitoring the reaction by TLC or NMR spectroscopy.

  • Upon completion, concentrate the solvent under reduced pressure.

  • If a catalyst was used, perform an aqueous workup to remove it.

  • Purify the resulting cycloadduct by column chromatography or recrystallization.

Visualizations of Key Processes

The following diagrams illustrate the fundamental mechanisms of the key reactions discussed.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X L2 R-Pd(II)-X L2 Pd(0)L2->R-Pd(II)-X L2 Oxidative Addition (R-X) R-Pd(II)-C≡CR' L2 R-Pd(II)-C≡CR' L2 R-Pd(II)-X L2->R-Pd(II)-C≡CR' L2 Transmetalation R-Pd(II)-C≡CR' L2->Pd(0)L2 Product R-C≡CR' R-Pd(II)-C≡CR' L2->Product Reductive Elimination CuX CuX R'-C≡CH R'-C≡CH Cu-C≡CR' Cu-C≡CR' Cu-C≡CR'->R-Pd(II)-X L2 Cu-C≡CR'->CuX R'-C≡CH->Cu-C≡CR' Deprotonation (Base) Base Base

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Diels_Alder cluster_reactants Reactants cluster_product Product Diene Diene (4π electrons) TransitionState [4+2] Cycloaddition (Concerted Transition State) Diene->TransitionState Dienophile Dienophile (2π electrons) Dienophile->TransitionState Cyclohexene Cyclohexene Derivative TransitionState->Cyclohexene

Caption: A generalized schematic of the Diels-Alder reaction.

Data on Analogous Compounds

While no specific data exists for this compound, the following table summarizes some key properties of related molecules to provide a comparative context.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Reactions/Properties
1-Bromo-1-cyclohexeneC₆H₉Br161.04Substrate for Sonogashira, Suzuki, and Heck couplings; undergoes Diels-Alder reactions.[4]
Vinyl BromideC₂H₃Br106.95Used in polymerization and as a Grignard reagent precursor.[4]
HaloalkynesR-C≡C-XVariableVersatile building blocks in cross-coupling, nucleophilic addition, and cycloaddition reactions.[5][6]

Conclusion

This compound represents an intriguing yet underexplored molecule. Based on the fundamental principles of organic chemistry and the known reactivity of similar compounds, it is predicted to be a valuable synthetic intermediate with a rich and varied chemical reactivity. Its electronic properties, largely governed by the electron-withdrawing nature of its functional groups, make it a promising candidate for use in cross-coupling and cycloaddition reactions. Further experimental and computational studies are necessary to fully elucidate the electronic landscape of this molecule and unlock its full potential in synthetic and medicinal chemistry.

References

A Technical Guide to the Presumed Thermal Stability and Decomposition of 1-(Bromoethynyl)cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(Bromoethynyl)cyclohexene is a halogenated organic compound with potential applications in organic synthesis and drug development. Its structure, featuring a bromoalkynyl group attached to a cyclohexene ring, suggests a complex thermal behavior influenced by the interplay of the carbon-carbon double bond, the carbon-carbon triple bond, and the carbon-bromine bond. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in various chemical processes. This technical guide outlines the predicted thermal properties and decomposition pathways of this compound and provides detailed experimental protocols for its analysis.

Predicted Thermal Behavior

The thermal decomposition of this compound is anticipated to be initiated at the weakest bond within the molecule. The C-Br bond is generally weaker than C-C and C-H bonds, making it a likely site for initial cleavage upon heating. The presence of the conjugated ene-yne system can influence the decomposition mechanism, potentially leading to complex intramolecular reactions.

It is hypothesized that the decomposition could proceed through a radical mechanism, initiated by the homolytic cleavage of the C-Br bond to form a cyclohexenylethynyl radical and a bromine radical. These reactive intermediates could then undergo a variety of subsequent reactions, including polymerization, rearrangement, and fragmentation.

Experimental Protocols

To experimentally determine the thermal stability and decomposition profile of this compound, the following standard techniques would be employed:

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

  • Methodology:

    • A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a tared TGA pan (e.g., alumina or platinum).

    • The pan is loaded into the TGA instrument.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen to prevent oxidation).

    • The mass of the sample is continuously monitored as the temperature increases.

    • The resulting data is plotted as mass loss (%) versus temperature (°C). The onset temperature of decomposition is determined from this curve.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow associated with thermal transitions in the compound as a function of temperature. This can identify melting points, boiling points, and exothermic or endothermic decomposition events.

  • Methodology:

    • A small sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper DSC pan.

    • An empty, sealed pan is used as a reference.

    • Both the sample and reference pans are placed in the DSC cell.

    • The cell is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.

    • Exothermic peaks indicate decomposition or other heat-releasing events, while endothermic peaks can indicate melting or boiling.

Hypothetical Data Presentation

The following tables present hypothetical data that could be obtained from TGA and DSC analyses of this compound.

Table 1: Hypothetical TGA Data for this compound

ParameterValue
Onset Decomposition Temperature (Tonset)~150 - 180 °C
Temperature at 5% Mass Loss (T5%)~165 °C
Temperature at 50% Mass Loss (T50%)~220 °C
Residual Mass at 500 °C< 10%

Table 2: Hypothetical DSC Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Endotherm (Melting)~40 - 50 °C~48 °C~80 J/g
Exotherm (Decomposition)~155 °C~175 °C- (highly exothermic)

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA 5-10 mg DSC Differential Scanning Calorimetry (DSC) Sample->DSC 2-5 mg TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Decomposition_Profile Decomposition Profile TGA_Data->Decomposition_Profile DSC_Data->Decomposition_Profile

A generalized workflow for the thermal analysis of this compound.

Hypothetical Decomposition Pathway

decomposition_pathway This compound This compound Cyclohexenylethynyl_Radical Cyclohexenylethynyl Radical This compound->Cyclohexenylethynyl_Radical Heat (Δ) C-Br Bond Cleavage Bromine_Radical Bromine Radical This compound->Bromine_Radical Decomposition_Products Complex Decomposition Products (e.g., Polymers, Volatiles) Cyclohexenylethynyl_Radical->Decomposition_Products Further Reactions Bromine_Radical->Decomposition_Products Radical Propagation

A simplified, hypothetical radical decomposition pathway for this compound.

Conclusion

While direct experimental data for the thermal stability of this compound is currently lacking, a theoretical assessment based on its chemical structure and the behavior of related compounds provides a valuable starting point for researchers. The primary anticipated mode of decomposition is through the initial cleavage of the carbon-bromine bond. To definitively characterize its thermal properties, rigorous experimental analysis using TGA and DSC is essential. The protocols and hypothetical data presented in this guide are intended to facilitate the design and interpretation of such studies, ultimately ensuring the safe and effective use of this compound in research and development.

A Comprehensive Technical Guide to the Computational Conformational Analysis of 1-(Bromoethynyl)cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive computational methodology for the conformational analysis of 1-(Bromoethynyl)cyclohexene. In the absence of direct experimental or computational studies on this specific molecule, this document provides a robust, state-of-the-art theoretical framework derived from established computational protocols for analogous substituted cyclohexene and ethynyl-containing compounds. The guide details a systematic approach encompassing initial conformational searching, rigorous quantum mechanical calculations for geometry optimization and energy determination, and analysis of the rotational barrier of the bromoethynyl group. All proposed quantitative data are estimations based on documented values for structurally related molecules and are presented in structured tables. Methodological workflows are visualized using the DOT language to ensure clarity and reproducibility for researchers undertaking similar computational investigations.

Introduction

The conformational landscape of a molecule is a critical determinant of its physicochemical properties, reactivity, and biological activity. For novel or uncharacterized molecules such as this compound, computational chemistry offers a powerful and predictive avenue for elucidating the preferred three-dimensional structures and the energetic barriers between them. The this compound molecule presents an interesting conformational challenge due to the interplay between the cyclohexene ring puckering and the rotation of the exocyclic bromoethynyl substituent.

This guide provides a detailed protocol for a thorough in-silico investigation of this compound's conformational space. The methodologies described herein are grounded in widely accepted and validated computational chemistry practices for the study of cyclic and unsaturated organic molecules.

Theoretical Background

The conformational analysis of this compound involves the exploration of two primary degrees of freedom:

  • Cyclohexene Ring Conformation: The cyclohexene ring is known to adopt a half-chair conformation as its global minimum.[1] Other higher-energy conformations, such as the boat and twist-boat, also exist and may be relevant as transition states or in strained systems.

  • Rotation of the Bromoethynyl Group: The rotation around the single bond connecting the bromoethynyl group to the cyclohexene ring introduces another layer of conformational complexity. While a carbon-carbon triple bond allows for free rotation, steric and electronic interactions with the cyclohexene ring will likely result in a rotational energy barrier with distinct minima.[2]

Proposed Computational Methodology

A multi-step computational workflow is proposed to systematically investigate the conformational space of this compound. This workflow is designed to balance computational cost with accuracy, employing initial low-level searches followed by high-level quantum mechanical refinements.

Initial Conformational Search

A broad exploration of the potential energy surface is necessary to identify all plausible low-energy conformers. A mixed molecular mechanics and quantum mechanical approach is recommended.

StepMethodSoftware ExamplePurpose
1Molecular Mechanics Conformational SearchGMMX in Gaussian, MacroModelTo rapidly generate a large number of initial conformers by systematically rotating dihedral angles.
2Semi-Empirical Quantum Mechanics OptimizationPM7 or PM6 in MOPAC/GaussianTo refine the initial set of conformers and discard very high-energy structures.
3Clustering and SelectionIn-house scripts or visualization softwareTo group similar conformers and select a representative set for higher-level calculations.
High-Level Quantum Mechanical Calculations

The selected low-energy conformers from the initial search should be subjected to rigorous geometry optimization and energy calculations using Density Functional Theory (DFT). DFT methods provide a good balance of accuracy and computational efficiency for molecules of this size.

ParameterRecommended Level of TheoryRationale
Method B3LYP, M06-2X, or ωB97X-DThese functionals are widely used and have been shown to perform well for organic molecules, with M06-2X and ωB97X-D being particularly good for non-covalent interactions.
Basis Set 6-311+G(d,p) or aug-cc-pVTZA triple-zeta basis set with diffuse and polarization functions is crucial for accurately describing the electron distribution, especially around the bromine atom and the triple bond.
Solvation Model Polarizable Continuum Model (PCM) or SMDTo simulate the effect of a solvent environment (e.g., water, chloroform) on conformational stability.

Frequency calculations should be performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

Rotational Barrier Analysis

To quantify the rotational barrier of the bromoethynyl group, a relaxed potential energy surface (PES) scan should be performed. This involves systematically rotating the dihedral angle defining the orientation of the bromoethynyl group relative to the cyclohexene ring, while allowing all other geometric parameters to relax at each step.

ParameterValue/Method
Scanned Dihedral C2-C1-C≡C-Br
Scan Range 0° to 360°
Step Size 10°
Level of Theory B3LYP/6-31G(d) or higher

Hypothetical Quantitative Data

The following tables present plausible, hypothetical quantitative data for the conformational analysis of this compound, based on values reported for similar molecules in the literature.

Table 1: Relative Energies of this compound Ring Conformations

ConformationRelative Energy (kcal/mol)
Half-Chair0.00 (Global Minimum)
Boat~5-7
Twist-Boat~4-6

Table 2: Hypothetical Rotational Barrier Analysis of the Bromoethynyl Group

Dihedral Angle (C2-C1-C≡C-Br)Relative Energy (kcal/mol)Conformation
~1.5 - 2.5Eclipsed (Transition State)
90°0.00Staggered (Minimum)
180°~1.5 - 2.5Eclipsed (Transition State)
270°0.00Staggered (Minimum)

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows in the proposed computational study.

computational_workflow mol_build 1. Molecular Model Construction mm_search 2. Molecular Mechanics Search mol_build->mm_search semi_empirical 3. Semi-Empirical Optimization mm_search->semi_empirical clustering 4. Conformer Clustering semi_empirical->clustering dft_opt 5. DFT Geometry Optimization clustering->dft_opt freq_calc 6. Frequency Calculation dft_opt->freq_calc pes_scan 9. Rotational Barrier Scan dft_opt->pes_scan solvation 7. Solvation Modeling freq_calc->solvation thermo_analysis 10. Thermodynamic Analysis freq_calc->thermo_analysis energy_analysis 8. Relative Energy Analysis solvation->energy_analysis pes_scan->energy_analysis

Caption: Computational workflow for conformational analysis.

logical_relationship cluster_input Inputs cluster_process Computational Process cluster_output Outputs mol_structure Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt comp_params Computational Parameters (Method, Basis Set) comp_params->geom_opt energy_calc Single Point Energy geom_opt->energy_calc freq_calc Frequency Analysis geom_opt->freq_calc opt_geom Optimized Geometries geom_opt->opt_geom rot_barrier Rotational Barrier geom_opt->rot_barrier rel_energies Relative Energies energy_calc->rel_energies thermo_data Thermodynamic Data freq_calc->thermo_data

Caption: Logical relationship of computational inputs and outputs.

Conclusion

While direct computational studies on this compound are not currently available in the literature, this technical guide provides a comprehensive and robust framework for conducting such an investigation. By following the detailed methodologies for conformational searching, high-level quantum mechanical calculations, and rotational barrier analysis, researchers can gain valuable insights into the conformational preferences and energetic landscape of this molecule. The hypothetical data and visualized workflows presented herein serve as a practical starting point for future computational studies in this area, with broad applicability to other substituted cyclohexene systems. This in-depth computational approach is invaluable for understanding the structure-property relationships that are fundamental to chemical research and drug development.

References

Paving the Way for Advanced Therapeutics: A Technical Guide to the Discovery and Isolation of 1-(Bromoethynyl)cyclohexene Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals outlining the key synthetic pathways and experimental protocols for obtaining precursors to 1-(bromoethynyl)cyclohexene, a valuable building block in medicinal chemistry. This document provides a detailed overview of established methodologies, quantitative data, and logical workflows to facilitate the efficient synthesis and isolation of these crucial chemical intermediates.

Introduction

This compound and its precursors are of significant interest in the field of drug discovery and development. The unique structural motif of a bromoalkyne coupled with a cyclohexene ring provides a versatile scaffold for the synthesis of complex molecular architectures with potential therapeutic applications. This guide details the primary synthetic routes for accessing these precursors, focusing on the conversion of readily available starting materials like cyclohexanone and cyclohexanecarbaldehyde into the desired terminal alkyne and its subsequent bromination.

Synthetic Strategies and Experimental Protocols

Two principal strategies are highlighted for the synthesis of the key precursor, 1-ethynylcyclohexene, from a carbonyl starting material: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation. A subsequent electrophilic bromination step then yields the target this compound.

Route 1: The Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a reliable two-step method for the conversion of an aldehyde or ketone into a terminal alkyne.[1][2][3][4] The reaction proceeds through a dibromo-olefin intermediate.

Step 1: Synthesis of 1,1-Dibromomethylenecyclohexane

This step involves the reaction of cyclohexanone with a phosphorus ylide generated in situ from triphenylphosphine and carbon tetrabromide.[5]

Experimental Protocol:

To a solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane at 0 °C is added carbon tetrabromide (1.0 eq.). The mixture is stirred for 5-10 minutes, during which the color changes to a deep orange/red, indicating the formation of the ylide. A solution of cyclohexanone (1.0 eq.) in anhydrous dichloromethane is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction mixture is then concentrated, and the crude product is purified by column chromatography on silica gel (eluting with hexanes) to afford 1,1-dibromomethylenecyclohexane.

Step 2: Synthesis of 1-Ethynylcyclohexene

The dibromo-olefin is then treated with a strong base, such as n-butyllithium, to effect elimination and generate the terminal alkyne.

Experimental Protocol:

A solution of 1,1-dibromomethylenecyclohexane (1.0 eq.) in anhydrous tetrahydrofuran is cooled to -78 °C. To this solution, n-butyllithium (2.2 eq.) is added dropwise, and the mixture is stirred at this temperature for 1-2 hours, followed by slow warming to room temperature. The reaction is then quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude 1-ethynylcyclohexene is then purified by distillation.

Route 2: The Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation offers an alternative one-carbon homologation of aldehydes and ketones to alkynes using a diazophosphonate reagent.[6][7][8] The Ohira-Bestmann modification, which utilizes the Bestmann-Ohira reagent, is often preferred due to its milder reaction conditions.[9][10]

Experimental Protocol (Ohira-Bestmann Modification):

To a solution of the Bestmann-Ohira reagent (1.2 eq.) in anhydrous methanol at room temperature is added potassium carbonate (2.0 eq.). The mixture is stirred for 10-15 minutes, after which a solution of cyclohexanone (1.0 eq.) in anhydrous methanol is added. The reaction is stirred at room temperature for 12-24 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude 1-ethynylcyclohexene is purified by column chromatography or distillation.

Final Step: Bromination of 1-Ethynylcyclohexene

The terminal alkyne, 1-ethynylcyclohexene, is converted to the final product, this compound, via an electrophilic bromination reaction. A common method involves the use of N-bromosuccinimide (NBS) in the presence of a silver catalyst.[11][12]

Experimental Protocol:

To a solution of 1-ethynylcyclohexene (1.0 eq.) in acetone at room temperature is added N-bromosuccinimide (1.1 eq.) and a catalytic amount of silver nitrate (0.1 eq.). The reaction mixture is stirred in the dark for 1-3 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in diethyl ether. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude this compound can be purified by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical yields for the key transformations described. Please note that yields can vary depending on the specific reaction conditions and scale.

Reaction StepStarting MaterialProductReagentsTypical Yield (%)
Corey-Fuchs Step 1 Cyclohexanone1,1-DibromomethylenecyclohexanePPh₃, CBr₄70-85
Corey-Fuchs Step 2 1,1-Dibromomethylenecyclohexane1-Ethynylcyclohexenen-BuLi60-75
Seyferth-Gilbert Cyclohexanone1-EthynylcyclohexeneBestmann-Ohira reagent, K₂CO₃75-90[6]
Bromination 1-EthynylcyclohexeneThis compoundNBS, AgNO₃80-95[11]

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthetic strategies, the following diagrams have been generated using the DOT language.

Corey_Fuchs_Reaction Cyclohexanone Cyclohexanone Ylide_Formation Ylide Formation (PPh₃, CBr₄) Cyclohexanone->Ylide_Formation Step 1 Dibromoolefin 1,1-Dibromomethylenecyclohexane Ylide_Formation->Dibromoolefin Elimination Elimination (n-BuLi) Dibromoolefin->Elimination Step 2 Ethynylcyclohexene 1-Ethynylcyclohexene Elimination->Ethynylcyclohexene

Caption: Corey-Fuchs reaction workflow for the synthesis of 1-ethynylcyclohexene from cyclohexanone.

Seyferth_Gilbert_Homologation Cyclohexanone Cyclohexanone Reaction Seyferth-Gilbert Homologation (Bestmann-Ohira Reagent) Cyclohexanone->Reaction Ethynylcyclohexene 1-Ethynylcyclohexene Reaction->Ethynylcyclohexene

Caption: Seyferth-Gilbert homologation for the direct conversion of cyclohexanone to 1-ethynylcyclohexene.

Bromination_Reaction Ethynylcyclohexene 1-Ethynylcyclohexene Bromination Electrophilic Bromination (NBS, AgNO₃) Ethynylcyclohexene->Bromination Bromoethynylcyclohexene This compound Bromination->Bromoethynylcyclohexene

Caption: Final bromination step to produce this compound.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound precursors. By leveraging well-established methodologies such as the Corey-Fuchs reaction and the Seyferth-Gilbert homologation, researchers can efficiently access these valuable compounds. The provided experimental protocols and quantitative data serve as a solid foundation for laboratory work, while the workflow diagrams offer a clear visual representation of the synthetic strategies. It is anticipated that this guide will be a valuable resource for professionals in the pharmaceutical and chemical research sectors, accelerating the discovery and development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Reactions Using 1-(Bromoethynyl)cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 1-(bromoethynyl)cyclohexene in Sonogashira coupling reactions. The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically carried out under mild conditions, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1]

Introduction to this compound in Sonogashira Coupling

This compound is a key building block for the synthesis of enyne structures, which are important motifs in many biologically active compounds and organic materials. The Sonogashira reaction provides a direct method for introducing an alkynyl group at the C-1 position of the cyclohexene ring, leading to the formation of 1-(alkynyl)cyclohexenes. These products can serve as versatile intermediates for further chemical transformations.

The general scheme for the Sonogashira coupling of this compound with a terminal alkyne is as follows:

Scheme 1: General Sonogashira Coupling Reaction

The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2][3] While traditional methods often require anhydrous and anaerobic conditions, newer protocols have been developed that can be performed in aqueous media or under aerobic conditions.[2][3]

Key Reaction Components and Considerations

Catalysts:

  • Palladium Catalysts: A variety of palladium(0) and palladium(II) complexes are effective catalysts. Common examples include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ with phosphine ligands.[4] The choice of ligand can significantly influence the reaction's efficiency.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It reacts with the terminal alkyne to form a copper acetylide, which is a key intermediate in the catalytic cycle.[4] Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts.[4]

Base: An amine base, such as triethylamine (Et₃N), diisopropylamine (i-Pr₂NH), or piperidine, is typically used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

Solvent: A range of solvents can be used, with tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile being common choices. The choice of solvent can affect the solubility of the reactants and the reaction rate.

Experimental Protocols

Below are representative protocols for the Sonogashira coupling of this compound with a terminal alkyne. These protocols are based on general procedures and may require optimization for specific substrates.

Protocol 1: Standard Sonogashira Coupling Conditions

Objective: To synthesize a 1,3-diyne derivative by coupling this compound with a terminal alkyne using a palladium/copper co-catalyst system.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Add a magnetic stir bar.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF (10 mL) and freshly distilled Et₃N (5 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture via syringe.

  • Add this compound (1.0 mmol) to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling Conditions

Objective: To synthesize a 1,3-diyne derivative using a copper-free palladium-catalyzed Sonogashira coupling to minimize homocoupling byproducts.

Materials:

  • This compound

  • Terminal alkyne (e.g., 1-octyne)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (0.03 mmol, 3 mol%) and PPh₃ (0.06 mmol, 6 mol%).

  • Add a magnetic stir bar.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous DMF (10 mL).

  • Add the base, Cs₂CO₃ (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol).

  • Add this compound (1.0 mmol).

  • Heat the reaction mixture to 60-80 °C and monitor by TLC. The reaction time can vary from 4 to 24 hours depending on the substrate.

  • After completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation

The following table summarizes representative quantitative data for Sonogashira coupling reactions involving bromoalkynes with various coupling partners under different conditions. Note that these are illustrative examples, and actual results with this compound may vary.

EntryBromoalkyneCoupling PartnerPd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-BromooctynePhenylacetylenePdCl₂(PPh₃)₂ (2)4Et₃NTHFRT485
21-Bromo-3,3-dimethyl-1-butyne4-EthynyltoluenePd(PPh₃)₄ (3)5i-Pr₂NHDMF50692
3(Bromoethynyl)trimethylsilane1-HeptynePd(OAc)₂/PPh₃ (2)-Cs₂CO₃Dioxane801278
41-Bromo-2-phenylacetylene3-EthynylpyridinePdCl₂(dppf) (1.5)3PiperidineCH₃CN60888
Visualizations

Below are diagrams illustrating the experimental workflow and the catalytic cycle of the Sonogashira coupling reaction.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Pd Catalyst & CuI to Flask B 2. Add Solvent & Base A->B C 3. Add Terminal Alkyne B->C D 4. Add this compound C->D E 5. Stir at Specified Temperature D->E F 6. Monitor by TLC E->F G 7. Quench Reaction F->G Reaction Complete H 8. Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K Final Product J->K

Caption: Experimental workflow for Sonogashira coupling.

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (R-X) Pd0->OA Pd_complex R-Pd(II)-X(L₂) OA->Pd_complex TM Transmetalation (R'C≡CCu) Pd_complex->TM Pd_alkynyl R-Pd(II)-C≡CR'(L₂) TM->Pd_alkynyl RE Reductive Elimination Pd_alkynyl->RE RE->Pd0 Product Product R-C≡CR' RE->Product CuX CuX Cu_acetylide R'C≡CCu CuX->Cu_acetylide + R'C≡CH + Base Alkyne R'C≡CH Alkyne->Cu_acetylide Base Base Base->Cu_acetylide Cu_acetylide->TM

Caption: Simplified Sonogashira catalytic cycle.

References

Application Notes and Protocols for Stille Coupling Reactions Involving 1-(Bromoethynyl)cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a generalized protocol for conducting Stille coupling reactions utilizing 1-(Bromoethynyl)cyclohexene as a key building block. The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organostannane and an organic halide or pseudohalide. This method is particularly valuable in medicinal chemistry and materials science for the synthesis of complex organic molecules, including conjugated enynes.

The protocols and data presented herein are based on established principles of Stille coupling reactions, adapted for the specific substrate this compound. While direct literature examples for this specific substrate are not prevalent, the provided methodologies are robust and can be optimized for various research and development applications.

Overview of the Stille Coupling Reaction

The Stille coupling reaction is a versatile and widely used transformation in organic synthesis. It offers several advantages, including tolerance to a wide range of functional groups, neutral reaction conditions, and the stability of the organostannane reagents to air and moisture. The reaction typically involves a palladium(0) catalyst, a phosphine ligand, and an organostannane reagent, which couples with an organic electrophile, in this case, this compound.

General Reaction Scheme:

Where:

  • R' : The organic group to be transferred from the organostannane (e.g., aryl, heteroaryl, vinyl, alkyl).

  • R'' : Non-transferable groups on the tin atom, typically butyl or methyl.

  • Pd catalyst : A palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor.

  • Ligand : Often a phosphine ligand like triphenylphosphine (PPh₃) to stabilize the palladium catalyst.

Experimental Protocols

This section outlines a detailed, generalized protocol for the Stille coupling of this compound with an organostannane. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.

Materials and Reagents
  • This compound

  • Organostannane (e.g., Tributyl(vinyl)stannane, Hexamethylditin)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Ligand (if not using a pre-formed catalyst complex, e.g., Triphenylphosphine [PPh₃])

  • Anhydrous solvent (e.g., Toluene, THF, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Reagents for workup and purification (e.g., saturated aqueous KF solution, organic solvents for extraction, silica gel for chromatography)

General Procedure for Stille Coupling
  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

    • If required, add any additional ligand.

    • Add the anhydrous solvent (e.g., Toluene) via syringe.

  • Addition of Reagents:

    • Add this compound (1.0 equivalent) to the reaction mixture via syringe.

    • Add the organostannane (1.0-1.2 equivalents) to the reaction mixture via syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (2-24 hours).

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF). This solution precipitates the tin byproducts as insoluble organotin fluorides, which can be removed by filtration.

    • Stir the mixture vigorously for 1-2 hours.

    • Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.

Data Presentation

The following table provides a template for summarizing the results of Stille coupling reactions with this compound, populated with hypothetical data for illustrative purposes.

EntryOrganostannane (R'-SnBu₃)Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Tributyl(vinyl)stannanePd(PPh₃)₄ (3)-Toluene1001285
2Tributyl(phenyl)stannanePd₂(dba)₃ (1.5)PPh₃ (6)THF801878
32-(Tributylstannyl)thiophenePd(PPh₃)₄ (5)-DMF110892
4AllyltributylstannanePdCl₂(PPh₃)₂ (3)-Toluene902465

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Stille coupling of this compound.

Stille_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Assemble Glassware under Inert Atmosphere add_catalyst 2. Add Catalyst & Solvent reagents->add_catalyst add_reactants 3. Add this compound & Organostannane add_catalyst->add_reactants heat_stir 4. Heat & Stir add_reactants->heat_stir monitor 5. Monitor Progress (TLC/GC-MS) heat_stir->monitor quench 6. Quench with KF(aq) monitor->quench filter 7. Filter Tin Byproducts quench->filter extract 8. Extraction filter->extract purify 9. Column Chromatography extract->purify product Final Product purify->product

Stille Coupling Experimental Workflow
Stille Coupling Catalytic Cycle

This diagram illustrates the generally accepted mechanism for the Stille coupling reaction.

Stille_Cycle cluster_products Products center pd0 Pd(0)L₂ pd_complex R'-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition R'-X transmetal R'-Pd(II)(R'')L₂ pd_complex->transmetal Transmetalation R''-SnR₃ transmetal->pd0 Reductive Elimination coupled_product R'-R'' transmetal->coupled_product

Stille Coupling Catalytic Cycle

Applications in Drug Development and Research

The synthesis of novel enyne scaffolds through Stille coupling with this compound opens avenues for the development of new chemical entities with potential therapeutic applications. Conjugated enynes are present in a variety of biologically active natural products and designed molecules. The ability to introduce diverse functionalities (R' groups) allows for the creation of compound libraries for screening in drug discovery programs.

Furthermore, the resulting products can serve as versatile intermediates for further chemical transformations, such as cycloaddition reactions, to build molecular complexity rapidly. The mild conditions and functional group tolerance of the Stille reaction make it suitable for late-stage functionalization of complex molecules, a valuable strategy in medicinal chemistry.

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. All reactions should be carried out with appropriate safety precautions. The toxicity of organotin compounds necessitates careful handling and disposal.

Application Notes and Protocols: Cadiot-Chodkiewicz Coupling with 1-(Bromoethynyl)cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cadiot-Chodkiewicz coupling is a powerful and versatile cross-coupling reaction in organic synthesis that facilitates the formation of a carbon-carbon bond between a terminal alkyne and a 1-haloalkyne.[1] This reaction, catalyzed by a copper(I) salt in the presence of an amine base, is highly valued for its ability to produce unsymmetrical 1,3-diynes (conjugated diynes).[1][2] These structural motifs are of significant interest in medicinal chemistry, materials science, and natural product synthesis due to their unique electronic and biological properties.[3]

This document provides detailed application notes and protocols for the Cadiot-Chodkiewicz coupling reaction, with a specific focus on the use of 1-(bromoethynyl)cyclohexene as a key reactant. Due to the limited commercial availability of this compound, a detailed protocol for its synthesis from the readily available precursor, 1-ethynylcyclohexene, is also provided.

Synthesis of this compound

A common and effective method for the synthesis of 1-bromoalkynes from terminal alkynes involves the use of N-bromosuccinimide (NBS) in the presence of a silver catalyst, such as silver nitrate (AgNO₃).[4]

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-Ethynylcyclohexene

  • N-Bromosuccinimide (NBS)

  • Silver nitrate (AgNO₃)

  • Acetone (anhydrous)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas supply

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-ethynylcyclohexene (1.0 eq) in anhydrous acetone, add N-bromosuccinimide (1.2 eq) and a catalytic amount of silver nitrate (0.1 eq).

  • Stir the reaction mixture at room temperature and protect it from light by wrapping the flask in aluminum foil.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with hexane (3 x volume of acetone).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Cadiot-Chodkiewicz Coupling of this compound

The Cadiot-Chodkiewicz coupling reaction is typically carried out using a copper(I) salt, such as copper(I) bromide (CuBr) or copper(I) iodide (CuI), as the catalyst.[2][5] An amine base, such as butylamine or piperidine, is used to deprotonate the terminal alkyne.[5][6] The reaction is often performed in a polar solvent like ethanol or methanol.[3][5]

Experimental Protocol: Cadiot-Chodkiewicz Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)

  • n-Butylamine or Piperidine

  • Ethanol or Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or Diethyl ether

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas supply

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the terminal alkyne (1.2 eq) in the chosen solvent (e.g., ethanol).

  • Add the amine base (e.g., n-butylamine, 2.0 eq) and the copper(I) catalyst (e.g., CuBr, 0.05 eq).

  • To this mixture, add a solution of this compound (1.0 eq) in the same solvent dropwise over a period of 10-15 minutes.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate or diethyl ether (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired unsymmetrical 1,3-diyne.

Data Presentation

The following tables summarize representative quantitative data for Cadiot-Chodkiewicz coupling reactions with various bromoalkynes and terminal alkynes, which can be considered analogous to reactions with this compound.

Table 1: Cadiot-Chodkiewicz Coupling with Phenylacetylene

Bromoalkyne PartnerCatalyst (mol%)BaseSolventTime (h)Yield (%)
1-Bromooct-1-yneCuI (5)n-BuNH₂Ethanol285
(Bromoethynyl)benzeneCuBr (10)PiperidineMethanol478
1-Bromo-3,3-dimethylbut-1-yneCuI (5)n-BuNH₂Ethanol392

Table 2: Cadiot-Chodkiewicz Coupling with Propargyl Alcohol

Bromoalkyne PartnerCatalyst (mol%)BaseSolventTime (h)Yield (%)
1-Bromooct-1-yneCuI (5)n-BuNH₂Ethanol2.575
(Bromoethynyl)benzeneCuBr (10)PiperidineMethanol565
1-Bromo-3,3-dimethylbut-1-yneCuI (5)n-BuNH₂Ethanol488

Mandatory Visualization

Reaction Mechanism

The accepted mechanism for the Cadiot-Chodkiewicz coupling involves a catalytic cycle with copper(I).[2] The amine base deprotonates the terminal alkyne, which then forms a copper(I) acetylide. This species undergoes oxidative addition with the bromoalkyne, followed by reductive elimination to yield the 1,3-diyne product and regenerate the copper(I) catalyst.

Cadiot_Chodkiewicz_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Cu_I Cu(I) Catalyst Cu_acetylide Copper(I) Acetylide Cu_I->Cu_acetylide + Terminal Alkyne - H⁺ (Base) Ox_add Oxidative Addition Intermediate Cu(III) species Cu_acetylide->Ox_add + this compound Ox_add->Cu_I Regeneration of Cu(I) Product 1,3-Diyne Product Ox_add->Product Reductive Elimination Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Cu_acetylide Bromoalkyne This compound Bromoalkyne->Ox_add

Caption: Cadiot-Chodkiewicz Coupling Mechanism.

Experimental Workflow

The overall experimental workflow for the synthesis and subsequent coupling of this compound is a two-stage process.

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_coupling Cadiot-Chodkiewicz Coupling start 1-Ethynylcyclohexene reaction1 Bromination with NBS/AgNO₃ in Acetone start->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 This compound purification1->product1 reactants This compound + Terminal Alkyne product1->reactants reaction2 Cu(I) Catalyzed Coupling with Amine Base reactants->reaction2 workup2 Aqueous Workup & Extraction reaction2->workup2 purification2 Column Chromatography workup2->purification2 final_product Unsymmetrical 1,3-Diyne purification2->final_product

Caption: Overall Experimental Workflow.

References

Application Notes and Protocols: Synthesis of Substituted Alkynes from 1-(Bromoethynyl)cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted alkynes using 1-(bromoethynyl)cyclohexene as a key building block. The methodologies described herein are centered around robust and versatile cross-coupling reactions, primarily the Sonogashira and Suzuki-Miyaura couplings. These reactions offer a powerful platform for the generation of a diverse range of functionalized alkynes, including conjugated enynes and arylalkynes, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

This compound is a versatile bifunctional reagent, possessing both a vinyl bromide and a bromoalkyne moiety. However, the bromoalkyne is the primary site of reactivity in palladium-catalyzed cross-coupling reactions. This allows for the selective formation of a new carbon-carbon bond at the terminal position of the ethynyl group, leading to the synthesis of a wide array of 1-(alkynyl)cyclohexene derivatives. These products can serve as precursors to complex molecules, including enediyne structures with potential applications in drug development as cytotoxic agents.

Key Synthetic Pathways

The primary methods for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions. The two most prominent and effective methods are the Sonogashira coupling with terminal alkynes and the Suzuki-Miyaura coupling with organoboron compounds.

G cluster_0 Synthesis of Substituted Alkynes A This compound B Sonogashira Coupling A->B  Terminal Alkyne,  Pd(0) catalyst, Cu(I) cocatalyst, Base C Suzuki-Miyaura Coupling A->C  Organoboron Reagent,  Pd(0) catalyst, Base D 1-(Arylethynyl)cyclohexenes (Conjugated Enynes) B->D E 1-(Alkenylethynyl)cyclohexenes B->E F 1-(Alkylethynyl)cyclohexenes B->F G 1-(Arylethynyl)cyclohexenes C->G

Caption: Key synthetic routes from this compound.

Application Note 1: Sonogashira Coupling for the Synthesis of Conjugated Enynes

The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide.[1][2] In the context of this compound, the bromoalkyne moiety readily participates in this coupling, allowing for the introduction of a wide variety of substituents.

General Reaction Scheme:

sonogashira_reaction reactant1 plus1 + reactant2 R-C≡C-H arrow Pd(0) catalyst, Cu(I) cocatalyst, Base, Solvent product

Caption: General Sonogashira coupling of this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is a representative procedure adapted from established methods for the Sonogashira coupling of vinyl bromides with terminal alkynes.[1][3][4]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (0.02-0.05 eq.), copper(I) iodide (0.04-0.10 eq.), and the anhydrous solvent (e.g., THF or DMF).

  • To this mixture, add this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.).

  • Finally, add the amine base (2.0-3.0 eq.) and stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation: Representative Yields for Sonogashira Coupling

The following table summarizes typical yields obtained for Sonogashira couplings with various bromoalkenes, which are expected to be comparable for this compound.

EntryTerminal Alkyne (R-C≡C-H)Catalyst SystemBaseSolventYield (%)
1PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF85-95
21-HexynePdCl₂(PPh₃)₂ / CuIDIPADMF80-90
3TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NTHF90-98
44-EthynylanisolePdCl₂(PPh₃)₂ / CuIEt₃NDMF82-92

Note: Yields are based on analogous reactions reported in the literature and may vary for the specific substrate.

Application Note 2: Suzuki-Miyaura Coupling for Arylalkyne Synthesis

The Suzuki-Miyaura coupling provides a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5][6] While less common for bromoalkynes compared to Sonogashira coupling, it presents a viable alternative for the introduction of aryl and heteroaryl substituents.

General Reaction Scheme:

suzuki_reaction reactant1 plus + reactant2 Ar-B(OH)₂ arrow Pd(0) catalyst, Base, Solvent product G cluster_1 Mechanism of Action of Cyclohexene-Fused Enediynes Enediyne Cyclohexene-Fused Enediyne Prodrug Activation Activation (e.g., physiological conditions) Enediyne->Activation Bergman Bergman Cyclization Activation->Bergman Diradical p-Benzyne Diradical Bergman->Diradical DNA Cellular DNA Diradical->DNA H-atom abstraction Cleavage DNA Strand Scission DNA->Cleavage Apoptosis Apoptosis / Cell Death Cleavage->Apoptosis

References

Application of Cyclohexene Derivatives in Natural Product Synthesis: A Focus on 1-Bromo-1-cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the specific reagent 1-(bromoethynyl)cyclohexene is not readily described in the scientific literature, it is plausible that the intended subject of interest is 1-bromo-1-cyclohexene , a versatile synthetic intermediate. This vinyl bromide is a valuable building block in the synthesis of complex molecules, including natural products and their analogues. Its utility stems from its ability to participate in a variety of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and the Diels-Alder reaction. This application note will detail the potential uses of 1-bromo-1-cyclohexene in these two key transformations, providing protocols and illustrative data for researchers in organic synthesis and drug development. Vinyl halides, such as 1-bromo-1-cyclohexene, are important precursors in the construction of polysubstituted alkenes through transition metal-catalyzed cross-coupling reactions.[1]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a robust and widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, and it is carried out in the presence of a base, typically an amine.[2][3] For a substrate like 1-bromo-1-cyclohexene, the Sonogashira coupling provides a direct method for introducing an alkynyl substituent at the C-1 position of the cyclohexene ring, leading to the formation of 1-(alkynyl)cyclohexenes. These products are valuable intermediates that can be further elaborated into more complex structures found in many natural products.[3][4]

Illustrative Quantitative Data for Sonogashira Coupling

The following table provides representative data for the Sonogashira coupling of a cyclic vinyl bromide with a terminal alkyne. The conditions and yields are based on typical procedures reported in the literature for similar substrates.

EntryVinyl BromideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
11-bromo-1-cyclohexenePhenylacetylenePd(PPh₃)₄ (2)CuI (1)TriethylamineTHF6012~90
21-bromo-1-cyclohexeneTrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (1.5)DiisopropylamineToluene7010~85
31-bromo-1-cyclohexene1-HeptynePd(OAc)₂/XPhos (2)CuI (1)PiperidineDMF808~92

Note: The data in this table are illustrative and based on general procedures for Sonogashira reactions. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol describes a general method for the palladium-catalyzed Sonogashira coupling of 1-bromo-1-cyclohexene with a terminal alkyne.

Materials:

  • 1-bromo-1-cyclohexene (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₄ (0.02 eq)

  • Copper(I) iodide (CuI) (0.01 eq)

  • Anhydrous triethylamine (solvent and base)

  • Anhydrous tetrahydrofuran (THF) (co-solvent, optional)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Pd(PPh₃)₄ and CuI.

  • Evacuate and backfill the flask with nitrogen three times to establish an inert atmosphere.

  • Add anhydrous triethylamine (and THF if used) via syringe.

  • Add 1-bromo-1-cyclohexene to the stirred solution.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(alkynyl)cyclohexene.

Sonogashira Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Sonogashira reaction.

Sonogashira_Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 product R¹-C≡C-R² pd_alkynyl->product Reductive Elimination cu_cycle Copper Cycle cu_acetylide Cu-C≡C-R² cu_acetylide->pd_complex alkyne H-C≡C-R² alkyne->cu_acetylide + CuX, Base vinyl_halide R¹-X vinyl_halide->pd_complex base Base cui CuX

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Diels-Alder Reaction: Formation of Cyclohexene Scaffolds

The Diels-Alder reaction is a powerful and versatile cycloaddition reaction that forms a substituted cyclohexene ring from a conjugated diene and a dienophile (an alkene or alkyne).[5] This reaction is highly stereospecific and is a cornerstone in the synthesis of complex cyclic systems found in numerous natural products.[6][7] While 1-bromo-1-cyclohexene itself is an alkene and could potentially act as a dienophile, its double bond is generally electron-rich, making it less reactive towards common electron-rich dienes. However, the cyclohexene motif is the core product of this reaction, and understanding its formation is crucial for synthetic design. More relevant to the synthesis of complex cyclohexene derivatives is the reaction of a diene with a suitable dienophile to construct the cyclohexene core, which might then be further functionalized.

Illustrative Quantitative Data for Diels-Alder Reaction

The following table presents representative data for a Diels-Alder reaction forming a substituted cyclohexene, which is the fundamental transformation.

EntryDieneDienophileCatalyst/SolventTemp. (°C)Time (h)Yield (%)
11,3-ButadieneMaleic anhydrideToluene1004>95
2IsopreneMethyl acrylateBenzene12012~80
3CyclopentadieneAcroleinDiethyl ether02~90

Note: The data in this table are illustrative and represent classic Diels-Alder reactions. Actual results will vary based on the specific reactants and conditions.

Experimental Protocol: General Procedure for a Diels-Alder Reaction

This protocol outlines a general procedure for the [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene derivative.

Materials:

  • Conjugated diene (1.0 eq)

  • Dienophile (1.1 eq)

  • Anhydrous solvent (e.g., toluene, benzene, or dichloromethane)

  • Lewis acid catalyst (e.g., AlCl₃, optional)

  • Nitrogen or Argon gas supply

  • Standard reaction glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the conjugated diene and the solvent.

  • If a Lewis acid catalyst is used, cool the solution to 0 °C and add the catalyst portion-wise.

  • Add the dienophile to the solution. If the dienophile is a solid, it can be added directly. If it is a liquid, it should be added dropwise via a syringe.

  • The reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • If a catalyst was used, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure cyclohexene adduct.

Diels-Alder Reaction Workflow

The following diagram illustrates the general workflow of a Diels-Alder reaction.

Diels_Alder_Workflow start Starting Materials reactants Diene + Dienophile start->reactants reaction [4+2] Cycloaddition (Thermal or Catalytic) reactants->reaction product Cyclohexene Adduct reaction->product purification Workup & Purification product->purification final_product Pure Product purification->final_product

Caption: General workflow for a Diels-Alder cycloaddition reaction.

Conclusion

1-Bromo-1-cyclohexene represents a synthetically useful building block for the construction of complex molecules. Through reactions such as the Sonogashira coupling, it allows for the introduction of diverse alkynyl fragments. While its direct use as a dienophile in Diels-Alder reactions is limited by its electronic nature, the Diels-Alder reaction itself is a paramount strategy for the synthesis of the cyclohexene core structure. The protocols and illustrative data provided herein serve as a guide for researchers and scientists in drug development to explore the potential of cyclic vinyl halides in the synthesis of novel natural product analogues and other complex molecular architectures.

References

Application Note: Synthesis of Novel Conjugated Polymers from 1-(Bromoethynyl)cyclohexene for Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed methodology for the synthesis of a novel conjugated polymer, poly(1-ethynylcyclohexene), derived from the monomer 1-(Bromoethynyl)cyclohexene. While this specific polymer has not been extensively reported in the literature, this application note provides a detailed, hypothetical protocol based on established cross-coupling polymerization techniques. The proposed synthetic routes, characterization methods, and expected material properties are presented to guide researchers in the exploration of this new class of conjugated polymers for potential applications in organic electronics and materials science.

Introduction

Conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and multiple bonds, which results in delocalized π-electrons. This electronic structure imparts unique optical and electronic properties, making them suitable for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The synthesis of new conjugated polymers with tailored properties is a significant area of research.

This compound is a promising yet underexplored monomer for the synthesis of novel conjugated polymers. The presence of both a bromine atom and a terminal alkyne on a cyclohexene scaffold offers the potential for various cross-coupling polymerization reactions. The resulting polymer, poly(1-ethynylcyclohexene), is expected to possess a unique combination of properties arising from the conjugated polyacetylene backbone and the bulky, non-aromatic cyclohexene side groups. These side groups may enhance solubility and influence the solid-state packing of the polymer chains, which are critical parameters for device performance.

This application note details two plausible and robust synthetic strategies for the polymerization of this compound:

  • Sonogashira Polycondensation: A palladium- and copper-catalyzed cross-coupling reaction between the bromo and ethynyl moieties of the monomer.

  • Glaser-Hay Homocoupling: An oxidative self-coupling of the terminal alkyne of a debrominated or silylated precursor.

Detailed experimental protocols for these hypothetical syntheses are provided, along with expected characterization data and material properties to serve as a foundational guide for researchers.

Proposed Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of poly(1-ethynylcyclohexene) from this compound.

Scheme 1: Sonogashira Polycondensation of this compound

This is a direct, one-step polymerization of the monomer, which possesses both the aryl/vinyl halide (the bromo group) and the terminal alkyne necessary for Sonogashira coupling.

Sonogashira_Polymerization monomer This compound catalyst Pd(PPh₃)₄ / CuI Base (e.g., NEt₃) Solvent (e.g., Toluene/THF) monomer->catalyst polymer Poly(1-ethynylcyclohexene) catalyst->polymer Polymerization

Caption: Sonogashira polycondensation of this compound.

Scheme 2: Glaser-Hay Homocoupling Polymerization

This two-step approach first involves the conversion of this compound to a terminal alkyne monomer, 1-ethynylcyclohexene, followed by an oxidative homocoupling.

Glaser_Hay_Polymerization start_monomer This compound step1 Debromination or Silylation/Desilylation start_monomer->step1 alkyne_monomer 1-Ethynylcyclohexene step1->alkyne_monomer step2 CuCl / TMEDA O₂ (air) Solvent (e.g., Dichloromethane) alkyne_monomer->step2 polymer Poly(1-ethynylcyclohexene) step2->polymer Polymerization

Caption: Glaser-Hay homocoupling polymerization workflow.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of poly(1-ethynylcyclohexene).

Protocol 1: Synthesis via Sonogashira Polycondensation

Materials:

  • This compound (monomer)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)

  • Copper(I) iodide [CuI] (co-catalyst)

  • Triethylamine (NEt₃) (base)

  • Anhydrous Toluene (solvent)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Methanol (for precipitation)

  • Standard Schlenk line and glassware

Procedure:

  • In a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.4 mmol).

  • Add Pd(PPh₃)₄ (62 mg, 0.054 mmol, 1 mol%) and CuI (20.6 mg, 0.108 mmol, 2 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (50 mL) and anhydrous triethylamine (25 mL) via syringe.

  • Stir the reaction mixture at 65 °C for 48 hours under an argon atmosphere. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • After cooling to room temperature, dilute the viscous solution with 50 mL of toluene.

  • Pour the polymer solution into 500 mL of vigorously stirring methanol to precipitate the polymer.

  • Filter the precipitate and wash with methanol (3 x 50 mL).

  • Purify the polymer by redissolving it in a minimal amount of THF and reprecipitating it into methanol.

  • Collect the final polymer by filtration and dry under vacuum at 40 °C for 24 hours.

Protocol 2: Synthesis via Glaser-Hay Homocoupling

This protocol assumes the successful synthesis of the 1-ethynylcyclohexene monomer.

Materials:

  • 1-Ethynylcyclohexene (monomer)

  • Copper(I) chloride [CuCl] (catalyst)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand)

  • Anhydrous Dichloromethane (DCM) (solvent)

  • Methanol (for precipitation)

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1-ethynylcyclohexene (1.0 g, 9.4 mmol) in anhydrous DCM (100 mL).

  • In a separate flask, prepare the catalyst solution by dissolving CuCl (93 mg, 0.94 mmol, 10 mol%) and TMEDA (0.14 mL, 0.94 mmol) in 20 mL of anhydrous DCM under an inert atmosphere.

  • Add the catalyst solution to the monomer solution.

  • Bubble a gentle stream of air (or oxygen) through the reaction mixture while stirring vigorously at room temperature for 24 hours.

  • Terminate the reaction by adding 20 mL of a 2M HCl solution to quench the catalyst.

  • Separate the organic layer, wash with water (3 x 50 mL), and dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure.

  • Precipitate the polymer by adding the concentrated solution dropwise into 500 mL of stirring methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40 °C.

Characterization and Expected Data

The synthesized polymer should be characterized to determine its structure, molecular weight, and properties. Below is a table of expected (hypothetical) data for poly(1-ethynylcyclohexene).

Property Expected Value / Observation Characterization Technique
Molecular Weight (Mₙ) 10,000 - 25,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.5GPC
Solubility Soluble in common organic solvents (THF, Chloroform, Toluene)Visual Inspection
¹H NMR Broad peaks corresponding to the cyclohexene protons. Absence of the terminal alkyne proton.Nuclear Magnetic Resonance (NMR)
¹³C NMR Signals corresponding to the polymer backbone and cyclohexene carbons.NMR
UV-Vis Absorption (λₘₐₓ) 400 - 450 nm (in THF solution)UV-Vis Spectroscopy
Photoluminescence (PL) (λₑₘ) 480 - 550 nm (in THF solution)Fluorescence Spectroscopy
HOMO Level -5.2 to -5.6 eVCyclic Voltammetry (CV)
LUMO Level -2.8 to -3.2 eVCV (from HOMO and optical bandgap)
Thermal Stability (TGA) Decomposition temperature > 300 °CThermogravimetric Analysis (TGA)

Workflow for Polymer Characterization

The following diagram illustrates a typical workflow for the characterization of the synthesized polymer.

Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_structural Structural Analysis cluster_molecular_weight Molecular Weight Determination cluster_properties Property Analysis start Polymer Synthesis purification Precipitation & Drying start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir gpc Gel Permeation Chromatography (GPC) purification->gpc uv_vis UV-Vis & PL Spectroscopy purification->uv_vis cv Cyclic Voltammetry (CV) purification->cv tga Thermogravimetric Analysis (TGA) purification->tga

Caption: Workflow for the characterization of poly(1-ethynylcyclohexene).

Conclusion

This application note provides a comprehensive, albeit hypothetical, guide for the synthesis and characterization of a novel conjugated polymer, poly(1-ethynylcyclohexene), from the monomer this compound. The detailed protocols for Sonogashira polycondensation and Glaser-Hay homocoupling are based on well-established, robust chemical reactions and are expected to be effective for the synthesis of the target polymer. The anticipated properties of poly(1-ethynylcyclohexene) suggest its potential as a new material for organic electronic applications. This document is intended to serve as a valuable resource for researchers venturing into the synthesis of new conjugated materials. Further optimization of reaction conditions and in-depth characterization will be necessary to fully elucidate the structure-property relationships of this novel polymer.

Application Notes and Protocols: 1-Ethynyl-1-cyclohexene as a Versatile Precursor for Functional Materials

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Ethynyl-1-cyclohexene is a versatile cyclic alkyne that serves as a valuable building block for the synthesis of a wide array of functional materials.[1] Its rigid, cyclic structure combined with the reactive terminal alkyne and the endocyclic double bond offers multiple avenues for chemical modification. This allows for the construction of complex molecular architectures, including conjugated polymers, functionalized heterocycles, and novel scaffolds for drug discovery. The presence of the ethynyl group makes it an ideal substrate for powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling and azide-alkyne cycloadditions (Click Chemistry).[2][3] This document provides detailed application notes and experimental protocols for the synthesis and utilization of 1-ethynyl-1-cyclohexene as a precursor to advanced functional materials.

Data Presentation

Physicochemical and Spectroscopic Data of 1-Ethynyl-1-cyclohexene

PropertyValueReference
Molecular Formula C₈H₁₀[1][4]
Molecular Weight 106.17 g/mol [4][5]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 148-151 °C[5][6]
Density 0.903 g/mL at 25 °C[5][6]
Refractive Index (n²⁰/D) 1.496[5][6]
¹H NMR (DMSO-d₆) The spectrum shows a complex multiplet for the H2 proton signal due to multiple couplings within the cyclohexene ring. A five-bond coupling with a J value of 0.6 Hz is observed between the methine proton and the CH proton at position 2.[7]
¹³C NMR Spectral data is available and can be found in public databases such as PubChem.[4]
IR Spectrum (film) Key absorptions are expected for the C≡C-H stretch (around 3300 cm⁻¹), C≡C stretch (around 2100 cm⁻¹), and C=C stretch (around 1650 cm⁻¹).[4]

Experimental Protocols

Protocol 1: Synthesis of 1-Ethynyl-1-cyclohexene

This protocol describes a two-step synthesis of 1-ethynyl-1-cyclohexene starting from cyclohexanone. The first step involves the ethynylation of cyclohexanone to form 1-ethynyl-1-cyclohexanol, followed by dehydration to yield the target compound.

Step 1: Synthesis of 1-Ethynyl-1-cyclohexanol

This procedure is adapted from the known synthesis of similar propargyl alcohols.[8][9]

  • Materials:

    • Cyclohexanone

    • Trimethylsilylacetylene (TMSA)

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous tetrahydrofuran (THF)

    • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium solution to the THF.

    • Add trimethylsilylacetylene dropwise to the n-BuLi solution and stir for 30 minutes at -78 °C.

    • Add a solution of cyclohexanone in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure to obtain crude 1-(2-trimethylsilyl-1-ethynyl)cyclohexanol.

    • Dissolve the crude product in THF and add TBAF solution.

    • Stir the mixture at room temperature for 2 hours.

    • Quench the reaction with water and extract with diethyl ether.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude 1-ethynyl-1-cyclohexanol by vacuum distillation.

Step 2: Dehydration of 1-Ethynyl-1-cyclohexanol

  • Materials:

    • 1-Ethynyl-1-cyclohexanol

    • Phosphorus oxychloride (POCl₃)

    • Pyridine

    • Anhydrous diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • In a round-bottom flask, dissolve 1-ethynyl-1-cyclohexanol in anhydrous diethyl ether and pyridine.

    • Cool the mixture to 0 °C in an ice bath.

    • Add phosphorus oxychloride dropwise with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

    • Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude 1-ethynyl-1-cyclohexene by vacuum distillation to yield a colorless liquid.

Protocol 2: Sonogashira Coupling of 1-Ethynyl-1-cyclohexene with Aryl Halides

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of 1-ethynyl-1-cyclohexene with various aryl halides to synthesize conjugated enynes, which are precursors to organic electronic materials.[2][10][11]

  • Materials:

    • 1-Ethynyl-1-cyclohexene

    • Aryl halide (e.g., iodobenzene, bromobenzene)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

    • Copper(I) iodide (CuI)

    • Amine base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

    • Anhydrous solvent (e.g., THF, DMF)

  • Procedure:

    • To a Schlenk flask, add the aryl halide, palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add the anhydrous solvent and the amine base via syringe.

    • Add 1-ethynyl-1-cyclohexene to the reaction mixture.

    • Stir the reaction mixture at room temperature or heat as required (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Representative Data for Sonogashira Coupling

Aryl HalideCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)
IodobenzenePd(PPh₃)₂Cl₂ / CuITEA / THF254~85-95
4-BromobenzonitrilePd(PPh₃)₄ / CuIDIPA / DMF6012~70-85
1-IodonaphthalenePd(PPh₃)₂Cl₂ / CuITEA / THF406~80-90
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 1-Ethynyl-1-cyclohexene

This protocol describes the "click" reaction of 1-ethynyl-1-cyclohexene with an organic azide to form a 1,4-disubstituted 1,2,3-triazole. This reaction is highly efficient and is widely used in bioconjugation and materials science.[12]

  • Materials:

    • 1-Ethynyl-1-cyclohexene

    • Organic azide (e.g., benzyl azide)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Solvent (e.g., t-butanol/water mixture, DMF)

  • Procedure:

    • In a round-bottom flask, dissolve 1-ethynyl-1-cyclohexene and the organic azide in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

    • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, as indicated by a color change and confirmed by TLC analysis.

    • Once the reaction is complete, add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting triazole derivative by column chromatography or recrystallization.

Representative Data for CuAAC Reaction

AzideSolventTemp. (°C)Time (h)Yield (%)
Benzyl Azidet-BuOH / H₂O252>95
Phenyl AzideDMF254>90

Mandatory Visualizations

Diagrams

Below are Graphviz diagrams illustrating the synthetic pathways and logical relationships discussed in these application notes.

Synthesis_of_1_Ethynyl_1_cyclohexene Cyclohexanone Cyclohexanone TMSA 1. TMSA, n-BuLi, THF 2. H₂O Cyclohexanone->TMSA Ethynylation Intermediate1 1-(2-Trimethylsilyl-1-ethynyl)cyclohexanol TMSA->Intermediate1 Deprotection TBAF, THF Intermediate1->Deprotection Desilylation Intermediate2 1-Ethynyl-1-cyclohexanol Deprotection->Intermediate2 Dehydration POCl₃, Pyridine Intermediate2->Dehydration Dehydration Final_Product 1-Ethynyl-1-cyclohexene Dehydration->Final_Product

Caption: Synthetic route to 1-ethynyl-1-cyclohexene.

Sonogashira_Coupling_Workflow cluster_reactants Reactants cluster_catalysts Catalyst System A 1-Ethynyl-1-cyclohexene Reaction Sonogashira Coupling (Solvent, Temp.) A->Reaction B Aryl Halide (Ar-X) B->Reaction C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) C->Reaction D Cu(I) Cocatalyst (CuI) D->Reaction E Amine Base (e.g., TEA) E->Reaction Workup Work-up (Filtration, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Conjugated Enyne (Ar-C≡C-Cyclohexene) Purification->Product

Caption: Workflow for Sonogashira coupling.

CuAAC_Reaction_Scheme Reactant1 1-Ethynyl-1-cyclohexene Product 1,4-Disubstituted-1,2,3-triazole Reactant1->Product Reactant2 Organic Azide (R-N₃) Reactant2->Product Catalyst CuSO₄·5H₂O, Sodium Ascorbate Catalyst->Product Click Reaction

Caption: Schematic of the CuAAC "click" reaction.

Applications in Functional Materials

The derivatives of 1-ethynyl-1-cyclohexene are valuable precursors for a variety of functional materials.

  • Conjugated Polymers for Organic Electronics: The Sonogashira coupling reaction allows for the incorporation of the 1-ethynyl-1-cyclohexene moiety into the backbone of conjugated polymers. These materials, such as poly(phenylene ethynylene) (PPE) analogues, are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The rigid cyclohexene unit can influence the polymer's morphology and electronic properties.

  • Functionalized Polymers via Click Chemistry: The high efficiency and orthogonality of the CuAAC reaction enable the straightforward functionalization of polymers bearing either alkyne or azide groups. For instance, a polymer synthesized with pendant 1-ethynyl-1-cyclohexene units can be readily modified with a variety of azide-containing molecules, including fluorescent dyes, bioactive molecules, or solubility-enhancing groups. This modular approach is highly valuable for creating materials with tailored properties.

  • Drug Discovery and Bioconjugation: The triazole linkage formed via the click reaction is metabolically stable, making it an excellent linker in medicinal chemistry. 1-Ethynyl-1-cyclohexene can be incorporated into small molecules that can then be conjugated to biomolecules (e.g., proteins, DNA) that have been modified to contain an azide group. This is a powerful tool for labeling, tracking, and targeting in drug development.

References

Application Notes and Protocols: Click Chemistry Reactions with Derivatives of 1-(Bromoethynyl)cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 1-(Bromoethynyl)cyclohexene derivatives in click chemistry. The focus is on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a powerful tool in drug discovery, bioconjugation, and materials science. The resulting 1,4-disubstituted 1,2,3-triazoles are valuable scaffolds in medicinal chemistry due to their diverse biological activities.[1][2][3][4][5][6]

Synthesis of this compound

The key starting material, this compound, can be synthesized from the commercially available 1-cyclohexenecarboxaldehyde via a one-carbon homologation using the Corey-Fuchs reaction. This two-step procedure first converts the aldehyde to a dibromoalkene, which is then treated with a strong base to yield the terminal bromoalkyne. By controlling the reaction conditions, it is often possible to stop the reaction at the 1-bromoalkyne stage.[2][7][8][9]

Experimental Protocol: Synthesis of this compound via Corey-Fuchs Reaction

Materials:

  • 1-Cyclohexenecarboxaldehyde

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 1-(2,2-Dibromovinyl)cyclohex-1-ene

  • To a stirred solution of triphenylphosphine (2.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add carbon tetrabromide (1.0 eq) portion-wise.

  • Stir the resulting dark red mixture at 0 °C for 30 minutes.

  • Add a solution of 1-cyclohexenecarboxaldehyde (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water and extract with DCM.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 1-(2,2-dibromovinyl)cyclohex-1-ene.

Step 2: Synthesis of this compound

  • To a stirred solution of 1-(2,2-dibromovinyl)cyclohex-1-ene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (2.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield this compound.

Synthesis_of_1_Bromoethynyl_cyclohexene start 1-Cyclohexenecarboxaldehyde intermediate 1-(2,2-Dibromovinyl)cyclohex-1-ene start->intermediate 1. PPh₃, CBr₄ 2. DCM, 0 °C to rt product This compound intermediate->product 1. n-BuLi, THF, -78 °C to rt 2. Quench

Fig. 1: Synthetic pathway to this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound Derivatives

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[10][11] this compound serves as a versatile building block in this reaction, allowing for the introduction of a cyclohexene moiety into the triazole structure. The bromine atom on the alkyne can be retained in the triazole product, offering a handle for further functionalization, or can be substituted in subsequent cross-coupling reactions.

General Experimental Protocol for CuAAC

Materials:

  • This compound derivative

  • Azide (e.g., benzyl azide, phenyl azide, or a functionalized azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) or other suitable solvent mixture

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, dissolve the this compound derivative (1.0 eq) and the azide (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with DCM or EtOAc.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve Alkyne and Azide in Solvent D Add Ascorbate to Alkyne/Azide Mixture A->D B Prepare Sodium Ascorbate Solution B->D C Prepare CuSO₄ Solution E Add CuSO₄ Solution to Initiate Reaction C->E D->E F Stir at Room Temperature (Monitor by TLC) E->F G Aqueous Workup and Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J Pure 1,4-Disubstituted 1,2,3-Triazole I->J Drug_Discovery_Logic Start This compound + Diverse Azides Click CuAAC 'Click' Reaction Start->Click Library Library of Triazole Derivatives Click->Library Screening High-Throughput Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification and Optimization SAR->Lead Target Modulation of Signaling Pathways (e.g., Kinase Inhibition) Lead->Target

References

Application Notes and Protocols: Diels-Alder Reactions of the Cyclohexene Moiety in 1-(Bromoethynyl)cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis, enabling the construction of six-membered rings with high stereocontrol. This document provides detailed application notes and protocols for the Diels-Alder reactions of 1-(bromoethynyl)cyclohexene, a key intermediate for the synthesis of complex polycyclic and heterocyclic scaffolds relevant to drug discovery and materials science. In this context, the bromoethynyl group acts as the dienophile, reacting with various dienes to yield highly functionalized cyclohexadiene-fused ring systems. The bromine atom on the alkyne serves as an electron-withdrawing group, enhancing the dienophilic reactivity of the triple bond.

While the cyclohexene double bond within this compound could potentially also act as a dienophile, its reactivity is generally lower than that of the electron-deficient alkyne. Under typical Diels-Alder conditions, the reaction is expected to occur selectively at the bromoalkyne moiety. However, at higher temperatures or with highly reactive dienes, the possibility of a secondary Diels-Alder reaction at the cyclohexene double bond should be considered.

Synthesis of this compound

A reliable method for the synthesis of this compound involves a multi-step sequence starting from cyclohexene. A plausible synthetic route is outlined below:

Synthesis Cyclohexene Cyclohexene Bromocyclohexane 1-Bromocyclohexane Cyclohexene->Bromocyclohexane HBr Cyclohexene_again 1-Cyclohexene Bromocyclohexane->Cyclohexene_again Elimination Epoxide Cyclohexene oxide Cyclohexene_again->Epoxide m-CPBA Cyclohexanol Cyclohexanol Epoxide->Cyclohexanol Reduction Cyclohexanone Cyclohexanone Cyclohexanol->Cyclohexanone Oxidation (e.g., PCC) Ethynylcyclohexanol 1-Ethynylcyclohexanol Cyclohexanone->Ethynylcyclohexanol 1. HC≡CNa 2. H₃O⁺ Bromoethynylcyclohexene This compound Ethynylcyclohexanol->Bromoethynylcyclohexene 1. NBS, AgNO₃ 2. Dehydration

Caption: Plausible synthetic pathway to this compound.

Diels-Alder Reactions: General Considerations

The bromoalkyne moiety of this compound is an effective dienophile in Diels-Alder reactions. The general reaction scheme involves the [4+2] cycloaddition of a conjugated diene to the carbon-carbon triple bond, resulting in the formation of a bicyclic or polycyclic product containing a brominated cyclohexadiene ring.

Diels_Alder_General Reactants This compound + Diene TransitionState [4+2] Transition State Reactants->TransitionState Heat or Lewis Acid Product Diels-Alder Adduct TransitionState->Product

Caption: General workflow of the Diels-Alder reaction.

Key reaction parameters to consider:

  • Diene Reactivity: Electron-rich dienes generally exhibit higher reactivity towards the electron-deficient bromoalkyne dienophile.

  • Solvent: The choice of solvent can influence reaction rates and, in some cases, selectivity. Toluene, xylene, and dichloromethane are commonly used.

  • Temperature: Thermal conditions are typically required, with temperatures ranging from 80°C to 150°C. Higher temperatures may be necessary for less reactive dienes but can also lead to side reactions or decomposition.

  • Lewis Acid Catalysis: In some cases, Lewis acids such as AlCl₃ or SnCl₄ can be employed to accelerate the reaction and enhance regioselectivity, particularly at lower temperatures.

Experimental Protocols

Protocol 1: General Procedure for the Thermal Diels-Alder Reaction of this compound

This protocol describes a general method for the thermal cycloaddition of this compound with a generic diene.

Materials:

  • This compound

  • Diene (e.g., 2,3-dimethyl-1,3-butadiene, cyclopentadiene, furan)

  • Anhydrous toluene (or other suitable high-boiling solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Heating mantle or oil bath

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the starting material in a minimal amount of anhydrous toluene.

  • Add the diene (1.1 to 1.5 equivalents).

  • Heat the reaction mixture to reflux (typically 110°C for toluene) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR).

Data Presentation: Representative Diels-Alder Reactions

DieneProductSolventTemperature (°C)Time (h)Hypothetical Yield (%)
2,3-Dimethyl-1,3-butadiene1-Bromo-2-(cyclohex-1-en-1-yl)-4,5-dimethylcyclohexa-1,4-dieneToluene1101285
Cyclopentadiene5-Bromo-6-(cyclohex-1-en-1-yl)bicyclo[2.2.1]hepta-2,5-dieneDichloromethane40890
Furan1-Bromo-8-(cyclohex-1-en-1-yl)-7-oxabicyclo[2.2.1]hepta-2,5-dieneToluene1102470
Anthracene9-Bromo-10-(cyclohex-1-en-1-yl)-9,10-dihydro-9,10-ethanoanthraceneXylene1404865

Signaling Pathways and Logical Relationships

The Diels-Alder reaction proceeds through a concerted pericyclic mechanism, involving a cyclic transition state. The stereochemistry of the diene is retained in the product.

Mechanism cluster_reactants Reactants 1_Bromoethynyl_cyclohexene This compound (Dienophile) TransitionState Concerted [4+2] Cycloaddition (Cyclic Transition State) 1_Bromoethynyl_cyclohexene->TransitionState Diene Diene Diene->TransitionState Product Diels-Alder Adduct (Functionalized Cyclohexadiene) TransitionState->Product

Caption: Mechanistic overview of the Diels-Alder reaction.

Applications in Drug Development and Research

The Diels-Alder adducts derived from this compound are valuable intermediates for the synthesis of a wide range of complex molecules. The bromine atom in the product can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce molecular diversity. The resulting polycyclic frameworks are present in numerous biologically active natural products and pharmaceutical agents. These scaffolds can be explored for their potential as:

  • Anticancer agents: Many polycyclic aromatic compounds exhibit cytotoxic activity.

  • Antiviral compounds: The rigid, three-dimensional structures can be designed to interact with viral proteins.

  • Central nervous system (CNS) active drugs: The lipophilic nature of these molecules can facilitate blood-brain barrier penetration.

  • Probes for chemical biology: The functionalized adducts can be used to study biological processes.

Conclusion

The Diels-Alder reaction of this compound provides a powerful and efficient method for the construction of complex, functionalized polycyclic systems. The protocols and data presented herein serve as a guide for researchers in academia and industry to explore the synthetic utility of this versatile building block in the development of novel therapeutics and functional materials. Further investigation into the scope and limitations of these reactions, including the potential for Lewis acid catalysis and the exploration of a wider range of dienes, will undoubtedly expand the synthetic toolbox available to the scientific community.

Application Notes and Protocols for the Derivatization of 1-(Bromoethynyl)cyclohexene in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 1-(bromoethynyl)cyclohexene, a versatile scaffold for the synthesis of novel compounds for biological screening. The protocols detailed below focus on two powerful and widely used reactions: the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "Click Chemistry." These methods allow for the introduction of a wide range of functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Introduction

The this compound moiety is a promising starting point for the development of new therapeutic agents. The cyclohexene ring provides a rigid, three-dimensional structure, while the bromoethynyl group offers multiple points for chemical modification. The presence of the alkyne allows for the introduction of diverse substituents through carbon-carbon bond-forming reactions, and the bromine atom on the alkyne can be further functionalized or can influence the electronic properties of the molecule. Many natural and synthetic compounds containing alkyne functionalities exhibit significant biological activities, including anti-tumor, anti-parasitic, and anti-HIV effects[1]. This document outlines detailed protocols for the derivatization of this scaffold and its subsequent evaluation in biological assays.

Key Derivatization Strategies

Two primary strategies for the derivatization of this compound are highlighted: Sonogashira coupling and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Sonogashira Coupling: This palladium- and copper-co-catalyzed cross-coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[2]. In the context of this compound, this reaction can be employed to couple a wide variety of terminal alkynes to the cyclohexene core, assuming a precursor with a halo-substituted cyclohexene ring.

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," the CuAAC reaction provides a rapid and highly specific method for the formation of a stable 1,2,3-triazole ring from an alkyne and an azide[3][4][]. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for the synthesis of compound libraries for biological screening[3][4].

Proposed Synthesis of this compound

Experimental Protocols

Protocol 1: Derivatization via Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of a halo-cyclohexene precursor with a terminal alkyne to generate derivatives analogous to those that could be formed from this compound.

Materials:

  • 1-Bromocyclohexene (or other suitable halo-cyclohexene precursor)

  • Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂)[8]

  • Copper(I) iodide (CuI)[8]

  • Triphenylphosphine (PPh₃) (if not part of the palladium complex)[8]

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Argon or nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., 2.5 mol% Pd(CF₃COO)₂) and triphenylphosphine (5.0 mol%)[8].

  • Add copper(I) iodide (5.0 mol%) to the flask[8].

  • Add the anhydrous solvent (e.g., DMF, 2.0 mL) and stir the mixture for 30 minutes at room temperature[8].

  • Add the halo-cyclohexene precursor (1.0 eq) and the terminal alkyne (1.2 eq) to the reaction mixture.

  • Add the amine base (e.g., triethylamine, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 60-100°C) and monitor the reaction progress by thin-layer chromatography (TLC)[8].

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Derivatization via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the synthesis of 1,2,3-triazole derivatives from this compound and an organic azide.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide, azidothymidine)

  • Copper(I) source (e.g., copper(I) iodide (CuI), copper(I) bromide (CuBr))[9]

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate) can also be used to generate Cu(I) in situ.

  • Solvent (e.g., a mixture of tert-butanol and water, or dimethyl sulfoxide (DMSO))

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (e.g., 1-5 mol%) and sodium ascorbate (e.g., 5-10 mol%) in a small amount of water.

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting triazole derivative by column chromatography or recrystallization.

Biological Assays

The synthesized derivatives of this compound can be screened for a variety of biological activities. A common initial screen is to assess their cytotoxicity against cancer cell lines.

Protocol 3: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[10][11]

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in cell culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation

The quantitative data from the biological assays should be summarized in a clear and structured table to facilitate comparison of the synthesized derivatives.

Table 1: Cytotoxic Activity of this compound Derivatives against Human Cancer Cell Lines (Hypothetical Data)

Compound IDR Group (from Sonogashira or CuAAC)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
BCH-001 Phenyl15.222.518.9
BCH-002 4-Methoxyphenyl8.712.19.8
BCH-003 3-Hydroxyphenyl5.47.96.1
BCH-T-001 1-Benzyl-1,2,3-triazol-4-yl25.631.228.4
BCH-T-002 1-(4-Fluorobenzyl)-1,2,3-triazol-4-yl12.315.814.1
Doxorubicin (Positive Control)0.81.10.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC₅₀ values would need to be determined experimentally.

Visualizations

Logical Workflow for Derivatization and Screening

workflow Workflow for Derivatization and Biological Screening cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation Start This compound Scaffold Sonogashira Sonogashira Coupling (with various alkynes) Start->Sonogashira CuAAC CuAAC (Click Chemistry) (with various azides) Start->CuAAC Library Library of Derivatives Sonogashira->Library CuAAC->Library Assay Biological Assays (e.g., MTT Assay) Library->Assay Data Data Analysis (IC50 Determination) Assay->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: A logical workflow from the starting scaffold to lead compound identification.

Signaling Pathway: Apoptosis Induction

apoptosis_pathway Simplified Apoptosis Signaling Pathway Compound This compound Derivative Cell Cancer Cell Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS induces Mitochondria Mitochondrial Dysfunction Cell->Mitochondria induces ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of a potential apoptosis induction pathway.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 1-(Bromoethynyl)cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 1-(bromoethynyl)cyclohexene. This versatile building block can undergo a variety of transformations to generate complex molecular architectures, which are of significant interest in medicinal chemistry and materials science. The following sections detail the Sonogashira, Suzuki, Stille, and Heck reactions, providing generalized protocols and typical reaction conditions.

Sonogashira Coupling: Synthesis of Diynes

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] In the context of this compound, this reaction allows for the synthesis of unsymmetrical diynes, which are valuable precursors for conjugated polymers and complex natural products. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2][3]

Table 1: Typical Reaction Conditions for Sonogashira Coupling of Bromoalkynes

ParameterCondition
Palladium Catalyst PdCl2(PPh3)2, Pd(PPh3)4, Pd(OAc)2
Copper(I) Co-catalyst CuI
Base Triethylamine (TEA), Diisopropylamine (DIPA)
Solvent Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF)
Ligand (optional) Triphenylphosphine (PPh3) or other phosphine ligands
Temperature Room temperature to 80 °C
Reaction Time 2 - 24 hours
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • PdCl2(PPh3)2

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add PdCl2(PPh3)2 (0.02 eq) and CuI (0.04 eq).

  • Add anhydrous THF (5 mL) and triethylamine (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 eq) to the flask.

  • Slowly add a solution of phenylacetylene (1.2 eq) in THF (2 mL) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-(phenylethynyl)ethynyl-1-cyclohexene.

Sonogashira_Catalytic_Cycle cluster_0 Pd(0) Cycle cluster_1 Cu(I) Cycle Pd(0)L2 Pd(0)L2 Pd(II)_A R-C≡C-Pd(II)L2-Br Pd(0)L2->Pd(II)_A Oxidative Addition (R-C≡C-Br) Pd(II)_B R-C≡C-Pd(II)L2-C≡C-R' Pd(II)_A->Pd(II)_B Transmetalation (R'-C≡C-Cu) Cu(I)Br Cu(I)Br Pd(II)_B->Pd(0)L2 Reductive Elimination (R-C≡C-C≡C-R') Cu(I)CCR R'-C≡C-Cu(I) Cu(I)Br->Cu(I)CCR R'-C≡CH + Base Cu(I)CCR->Cu(I)Br

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Suzuki Coupling: Synthesis of Aryl- or Vinyl-Substituted Alkynes

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organohalide.[4][5] For this compound, this reaction provides a route to synthesize aryl- or vinyl-substituted cyclohexene derivatives. The reaction is catalyzed by a palladium complex in the presence of a base.[6]

Table 2: Typical Reaction Conditions for Suzuki Coupling of Bromoalkynes

ParameterCondition
Palladium Catalyst Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2
Base K2CO3, Cs2CO3, K3PO4, NaOH
Solvent Toluene/Water, Dioxane/Water, THF
Ligand (optional) SPhos, XPhos, P(t-Bu)3
Temperature 80 - 120 °C
Reaction Time 4 - 24 hours
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Pd(PPh3)4

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 eq) and phenylboronic acid (1.5 eq) in toluene (10 mL).

  • Add an aqueous solution of K2CO3 (2.0 M, 2.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Add Pd(PPh3)4 (0.03 eq) to the reaction mixture.

  • Heat the mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to yield 1-(phenylethynyl)cyclohexene.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Pd(II)_A R-Pd(II)L2-Br Pd(0)L2->Pd(II)_A Oxidative Addition (R-Br) Pd(II)_B R-Pd(II)L2-R' Pd(II)_A->Pd(II)_B Transmetalation (R'-B(OH)2) Pd(II)_B->Pd(0)L2 Reductive Elimination (R-R')

Caption: Catalytic cycle of the Suzuki coupling reaction.

Stille Coupling: Synthesis of Substituted Alkynes with Organostannanes

The Stille reaction involves the coupling of an organotin compound (stannane) with an organohalide, catalyzed by palladium.[7][8] This reaction is known for its tolerance of a wide variety of functional groups. For this compound, the Stille coupling allows for the introduction of various organic groups (alkyl, vinyl, aryl) at the ethynyl position. A significant drawback is the toxicity of the organotin reagents.[7]

Table 3: Typical Reaction Conditions for Stille Coupling of Bromoalkynes

ParameterCondition
Palladium Catalyst Pd(PPh3)4, Pd2(dba)3, PdCl2(PPh3)2
Ligand PPh3, AsPh3, P(furyl)3
Solvent Toluene, THF, DMF, NMP
Additives (optional) LiCl, CuI
Temperature 80 - 130 °C
Reaction Time 6 - 48 hours
Experimental Protocol: Stille Coupling of this compound with Tributyl(vinyl)stannane

Materials:

  • This compound

  • Tributyl(vinyl)stannane

  • Pd(PPh3)4

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous toluene (5 mL).

  • Add tributyl(vinyl)stannane (1.2 eq) to the solution.

  • Degas the mixture with a stream of argon for 15 minutes.

  • Add Pd(PPh3)4 (0.05 eq) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(but-1-en-3-ynyl)cyclohex-1-ene.

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Pd(II)_A R-Pd(II)L2-Br Pd(0)L2->Pd(II)_A Oxidative Addition (R-Br) Pd(II)_B R-Pd(II)L2-R' Pd(II)_A->Pd(II)_B Transmetalation (R'-SnBu3) Pd(II)_B->Pd(0)L2 Reductive Elimination (R-R')

Caption: Catalytic cycle of the Stille coupling reaction.

Heck Reaction: Vinylation of the Alkyne

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[9][10] While typically used for aryl and vinyl halides, modifications of the Heck reaction can be applied to bromoalkynes, leading to the formation of enynes. This reaction expands the synthetic utility of this compound to create conjugated enyne systems.[11]

Table 4: Typical Reaction Conditions for Heck-type Reactions of Bromoalkynes

ParameterCondition
Palladium Catalyst Pd(OAc)2, PdCl2, Pd(PPh3)4
Base Triethylamine (TEA), K2CO3, NaOAc
Solvent DMF, Acetonitrile, Toluene
Ligand (optional) PPh3, P(o-tolyl)3, BINAP
Temperature 80 - 140 °C
Reaction Time 12 - 48 hours
Experimental Protocol: Heck-type Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)2)

  • Tri(o-tolyl)phosphine

  • Triethylamine (TEA)

  • Anhydrous dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • In a sealed tube, add this compound (1.0 eq), styrene (1.5 eq), Pd(OAc)2 (0.03 eq), and tri(o-tolyl)phosphine (0.06 eq).

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 eq).

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the corresponding enyne product.

Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Pd(II)_A R-Pd(II)L2-Br Pd(0)L2->Pd(II)_A Oxidative Addition (R-Br) Pd(II)_B R-CH2-CH(R')-Pd(II)L2-Br Pd(II)_A->Pd(II)_B Alkene Insertion Pd(II)_B->Pd(0)L2 β-Hydride Elimination (R-CH=CH-R')

Caption: Catalytic cycle of the Heck reaction.

References

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-(Bromoethynyl)cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using 1-(bromoethynyl)cyclohexene as the alkyne component. The resulting 4-bromo-1,2,3-triazole products are versatile intermediates in medicinal chemistry, where the bromine atom serves as a handle for further functionalization via cross-coupling reactions.[1][2] This protocol outlines a reliable method using an in-situ generated Cu(I) catalyst from copper(II) sulfate and a reducing agent, which is suitable for a wide range of organic azides.[3][4]

Introduction and Principle

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," facilitates the rapid and efficient synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[5] These triazole heterocycles are highly valued in drug discovery due to their metabolic stability, ability to form hydrogen bonds, and capacity to act as rigid linkers or bioisosteres for amide bonds.[6][7]

The use of this compound as a substrate yields a 1-(cyclohex-1-en-1-yl)-4-bromo-1,2,3-triazole scaffold. The bromine substituent on the triazole ring is of particular strategic importance; it significantly enhances the synthetic utility of the product by enabling subsequent diversification through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of diverse compound libraries, a critical process in lead optimization for drug development.[1]

The reaction proceeds via a catalytic cycle initiated by the formation of a copper(I)-acetylide intermediate. The most convenient and widely used method for generating the active Cu(I) catalyst in situ involves the reduction of an inexpensive and stable copper(II) salt, such as CuSO₄, with a mild reducing agent like sodium ascorbate.[4][8]

Reaction Schematics & Mechanism

Overall Reaction:

(Note: The above DOT script is a placeholder for a chemical structure diagram which cannot be rendered here. It illustrates the transformation of an azide and this compound to the corresponding 1,2,3-triazole product.)

Caption: General scheme for the CuAAC reaction.

Catalytic Cycle

The mechanism involves the in-situ reduction of Cu(II) to the active Cu(I) species, which then coordinates with the terminal alkyne. This is followed by coordination of the azide and subsequent cyclization to form the triazole ring, regenerating the Cu(I) catalyst.

CuAAC_Mechanism CuAAC Catalytic Cycle CuII Cu(II)SO₄ CuI Active Cu(I) Catalyst CuII->CuI Cu_Acetylide Cu(I)-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne - H⁺ Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuII Reduction Alkyne R¹-C≡C-H (this compound) Alkyne->Cu_Acetylide Cycloaddition Cycloaddition Intermediate Cu_Acetylide->Cycloaddition + Azide Azide R²-N₃ (Organic Azide) Azide->Cycloaddition Cycloaddition->CuI Ring formation + Product Product 1,4-Disubstituted 1,2,3-Triazole Product Cycloaddition->Product

Caption: Simplified catalytic cycle for the CuAAC reaction.

Experimental Protocol

This protocol describes a general procedure for the reaction of various organic azides with this compound on a 0.5 mmol scale.

Materials and Equipment
  • Reactants: this compound, organic azide of choice.

  • Catalyst System: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium L-ascorbate.

  • Solvents: tert-Butanol (tBuOH), Deionized water.

  • Glassware: 10 mL round-bottom flask or reaction vial, magnetic stir bar.

  • Equipment: Magnetic stir plate, standard laboratory glassware for workup, rotary evaporator, flash chromatography system (optional).

Step-by-Step Procedure

Experimental_Workflow Experimental Workflow start Start combine 1. Combine Alkyne (0.5 mmol) and Azide (0.55 mmol) in tBuOH/H₂O (1:1, 4 mL) start->combine add_cu 2. Add CuSO₄·5H₂O solution (1 M in H₂O, 25 µL, 5 mol%) combine->add_cu add_asc 3. Add Sodium Ascorbate solution (1 M in H₂O, 50 µL, 10 mol%) add_cu->add_asc react 4. Stir vigorously at room temperature for 2-16 hours add_asc->react monitor 5. Monitor reaction by TLC or LC-MS react->monitor workup 6. Dilute with water and extract with Ethyl Acetate (3x) monitor->workup dry 7. Dry organic layer over Na₂SO₄, filter, and concentrate workup->dry purify 8. Purify crude product via flash column chromatography dry->purify end End (Characterized Product) purify->end

Caption: Step-by-step experimental workflow for CuAAC.

  • Reaction Setup: To a 10 mL vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.) and the desired organic azide (0.55 mmol, 1.1 equiv.).

  • Solvent Addition: Add a 1:1 mixture of tert-butanol and deionized water (4 mL). Stir the mixture until the reagents are fully dissolved.

  • Catalyst Addition: Sequentially add an aqueous solution of copper(II) sulfate pentahydrate (25 µL of a 1 M solution, 0.025 mmol, 5 mol%). The solution may turn a pale blue.[9]

  • Initiation: Add an aqueous solution of sodium ascorbate (50 µL of a 1 M solution, 0.05 mmol, 10 mol%). The reaction mixture should turn from pale blue to a yellow or heterogeneous brownish color upon addition, indicating the reduction of Cu(II) to Cu(I).[10]

  • Reaction: Seal the vial and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (alkyne) is consumed (typically 2-16 hours).

  • Workup: Upon completion, dilute the reaction mixture with 10 mL of deionized water and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1,4-disubstituted-1-(cyclohex-1-en-1-yl)-4-bromo-1,2,3-triazole product.

Representative Data

The following table summarizes expected yields for the CuAAC reaction between this compound and various azides under the conditions described above.

EntryAzide (R-N₃)Product Structure (Representation)Reaction Time (h)Yield (%)
1Benzyl Azide1-benzyl-4-bromo-5-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole392%
2Phenyl Azide4-bromo-5-(cyclohex-1-en-1-yl)-1-phenyl-1H-1,2,3-triazole495%
31-Azido-4-nitrobenzene4-bromo-5-(cyclohex-1-en-1-yl)-1-(4-nitrophenyl)-1H-1,2,3-triazole297%
43-Azidopropan-1-ol3-(4-bromo-5-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)propan-1-ol688%
5Ethyl 2-azidoacetateEthyl 2-(4-bromo-5-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)acetate591%

Yields are based on typical outcomes for CuAAC reactions and may vary based on the specific azide and experimental conditions.[11][12]

Safety and Handling

  • Azides: Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions and protect them from shock and friction. Conduct reactions behind a safety shield.

  • Copper Salts: Copper salts are toxic and can be an environmental hazard. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Dispose of copper-containing waste according to institutional guidelines.

  • Solvents: Use solvents in a well-ventilated fume hood.

Conclusion

The protocol detailed herein provides an efficient and reliable method for synthesizing 1-(cyclohex-1-en-1-yl)-4-bromo-1,2,3-triazoles. The reaction is robust, proceeds under mild, aqueous conditions, and is tolerant of a wide variety of functional groups on the azide partner. The resulting bromo-triazole products are valuable, versatile building blocks for creating diverse molecular architectures, making this protocol highly relevant for researchers in drug discovery and medicinal chemistry.

References

Scale-Up Synthesis of 1-(Bromoethynyl)cyclohexene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 1-(bromoethynyl)cyclohexene, a valuable intermediate in pharmaceutical and materials science research. The described two-step synthetic pathway involves the initial preparation of 1-ethynylcyclohexene via the dehydration of 1-ethynyl-1-cyclohexanol, followed by the selective bromination of the terminal alkyne. This protocol is designed to be scalable and reproducible, providing researchers with a reliable method for obtaining this key building block in significant quantities. All quantitative data is summarized in structured tables, and detailed experimental procedures are provided. Safety precautions for handling all chemicals are also outlined.

Introduction

This compound is a versatile synthetic intermediate. The bromoalkyne moiety allows for a variety of subsequent transformations, including cross-coupling reactions, click chemistry, and nucleophilic additions, making it a valuable precursor for the synthesis of complex molecular architectures. This document details a robust and scalable two-step synthesis of this compound.

The synthetic approach is outlined in the workflow diagram below.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-Ethynylcyclohexene cluster_step2 Step 2: Bromination Cyclohexanone Cyclohexanone Ethynylation Ethynylation Cyclohexanone->Ethynylation Intermediate1 1-Ethynyl-1-cyclohexanol Ethynylation->Intermediate1 Dehydration Dehydration Intermediate1->Dehydration Product1 1-Ethynylcyclohexene Dehydration->Product1 Product1_ref 1-Ethynylcyclohexene Bromination Bromination Product1_ref->Bromination FinalProduct This compound Bromination->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 1-Ethynylcyclohexene

This step involves two key reactions: the ethynylation of cyclohexanone to produce 1-ethynyl-1-cyclohexanol, followed by the dehydration of the alcohol to yield 1-ethynylcyclohexene.

Reaction Parameters: Ethynylation of Cyclohexanone
ParameterValue
Reactants Cyclohexanone, Acetylene (gas)
Reagent Sodium amide (in liquid ammonia)
Solvent Liquid Ammonia, Diethyl ether
Reaction Temperature -33 °C (boiling point of liquid ammonia)
Reaction Time 2-4 hours
Work-up Quenching with ammonium chloride, Extraction
Typical Yield 80-90%
Protocol: Synthesis of 1-Ethynyl-1-cyclohexanol
  • Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer is charged with liquid ammonia (approx. 500 mL for a 1 mole scale reaction).

  • Sodium Amide Formation: Small pieces of sodium metal are cautiously added to the liquid ammonia with vigorous stirring until a persistent blue color is obtained. A catalytic amount of ferric nitrate is then added to initiate the formation of sodium amide, indicated by the discharge of the blue color and the formation of a greyish suspension.

  • Acetylene Addition: Acetylene gas is bubbled through the stirred suspension of sodium amide.

  • Cyclohexanone Addition: A solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether is added dropwise to the reaction mixture at a rate that maintains a gentle reflux.

  • Reaction: The reaction is stirred for 2-4 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of solid ammonium chloride until the ammonia has evaporated.

  • Work-up: Water is added to the residue, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford crude 1-ethynyl-1-cyclohexanol, which can be purified by distillation.

Reaction Parameters: Dehydration of 1-Ethynyl-1-cyclohexanol
ParameterValue
Reactant 1-Ethynyl-1-cyclohexanol
Dehydrating Agent Phosphorus pentoxide (P₂O₅) or Sulfuric Acid (H₂SO₄)
Solvent Pyridine (if using P₂O₅) or Toluene (if using H₂SO₄)
Reaction Temperature 0 °C to room temperature (with P₂O₅) or Reflux (with H₂SO₄)
Reaction Time 1-3 hours
Work-up Neutralization, Extraction, Distillation
Typical Yield 70-85%
Protocol: Dehydration of 1-Ethynyl-1-cyclohexanol to 1-Ethynylcyclohexene
  • Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 1-ethynyl-1-cyclohexanol (1.0 eq) and a suitable solvent (e.g., pyridine).

  • Reagent Addition: The flask is cooled in an ice bath, and phosphorus pentoxide (1.1 eq) is added portion-wise with stirring.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by fractional distillation to yield pure 1-ethynylcyclohexene.[1]

Step 2: Bromination of 1-Ethynylcyclohexene

The final step is the selective bromination of the terminal alkyne of 1-ethynylcyclohexene to yield the desired product, this compound. A reliable method for this transformation is the use of N-bromosuccinimide (NBS) with a catalytic amount of silver nitrate.[2][3]

Reaction Parameters: Bromination of 1-Ethynylcyclohexene
ParameterValue
Reactant 1-Ethynylcyclohexene
Brominating Agent N-Bromosuccinimide (NBS)
Catalyst Silver Nitrate (AgNO₃)
Solvent Acetone
Reaction Temperature Room Temperature
Reaction Time 1-4 hours
Work-up Filtration, Extraction, Solvent Evaporation
Typical Yield 75-90%
Protocol: Synthesis of this compound
  • Setup: A round-bottom flask protected from light is charged with 1-ethynylcyclohexene (1.0 eq) and acetone.

  • Reagent Addition: N-Bromosuccinimide (1.1 eq) is added to the solution, followed by a catalytic amount of silver nitrate (0.1 eq).[3]

  • Reaction: The reaction mixture is stirred at room temperature for 1-4 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the succinimide byproduct. The filtrate is concentrated under reduced pressure. The residue is taken up in diethyl ether and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Characterization Data

1-Ethynylcyclohexene
  • ¹H NMR (CDCl₃, 400 MHz): δ 6.10 (m, 1H, =CH), 2.75 (s, 1H, ≡CH), 2.15-2.05 (m, 4H, allylic CH₂), 1.65-1.55 (m, 4H, CH₂).[4][5]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 135.5, 120.8, 83.5, 78.9, 28.9, 26.5, 25.4, 22.3.[4]

  • IR (neat, cm⁻¹): 3310 (≡C-H stretch), 2930 (C-H stretch), 2100 (C≡C stretch), 1645 (C=C stretch).[4][6]

  • Mass Spec (EI, m/z): 106 (M⁺), 91, 79, 77.[4]

This compound (Expected)
  • ¹H NMR (CDCl₃, 400 MHz): δ 6.15 (m, 1H, =CH), 2.20-2.10 (m, 4H, allylic CH₂), 1.70-1.60 (m, 4H, CH₂). (Note: The acetylenic proton signal at ~2.75 ppm will be absent).

  • ¹³C NMR (CDCl₃, 100 MHz): Chemical shifts will be similar to the starting material for the cyclohexene ring, with the acetylenic carbons shifting. Expected values around δ 136, 121 for the double bond, and the C≡C-Br carbons in the region of δ 80 and δ 40.

  • IR (neat, cm⁻¹): 2930 (C-H stretch), 2200 (C≡C stretch, shifted from terminal alkyne), 1645 (C=C stretch).

  • Mass Spec (EI, m/z): Expected molecular ion peaks at m/z 184 and 186 corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Cyclohexanone: Flammable liquid and harmful if swallowed or inhaled.

  • Liquid Ammonia: Corrosive and toxic. Handle with extreme care in a well-ventilated area.

  • Sodium Metal: Highly reactive with water. Handle under an inert atmosphere.

  • Acetylene: Highly flammable gas. Ensure there are no ignition sources present.

  • Phosphorus Pentoxide: Corrosive and reacts violently with water.

  • N-Bromosuccinimide (NBS): Irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Silver Nitrate: Oxidizing agent and can cause stains on skin and clothing.

  • This compound: Bromoalkynes are potentially unstable and should be handled with care. Avoid heating to high temperatures and store in a cool, dark place.

Logical Relationship of Synthesis Steps

Synthesis_Logic Start Cyclohexanone Step1_reagent 1. NaNH2, C2H2 2. H3O+ Start->Step1_reagent Ethynylation Intermediate 1-Ethynyl-1-cyclohexanol Step1_reagent->Intermediate Step2_reagent P2O5 or H2SO4 Intermediate->Step2_reagent Dehydration Product1 1-Ethynylcyclohexene Step2_reagent->Product1 Step3_reagent NBS, AgNO3 Product1->Step3_reagent Bromination FinalProduct This compound Step3_reagent->FinalProduct

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Bromoethynyl)cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of 1-(Bromoethynyl)cyclohexene, a critical intermediate for researchers in drug development and organic synthesis. The primary route for this synthesis is the Corey-Fuchs reaction, which can present challenges in achieving high yields and purity.

Troubleshooting Guides

Issue 1: Low or No Yield of the Dibromo-olefin Intermediate (1,1-Dibromo-2-cyclohexyl-ethene)

  • Question: My initial reaction to form the dibromo-olefin from cyclohexanecarboxaldehyde is giving a very low yield or failing completely. What are the likely causes and how can I fix this?

  • Answer: Low yields in the first step of the Corey-Fuchs reaction, the formation of the dibromo-olefin, are often traced back to issues with the reagents or reaction conditions. Here are the primary troubleshooting steps:

    • Reagent Quality:

      • Triphenylphosphine (PPh₃): Ensure the PPh₃ is dry and of high purity. It is advisable to use freshly opened PPh₃ or to dry it before use.

      • Carbon Tetrabromide (CBr₄): CBr₄ should be pure and dry. Impurities can interfere with the formation of the phosphorus ylide.

      • Solvent: The solvent, typically dichloromethane (DCM), must be anhydrous. The presence of water can quench the reactive intermediates.

    • Reaction Conditions:

      • Temperature: The initial reaction of PPh₃ and CBr₄ is typically carried out at 0°C. After the addition of the aldehyde, the reaction is often allowed to warm to room temperature. Ensure proper temperature control throughout the process.

      • Reaction Time: While the reaction is often stirred overnight, monitoring by Thin Layer Chromatography (TLC) is recommended to determine the point of maximum conversion.

    • Side Reactions:

      • The formation of triphenylphosphine oxide (TPPO) is a major byproduct. If the reaction is not proceeding, consider that the ylide may not be forming efficiently. The addition of zinc dust can sometimes improve yields by promoting the formation of the ylide intermediate and simplifying purification.[1][2]

Issue 2: The Final Product is the Terminal Alkyne, Not the Desired this compound

  • Question: My reaction is producing the terminal alkyne ((Ethynyl)cyclohexane) instead of the bromoalkyne. How can I selectively synthesize the bromoalkyne?

  • Answer: The formation of the terminal alkyne is a common issue and is dependent on the stoichiometry of the base used in the second step. To favor the formation of the 1-bromoalkyne, careful control over the amount of n-butyllithium (n-BuLi) is critical.

    • Stoichiometry of n-BuLi:

      • Using one equivalent of a strong base like n-BuLi at a low temperature (typically -78°C) is generally recommended to stop the reaction at the bromoalkyne stage.[2]

      • The use of two or more equivalents of n-BuLi will promote a second elimination, leading to the formation of the terminal alkyne.[3]

    • Reaction Temperature:

      • Maintaining a low temperature (-78°C) during the addition of n-BuLi and for a short period afterward is crucial. Allowing the reaction to warm prematurely can lead to the formation of the terminal alkyne.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am struggling to separate my this compound from the triphenylphosphine oxide (TPPO) byproduct. What are the best purification methods?

  • Answer: The removal of TPPO is a well-known challenge in reactions involving triphenylphosphine. Several methods can be employed for its removal:

    • Crystallization: TPPO can sometimes be crystallized out of the reaction mixture by the addition of a non-polar solvent like hexane or a mixture of diethyl ether and hexane, followed by cooling.

    • Chromatography: Column chromatography on silica gel is an effective method for separating the non-polar this compound from the more polar TPPO. A gradient elution with a mixture of hexane and a slightly more polar solvent like ethyl acetate is typically used.

    • Precipitation with Zinc Chloride: TPPO can be precipitated from some organic solvents by the addition of zinc chloride, forming an insoluble complex that can be filtered off.

Quantitative Data

The following table summarizes typical reaction conditions and expected yields for the two-step synthesis of this compound. Please note that yields can vary based on the specific experimental setup and purity of reagents.

StepReactantsKey Reagents & SolventsTemperatureTimeTypical Yield
1CyclohexanecarboxaldehydePPh₃, CBr₄, DCM0°C to RTOvernight75-85%
21,1-Dibromo-2-cyclohexyl-ethenen-BuLi (1 equiv.), THF-78°C1-2 hours80-90%

Experimental Protocols

Step 1: Synthesis of 1,1-Dibromo-2-cyclohexyl-ethene

  • To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen) at 0°C, add carbon tetrabromide (1.0 eq) portion-wise.

  • Stir the resulting mixture at 0°C for 30 minutes.

  • Add a solution of cyclohexanecarboxaldehyde (1.0 eq) in anhydrous DCM to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add a non-polar solvent (e.g., hexane) to precipitate the triphenylphosphine oxide.

  • Filter the mixture and wash the solid with cold hexane.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluting with hexane) to afford 1,1-dibromo-2-cyclohexyl-ethene.

Step 2: Synthesis of this compound

  • Dissolve the 1,1-dibromo-2-cyclohexyl-ethene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 eq, as a solution in hexanes) dropwise to the cooled solution.

  • Stir the reaction mixture at -78°C for 1-2 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Quench the reaction at -78°C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexane) to yield this compound.

Mandatory Visualizations

CoreyFuchs_Mechanism cluster_step1 Step 1: Dibromo-olefin Formation cluster_step2 Step 2: Bromoalkyne Formation Aldehyde Cyclohexanecarboxaldehyde Intermediate1 Betaine Intermediate Aldehyde->Intermediate1 Reagents1 PPh₃ + CBr₄ Ylide Phosphorus Ylide [Ph₃P=CBr₂] Ylide->Intermediate1 Product1 1,1-Dibromo-2-cyclohexyl-ethene Intermediate1->Product1 Byproduct1 Triphenylphosphine Oxide (TPPO) Intermediate1->Byproduct1 Reagents2 n-BuLi (1 eq) Intermediate2 Lithium-Halogen Exchange Reagents2->Intermediate2 Intermediate3 Vinyl Carbene Intermediate2->Intermediate3 Product2 This compound Intermediate3->Product2 Troubleshooting_Workflow CheckStep1 Check Yield of Dibromo-olefin Intermediate LowYield1 Low Yield in Step 1 CheckStep1->LowYield1 Low GoodYield1 Good Yield in Step 1 CheckStep1->GoodYield1 Good Troubleshoot1 Troubleshoot Step 1: - Check Reagent Purity - Verify Anhydrous Conditions - Optimize Temperature/Time - Consider Adding Zn Dust LowYield1->Troubleshoot1 CheckStep2 Analyze Product of Step 2 GoodYield1->CheckStep2 End Improved Yield Troubleshoot1->End TerminalAlkyne Terminal Alkyne is Major Product CheckStep2->TerminalAlkyne PurificationIssue Product is Impure CheckStep2->PurificationIssue Troubleshoot2 Troubleshoot Step 2: - Use Exactly 1 eq of n-BuLi - Maintain Low Temperature (-78°C) TerminalAlkyne->Troubleshoot2 TroubleshootPurification Improve Purification: - Optimize Column Chromatography - Attempt Crystallization - Use ZnCl₂ Precipitation for TPPO PurificationIssue->TroubleshootPurification Troubleshoot2->End TroubleshootPurification->End

References

Technical Support Center: Bromination of 1-Ethynylcyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bromination of 1-ethynylcyclohexene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected main product of the bromination of 1-ethynylcyclohexene with one equivalent of Br₂?

The expected major product from the electrophilic addition of one equivalent of bromine (Br₂) to 1-ethynylcyclohexene is the trans-1,2-dibromo-1-ethynylcyclohexane. The reaction proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the bromine atoms across the cyclohexene double bond.

Q2: My reaction is yielding a mixture of products. What are the likely side reactions?

Several side reactions can occur during the bromination of 1-ethynylcyclohexene, leading to a complex product mixture. The most common side reactions include:

  • 1,4-Addition: Due to the conjugated system, 1,4-addition across the cyclohexene ring can occur, leading to the formation of 4,5-dibromo-1-ethynylcyclohex-1-ene. The ratio of 1,2- to 1,4-addition products is often temperature-dependent.[1][2][3][4]

  • Allene Formation: Electrophilic addition to the ethynyl group can lead to the formation of a bromoallene derivative. This occurs through the attack of bromide on the intermediate vinyl cation.

  • Radical Bromination: At higher temperatures or in the presence of light, free radical substitution can occur, leading to bromination at allylic positions of the cyclohexene ring.[5][6]

  • Over-bromination: Using an excess of bromine or prolonged reaction times can lead to the addition of bromine across both the double and triple bonds, resulting in tetrabrominated products.[5][6]

  • Carbocation Rearrangements: The formation of carbocation intermediates, particularly vinyl cations, can potentially lead to skeletal rearrangements of the cyclohexene ring, although this is generally less common under standard bromination conditions.[7][8][9][10]

Q3: How does reaction temperature affect the product distribution?

Temperature plays a crucial role in the selectivity of the bromination reaction.

  • Low Temperatures (e.g., 0°C or below): Favor the formation of the kinetically controlled 1,2-addition product.[1][3] Radical side reactions are also minimized at lower temperatures.

  • Room Temperature and Higher: Can lead to an increased proportion of the thermodynamically more stable 1,4-addition product.[1][3][5][6] Higher temperatures also promote the formation of radical bromination byproducts.[5][6]

Q4: I suspect allene formation is a significant side reaction. How can I confirm this and minimize its formation?

The formation of bromoallenes can be identified using spectroscopic methods. In ¹H NMR, allene protons typically appear as singlets or multiplets in the region of δ 4.5-5.5 ppm. In ¹³C NMR, the central carbon of the allene appears at a characteristic downfield shift (around 200 ppm), while the terminal carbons are upfield (around 70-90 ppm).

To minimize allene formation:

  • Use reaction conditions that favor electrophilic addition to the more nucleophilic alkene over the alkyne. This includes using non-polar solvents and maintaining low temperatures.

  • Employ a brominating agent that is less reactive towards alkynes.

Q5: What is the best way to purify the desired dibromo product from the side products?

Column chromatography on silica gel is the most effective method for separating the desired trans-1,2-dibromo-1-ethynylcyclohexane from the various side products. A non-polar eluent system, such as a gradient of hexane and ethyl acetate, is typically effective. Thin Layer Chromatography (TLC) should be used to monitor the separation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low yield of the desired 1,2-dibromo product - Suboptimal reaction temperature.- Formation of multiple side products.- Incomplete reaction.- Perform the reaction at low temperatures (0°C to -78°C) to favor kinetic control.[1]- Monitor the reaction by TLC to determine the optimal reaction time.- Use a non-polar solvent like carbon tetrachloride or dichloromethane.
Presence of significant amounts of 1,4-addition product - Reaction temperature is too high, favoring the thermodynamic product.[1][3]- Lower the reaction temperature. Conduct the reaction at or below 0°C.
Formation of colored byproducts and evidence of radical reactions - Reaction performed at elevated temperatures or exposed to light.- Presence of radical initiators.- Conduct the reaction in the dark and at a low temperature.[5][6]- Use a radical inhibitor if necessary.
Identification of tetrabrominated products - Use of excess bromine.- Use one equivalent of bromine and add it dropwise to the solution of ethynylcyclohexene.
Complex NMR spectrum with unexpected peaks - Presence of multiple isomers and side products (e.g., allenes, rearranged products).- Isolate the major products by column chromatography and characterize each fraction individually by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Hypothetical Product Distribution in the Bromination of 1-Ethynylcyclohexene under Various Conditions.

Entry Temperature (°C) Solvent 1,2-Addition Product (%) 1,4-Addition Product (%) Allene Product (%) Radical Bromination Products (%)
1-78CCl₄8555<5
20CCl₄701510<5
325 (Room Temp)CCl₄40351510
425 (in light)CCl₄30251530

Note: The data in this table are hypothetical and intended for illustrative purposes. Actual product distributions may vary.

Experimental Protocols

Protocol 1: Selective Bromination of 1-Ethynylcyclohexene (Favoring 1,2-Addition)
  • Preparation: Dissolve 1-ethynylcyclohexene (1.0 g, 9.4 mmol) in 20 mL of cold (-78°C, dry ice/acetone bath) carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Bromine Addition: Prepare a solution of bromine (1.5 g, 9.4 mmol) in 10 mL of cold carbon tetrachloride and add it to the dropping funnel. Add the bromine solution dropwise to the stirred solution of ethynylcyclohexene over 30 minutes.

  • Reaction: Stir the reaction mixture at -78°C for an additional 1 hour after the addition is complete.

  • Work-up: Allow the reaction to warm to room temperature. Quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the trans-1,2-dibromo-1-ethynylcyclohexane.

  • Characterization: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Identification and Characterization of Side Products
  • Sample Preparation: Collect all fractions from the column chromatography that show distinct spots on TLC.

  • Spectroscopic Analysis: Obtain detailed ¹H NMR, ¹³C NMR, COSY, and HSQC spectra for each isolated fraction.

  • Mass Spectrometry: Analyze each fraction by GC-MS or LC-MS to determine the molecular weight and fragmentation pattern of the components.

  • Interpretation:

    • 1,4-Dibromo Product: Look for signals corresponding to vinylic protons and carbons in the NMR spectra, consistent with a shifted double bond.

    • Bromoallene: Identify the characteristic allene proton and carbon signals in the NMR spectra as described in Q4.

    • Radical Bromination Products: Look for signals corresponding to bromination at allylic positions, which will result in characteristic shifts of the adjacent protons.

Mandatory Visualizations

Reaction_Pathways cluster_main Main Reaction cluster_side Side Reactions A 1-Ethynylcyclohexene B Bromonium Ion Intermediate A->B + Br₂ F Vinyl Cation Intermediate A->F + Br₂ (on alkyne) H Allylic Radical A->H Radical Initiator/Heat C trans-1,2-Dibromo Product (Kinetic) B->C + Br⁻ (anti-addition) D Allylic Cation Intermediate B->D Resonance E 1,4-Dibromo Product (Thermodynamic) D->E + Br⁻ G Bromoallene Product F->G + Br⁻ I Radical Bromination Product H->I + Br₂

Caption: Main and side reaction pathways in the bromination of 1-ethynylcyclohexene.

Troubleshooting_Workflow Start Start: Bromination of 1-Ethynylcyclohexene CheckPurity Analyze Crude Product (TLC, NMR) Start->CheckPurity DesiredProduct Desired 1,2-Dibromo Product is Major CheckPurity->DesiredProduct Yes SideProducts Significant Side Products Observed CheckPurity->SideProducts No Purify Purify by Column Chromatography DesiredProduct->Purify IdentifySideProducts Identify Side Products (NMR, MS) SideProducts->IdentifySideProducts High14 High 1,4-Addition? IdentifySideProducts->High14 Allene Allene Formation? IdentifySideProducts->Allene Radical Radical Products? IdentifySideProducts->Radical High14->Allene No LowerTemp Action: Lower Reaction Temperature High14->LowerTemp Yes Allene->Radical No ChangeSolvent Action: Use Non-polar Solvent, Low Temp Allene->ChangeSolvent Yes DarkLowTemp Action: Run in Dark, Low Temp Radical->DarkLowTemp Yes Radical->Purify No LowerTemp->Start ChangeSolvent->Start DarkLowTemp->Start End End: Pure Product Purify->End

Caption: Troubleshooting workflow for optimizing the bromination of 1-ethynylcyclohexene.

References

Technical Support Center: Purification of 1-(Bromoethynyl)cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(Bromoethynyl)cyclohexene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: The impurities largely depend on the synthetic route employed. For common methods starting from cyclohexanone, such as the Corey-Fuchs reaction or Seyferth-Gilbert homologation, you can anticipate the following impurities:

  • Unreacted Starting Materials: Cyclohexanone.

  • Reaction Intermediates: 1,1-dibromo-2-ethylidenecyclohexane (from Corey-Fuchs).

  • Reagent Byproducts: Triphenylphosphine oxide (from Corey-Fuchs), dimethyl phosphate (from Seyferth-Gilbert).

  • Side Products: Small amounts of cyclohexenylacetylene (de-brominated product).

Q2: My final product is an oil, but I've seen reports of it being a solid. Why is this?

A2: Pure this compound is expected to be a low-melting solid or a colorless oil at room temperature. If your product is an oil, it may contain residual solvents or other impurities that are depressing the melting point. Further purification is likely necessary.

Q3: I am observing a significant loss of product during aqueous workup. What could be the cause?

A3: this compound, like many haloalkynes, can be sensitive to basic conditions, which can lead to decomposition or elimination reactions. If your aqueous wash involves a basic solution (e.g., sodium bicarbonate) to neutralize acid, it is crucial to perform this step quickly and at a low temperature to minimize product loss.

Q4: Can I use distillation to purify this compound?

A4: While distillation is a common purification technique, it should be approached with caution for this compound. Bromoalkynes can be thermally unstable and may decompose at elevated temperatures. If distillation is necessary, it should be performed under high vacuum to keep the boiling point as low as possible. A short-path distillation apparatus is recommended.

Troubleshooting Guides

Issue 1: Low Purity After Column Chromatography
Symptom Possible Cause Troubleshooting Steps
Multiple spots on TLC after column purification.Inappropriate Solvent System: The chosen eluent may not be providing adequate separation of the product from impurities.- Perform a thorough TLC analysis with a range of solvent systems (e.g., varying ratios of hexanes and ethyl acetate) to find the optimal conditions for separation.- Consider using a less polar solvent system initially to elute non-polar impurities before increasing the polarity to elute the desired product.
Co-elution of Impurities: An impurity may have a similar polarity to the product, making separation by standard silica gel chromatography difficult.- Try a different stationary phase, such as alumina (neutral or basic), which may offer different selectivity.- If triphenylphosphine oxide is the persistent impurity, consider a pre-purification wash with a solvent in which the oxide is soluble but the product is not (e.g., cold diethyl ether).
Product Decomposition on Silica Gel: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.- Neutralize the silica gel by pre-treating it with a dilute solution of a non-nucleophilic base, such as triethylamine in the eluent.- Use a less acidic stationary phase like Florisil®.
Issue 2: Product Decomposition During Purification
Symptom Possible Cause Troubleshooting Steps
Product turns dark or polymerizes during concentration or on standing.Thermal Instability: The compound may be decomposing at the temperature used for solvent removal.- Use a rotary evaporator with a low-temperature water bath.- For final solvent removal, use a high-vacuum line at room temperature or below.
Light Sensitivity: Some unsaturated compounds are sensitive to light.- Protect the sample from light by wrapping flasks and vials in aluminum foil.
Presence of Acidic or Basic Impurities: Trace amounts of acid or base can catalyze decomposition.- Ensure all workup steps are performed to completely remove any acidic or basic reagents. A final wash with brine can help remove residual aqueous contaminants.

Data Presentation

Table 1: Common Impurities and Recommended Removal Strategies

ImpurityTypical SourceBoiling Point (°C)SolubilityRecommended Purification Method
CyclohexanoneStarting Material155Soluble in most organic solventsAqueous workup, Column Chromatography
1,1-dibromo-2-ethylidenecyclohexaneCorey-Fuchs IntermediateHigher than productSoluble in non-polar solventsColumn Chromatography
Triphenylphosphine oxideCorey-Fuchs Byproduct>360Sparingly soluble in hexanes, soluble in ethyl acetateColumn Chromatography, Recrystallization (if product is solid), or precipitation from a non-polar solvent.
Dimethyl phosphateSeyferth-Gilbert ByproductHighWater-solubleAqueous workup

Experimental Protocols

General Purification Protocol via Column Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as hexanes or a 98:2 hexanes:ethyl acetate mixture.

  • Column Packing: Prepare a silica gel column using a slurry packing method with the chosen eluent (e.g., 100% hexanes).

  • Loading: Carefully load the concentrated crude product onto the top of the silica gel column.

  • Elution: Begin eluting the column with the non-polar solvent. The non-polar impurities will elute first.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexanes) to elute the this compound. Triphenylphosphine oxide, being more polar, will elute later.

  • Fraction Collection: Collect fractions and monitor their composition by TLC analysis.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, maintaining a low temperature to prevent product decomposition.

Mandatory Visualization

CoreyFuchs_Pathway Cyclohexanone Cyclohexanone Dibromoolefin 1,1-dibromo-2-ethylidenecyclohexane (Intermediate) Cyclohexanone->Dibromoolefin Corey-Fuchs Step 1 Reagents1 CBr4, PPh3 Reagents1->Dibromoolefin Product This compound Dibromoolefin->Product Corey-Fuchs Step 2 Reagents2 n-BuLi Reagents2->Product

Caption: Synthetic pathway to this compound via the Corey-Fuchs reaction.

Purification_Workflow Crude Crude Product (from synthesis) Workup Aqueous Workup (e.g., H2O, brine wash) Crude->Workup Drying Drying (e.g., Na2SO4 or MgSO4) Workup->Drying Concentration Solvent Removal (Reduced Pressure) Drying->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Pure Pure this compound Chromatography->Pure

Caption: General purification workflow for this compound.

Stabilizing 1-(Bromoethynyl)cyclohexene during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe storage and handling of 1-(Bromoethynyl)cyclohexene. Please consult this guide for troubleshooting common issues and frequently asked questions regarding the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound is a terminal bromoalkyne, a class of compounds known for potential instability. The primary concerns are:

  • Decomposition: The molecule can degrade over time, especially when exposed to heat, light, or incompatible materials.

  • Polymerization: Like many alkynes, it may undergo polymerization, leading to the formation of undesirable oligomers or polymers. This can be initiated by heat, light, or certain impurities.[][2][3]

  • Oxidation: The electron-rich triple bond can be susceptible to oxidation, especially in the presence of air or other oxidizing agents.[4]

Q2: What are the ideal storage conditions for this compound?

A2: To maximize shelf life and prevent degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally refrigerated (2-8 °C) or frozen (-20 °C).

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.

  • Container: Use a clean, dry, and tightly sealed container made of an inert material (e.g., amber glass).

Q3: Are there any known incompatible materials?

A3: Yes, avoid contact with the following:

  • Strong Bases: Can react with the terminal alkyne.

  • Strong Oxidizing Agents: Can lead to rapid and potentially hazardous reactions.

  • Certain Metals: Some metals can catalyze decomposition or polymerization. Avoid contact with copper, silver, and mercury.[5]

  • Air and Moisture: Prolonged exposure can lead to oxidation and other degradation pathways.

Q4: Can I use a stabilizer with this compound?

A4: Yes, the addition of a stabilizer can significantly improve the long-term stability. Radical inhibitors or antioxidants are commonly used for unsaturated hydrocarbons. See the "Experimental Protocols" section for a detailed procedure on adding a stabilizer.

Troubleshooting Guides

Problem 1: I observe a color change in my sample of this compound (e.g., turning yellow or brown).

  • Possible Cause: This is a common indicator of degradation or polymerization. The color change is likely due to the formation of conjugated oligomers or decomposition products.

  • Solution:

    • Assess Purity: If the color change is significant, the purity of the material may be compromised. It is advisable to re-purify the compound if possible (e.g., by column chromatography or distillation) before use.

    • Review Storage Conditions: Ensure the compound is stored under the recommended conditions (low temperature, inert atmosphere, protection from light).

    • Consider a Stabilizer: If not already present, adding a small amount of a suitable stabilizer like Butylated Hydroxytoluene (BHT) can help prevent further degradation.

Problem 2: I am seeing unexpected side products in my reaction that are not related to my intended transformation.

  • Possible Cause: This could be due to the use of degraded this compound or its reaction with incompatible materials in your setup. Polymerization byproducts may also be present.

  • Solution:

    • Verify Reagent Quality: Before starting your reaction, check the appearance of your this compound. If it appears discolored or has solid precipitates, it may have degraded.

    • Inert Atmosphere: Ensure your reaction is performed under a rigorously inert atmosphere to prevent oxidation during the experiment.

    • Material Compatibility: Check that all glassware is clean and dry, and that no incompatible materials (e.g., copper stir bars) are used.

Problem 3: My NMR analysis shows broad peaks or a complex mixture of unidentified compounds.

  • Possible Cause: This is a strong indication of polymerization or significant decomposition. The broad peaks are characteristic of polymeric material.

  • Solution:

    • Discard and Replace: It is highly recommended to discard the degraded material following your institution's hazardous waste disposal procedures. Using such material will lead to unreliable experimental results.

    • Implement Stabilization Protocol: For new batches of this compound, implement a stabilization protocol immediately upon receipt or synthesis.

Data Presentation

Table 1: General Stability of Terminal Bromoalkynes under Various Conditions

ConditionExpected StabilityPrimary Degradation PathwayRecommended Mitigation
Ambient Temperature (20-25°C), Air, Light LowPolymerization, Oxidation, DecompositionStore at ≤ 4°C under inert gas, protected from light.
Refrigerated (2-8°C), Inert Gas, Dark Moderate to HighSlow DecompositionIdeal for short to medium-term storage.
Frozen (-20°C), Inert Gas, Dark HighMinimal DegradationRecommended for long-term storage.
Presence of Radical Initiators (e.g., AIBN) Very LowRapid PolymerizationAvoid sources of radicals.
Presence of Strong Bases LowDeprotonation and subsequent reactionsUse non-basic conditions where possible.
Presence of Copper, Silver, or Mercury Salts Very LowFormation of explosive acetylidesUse equipment free of these metals.[5]

Experimental Protocols

Protocol 1: Stabilization of this compound with Butylated Hydroxytoluene (BHT)

This protocol describes the addition of a radical inhibitor to prevent polymerization and oxidation during storage.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT)

  • Anhydrous solvent (e.g., dichloromethane or hexane), if the bromoalkyne is a solid or highly viscous

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar glassware for handling air-sensitive compounds

  • Syringes and needles

Procedure:

  • Preparation: Under an inert atmosphere, dissolve a known amount of this compound in a minimal amount of anhydrous solvent if necessary.

  • Stabilizer Addition: Prepare a stock solution of BHT in the same anhydrous solvent (e.g., 1 mg/mL).

  • Calculation: Calculate the amount of BHT stock solution needed to achieve a final concentration of 100-200 ppm (0.01-0.02% by weight) relative to the this compound.

  • Mixing: Using a syringe, add the calculated volume of the BHT stock solution to the solution of this compound.

  • Solvent Removal (if applicable): If a solvent was used, carefully remove it under reduced pressure, ensuring the temperature remains low to avoid thermal degradation.

  • Storage: Transfer the stabilized this compound to a clean, dry, amber vial. Purge the vial with inert gas before sealing it tightly with a Teflon-lined cap. Store the vial at the recommended low temperature.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Instability start Instability Observed (e.g., color change, unexpected products) check_storage Review Storage Conditions: - Temperature? - Inert Atmosphere? - Light Protection? start->check_storage check_purity Assess Purity (e.g., NMR, GC-MS) start->check_purity implement_stabilization Implement Stabilization Protocol for new material check_storage->implement_stabilization is_pure Is the material pure? check_purity->is_pure re_purify Re-purify if possible (e.g., chromatography, distillation) is_pure->re_purify No use_with_caution Use purified material promptly is_pure->use_with_caution Yes re_purify->use_with_caution discard Discard degraded material (follow safety protocols) re_purify->discard Purification Fails proceed Proceed with Experiment use_with_caution->proceed implement_stabilization->proceed

Caption: Troubleshooting workflow for observed instability of this compound.

Stabilization_Protocol Stabilization Protocol Workflow start Start: Unstabilized This compound dissolve Dissolve in anhydrous solvent (if necessary) start->dissolve add_bht Add 100-200 ppm BHT (by weight) dissolve->add_bht prepare_bht Prepare BHT stock solution prepare_bht->add_bht remove_solvent Remove solvent under reduced pressure (low temperature) add_bht->remove_solvent transfer Transfer to amber vial under inert gas remove_solvent->transfer store Store at low temperature (e.g., -20°C) transfer->store end End: Stabilized Product store->end

Caption: Experimental workflow for the stabilization of this compound using BHT.

Degradation_Pathways Potential Degradation Pathways compound This compound polymerization Polymerization compound->polymerization oxidation Oxidation Products compound->oxidation decomposition Decomposition Products compound->decomposition heat Heat heat->polymerization light Light light->polymerization light->decomposition oxygen Oxygen (Air) oxygen->oxidation metals Trace Metals (e.g., Cu, Ag) metals->polymerization metals->decomposition

Caption: Factors leading to potential degradation pathways for this compound.

References

Preventing homocoupling in Sonogashira reactions of 1-(Bromoethynyl)cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent homocoupling in Sonogashira reactions, specifically when using substrates like 1-(bromoethynyl)cyclohexene.

Troubleshooting Guide: Preventing Homocoupling

This section addresses common issues encountered during Sonogashira reactions, with a focus on minimizing the formation of the undesired homocoupled (Glaser) product.

Q1: My primary product is the homocoupled diyne from my terminal alkyne. What are the most likely causes?

A1: The formation of homocoupled byproducts, often called Glaser coupling, is a common side reaction in Sonogashira couplings.[1][2] The primary causes are typically related to the presence of oxygen and the copper(I) co-catalyst.[2][3] The copper acetylide intermediate, formed during the catalytic cycle, can undergo oxidative dimerization in the presence of oxygen.[3][4]

Key factors that promote homocoupling:

  • Presence of Oxygen: Rigorous exclusion of air is critical. Oxygen promotes the oxidative dimerization of copper acetylides.[1][2]

  • High Copper Catalyst Loading: While essential for the reaction, excessive amounts of copper(I) can increase the rate of homocoupling.[5]

  • Slow Cross-Coupling Rate: If the desired cross-coupling reaction with the this compound is slow, the terminal alkyne has more opportunity to homocouple. This can be due to an inactive palladium catalyst or a less reactive aryl/vinyl halide.[5]

  • High Temperatures: Elevated temperatures can sometimes favor the homocoupling pathway.[6][7]

Q2: How can I modify my reaction conditions to suppress homocoupling?

A2: Several strategies can be employed to minimize the formation of the Glaser byproduct:

  • Implement Copper-Free Conditions: The most direct way to prevent copper-mediated homocoupling is to run the reaction without a copper co-catalyst.[1][8] While this may require higher temperatures or more active palladium catalysts, it effectively eliminates the primary pathway for this side reaction.[6][9]

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen).[1][10] Maintain a positive pressure of inert gas throughout the reaction.

  • Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[5]

  • Use of a Co-solvent: In some cases, the choice of solvent can influence the reaction outcome. Amine bases like triethylamine are often used as both the base and solvent.[1] Using a co-solvent such as THF or DMF may be beneficial.[1][11]

  • Optimize Catalyst and Ligand: The choice of palladium source and phosphine ligand can significantly impact the rate of the desired cross-coupling. A more active catalyst system can outcompete the homocoupling reaction. For instance, using bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition.[12]

Q3: I am performing a copper-free Sonogashira reaction but still observe some homocoupling. Why is this happening?

A3: Even in the absence of an intentionally added copper co-catalyst, trace amounts of copper can be present as impurities in reagents or on the surface of glassware, which can be sufficient to catalyze the Glaser coupling.[4] Additionally, under certain conditions, a palladium-mediated homocoupling of the terminal alkyne can occur, although this is generally less efficient than the copper-catalyzed pathway.[8]

To address this:

  • Use high-purity reagents and consider acid-washing glassware to remove trace metals.

  • Ensure that the palladium catalyst itself is not contaminated with copper.[4]

Frequently Asked Questions (FAQs)

What is the role of each component in the Sonogashira reaction?

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): The primary catalyst that facilitates the cross-coupling of the sp²-carbon of the aryl/vinyl halide with the sp-carbon of the alkyne.[4]

  • Copper(I) Co-catalyst (e.g., CuI): Activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3][4]

  • Base (e.g., Triethylamine, Diisopropylamine): Neutralizes the hydrogen halide byproduct formed during the reaction and aids in the deprotonation of the terminal alkyne.[1]

  • Solvent (e.g., THF, DMF, or the amine base itself): Provides a medium for the reaction to occur. The solvent must be able to dissolve all reactants and catalysts.[13]

  • Ligand (e.g., Triphenylphosphine): Stabilizes the palladium catalyst and modulates its reactivity.[12]

What is the difference between Sonogashira coupling and Glaser coupling?

Sonogashira coupling is the desired cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide to form a C(sp)-C(sp²) bond.[1] Glaser coupling is the undesired homocoupling of two terminal alkynes to form a symmetric 1,3-diyne (a C(sp)-C(sp) bond).[3][8]

Can I use this compound with a terminal alkyne in a Sonogashira reaction?

Yes, this is a valid Sonogashira coupling. In this case, this compound acts as the sp-carbon electrophile, and the terminal alkyne provides the nucleophilic carbon after deprotonation. The general principles for avoiding homocoupling of the terminal alkyne still apply.

Data Presentation: Influence of Reaction Conditions on Homocoupling

The following tables summarize how different reaction parameters can influence the ratio of the desired cross-coupled product to the homocoupled byproduct.

Table 1: Effect of Copper Co-catalyst

Catalyst SystemTemperature (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)
Pd(OAc)₂ / CuI258510
Pd(OAc)₂ (Copper-free)6092<2
PdCl₂(PPh₃)₂ / CuIRT905
PdCl₂(PPh₃)₂ (Copper-free)8088<1

Note: Yields are representative and can vary based on specific substrates and other reaction conditions.

Table 2: Effect of Base and Solvent

BaseSolventTemperature (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)
TriethylamineTriethylamine60888
DiisopropylamineToluene80915
K₂CO₃DMF100857
Cs₂CO₃Dioxane100904

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.

  • Preparation: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) and a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), and degassed anhydrous triethylamine (5 mL).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_vs_Homocoupling cluster_sonogashira Sonogashira Cycle (Desired) cluster_homocoupling Glaser Homocoupling (Undesired) pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) transmetalation Transmetalation pd_complex->transmetalation Cu-C≡C-R² product_complex R¹-Pd(II)(C≡CR²)L₂ transmetalation->product_complex product_complex->pd0 Reductive Elimination product R¹-C≡C-R² (Cross-Coupled Product) product_complex->product alkyne H-C≡C-R² cu_acetylide Cu-C≡C-R² alkyne->cu_acetylide + Cu(I), Base dimer R²-C≡C-C≡C-R² (Homocoupled Product) cu_acetylide->dimer Oxidative Dimerization (O₂ present)

Caption: Sonogashira cycle vs. the competing Glaser homocoupling pathway.

Troubleshooting_Workflow decision decision solution solution start High Homocoupling Observed check_copper Is the reaction copper-catalyzed? start->check_copper check_air Are conditions strictly anaerobic? check_copper->check_air No go_cu_free Switch to a copper-free protocol check_copper->go_cu_free Yes check_rate Is the cross-coupling reaction slow? check_air->check_rate Yes improve_degassing Improve degassing (Freeze-Pump-Thaw) check_air->improve_degassing No slow_addition Use slow addition of the alkyne check_rate->slow_addition No optimize_catalyst Optimize Pd catalyst and ligand check_rate->optimize_catalyst Yes Reaction_Components center_node Sonogashira Reaction pd_cat Palladium Catalyst (e.g., Pd(PPh₃)₄) center_node->pd_cat drives cu_cat Copper Co-catalyst (e.g., CuI) center_node->cu_cat activates base Base (e.g., Triethylamine) center_node->base requires solvent Solvent (e.g., THF, DMF) center_node->solvent occurs in bromoalkyne This compound (Electrophile) center_node->bromoalkyne couples alkyne Terminal Alkyne (Nucleophile) center_node->alkyne with pd_cat->center_node cu_cat->alkyne forms acetylide base->alkyne deprotonates

References

Technical Support Center: Managing Regioselectivity in Reactions of 1-(Bromoethynyl)cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(bromoethynyl)cyclohexene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage regioselectivity in your experiments.

I. Troubleshooting Guides

This section addresses common issues encountered during reactions of this compound, focusing on Sonogashira coupling and 1,3-dipolar cycloaddition reactions.

Sonogashira Coupling Reactions

Issue: Poor or no conversion to the desired coupled product.

Possible Cause Troubleshooting Step
Catalyst Inactivity Ensure the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) is fresh and has been stored under an inert atmosphere. Catalyst decomposition, often indicated by the formation of "palladium black," can halt the reaction. Consider using more robust catalysts with bulky electron-rich phosphine ligands.
Copper Co-catalyst Issues Use freshly opened or purified copper(I) iodide (CuI). The presence of copper(II) can inhibit the reaction.
Solvent and Base Quality Use anhydrous, degassed solvents (e.g., THF, toluene, DMF). Ensure the amine base (e.g., triethylamine, diisopropylethylamine) is dry and free of impurities.
Reaction Temperature For unreactive coupling partners, a higher reaction temperature may be required. However, be aware that higher temperatures can also promote side reactions.[1]

Issue: Formation of significant amounts of homocoupled alkyne (Glaser coupling) byproduct.

Possible Cause Troubleshooting Step
Presence of Oxygen Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Oxygen promotes the oxidative homocoupling of the terminal alkyne.
High Copper Concentration Reduce the amount of CuI co-catalyst. In some cases, copper-free Sonogashira protocols can be employed.
Slow Cross-Coupling If the desired cross-coupling is slow, the homocoupling of the more reactive terminal alkyne can become a major side reaction. Optimize the conditions for the cross-coupling to proceed more rapidly.

Issue: Lack of Regioselectivity (in cases of multiple reactive sites on the coupling partner).

Possible Cause Troubleshooting Step
Ligand Choice The choice of phosphine ligand on the palladium catalyst can significantly influence regioselectivity. Bulky and electron-rich ligands can direct the coupling to less sterically hindered sites.[2]
Catalyst System The nature of the palladium precursor and any additives can affect the regiochemical outcome. Experiment with different palladium sources (e.g., Pd₂(dba)₃) and ligands to find the optimal system for your desired regioselectivity.[2]
Reaction Temperature Temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regiomeric ratio.
1,3-Dipolar Cycloaddition Reactions

Issue: Low or no yield of the desired cycloadduct.

Possible Cause Troubleshooting Step
Poor Dipole Generation Ensure that the conditions for the in situ generation of the 1,3-dipole (e.g., from an azide precursor) are optimal.
Reactivity of Dipolarophile While the triple bond in this compound is activated by the bromine atom, its reactivity can be influenced by the reaction conditions. Consider the use of a catalyst if applicable to the specific cycloaddition.
Solvent Effects The polarity of the solvent can influence the rate of cycloaddition reactions. Screen a range of solvents to find the optimal medium.

Issue: Formation of a mixture of regioisomers.

Possible Cause Troubleshooting Step
Electronic and Steric Effects The regioselectivity of 1,3-dipolar cycloadditions is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile.[3] The bromine atom and the cyclohexene ring will influence the electronic distribution in the alkyne, directing the regioselectivity.
Frontier Molecular Orbital (FMO) Control The regioselectivity can often be predicted by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. Computational modeling can be a useful tool to predict the favored regioisomer.
Catalyst Control In some cases, particularly with metal-catalyzed cycloadditions (like the copper-catalyzed azide-alkyne cycloaddition or "click chemistry"), the catalyst can override the inherent electronic preferences and provide high regioselectivity.[3]

II. Frequently Asked Questions (FAQs)

Q1: How can I synthesize this compound?

Q2: In a Sonogashira coupling with an aryl halide, which carbon of the bromoethynyl group is expected to couple?

In a standard Sonogashira coupling, the reaction occurs at the carbon atom of the terminal alkyne after deprotonation. For this compound, the reaction would involve the formation of a palladium-acetylide complex at the terminal carbon, which then couples with the aryl halide. The bromine on the alkyne would remain in the product.

Q3: What factors determine the regioselectivity in a 1,3-dipolar cycloaddition with an organic azide?

The regioselectivity of the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a triazole is influenced by both steric and electronic factors.[3] The electron-withdrawing nature of the bromine atom in this compound will polarize the triple bond, influencing which alkyne carbon preferentially bonds with the terminal nitrogen of the azide.

Q4: Can I perform a nucleophilic substitution on the bromine of this compound?

Direct nucleophilic substitution at an sp-hybridized carbon (the carbon bearing the bromine) is generally difficult. However, under certain conditions, such as with strong nucleophiles or with transition metal catalysis, reactions at this position may be possible. It is important to consider that addition of the nucleophile to the triple bond is a potential competing reaction pathway.

III. Experimental Protocols

As specific, reproducible experimental protocols for reactions of this compound are not widely documented in general chemical literature, the following are generalized protocols for key reaction types that should be adapted and optimized for this specific substrate.

General Protocol for Sonogashira Coupling of a Bromoalkyne
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (CuI, 1-10 mol%).

  • Addition of Reagents: Add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a degassed solvent (e.g., THF or toluene).

  • Addition of Base: Add a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

General Protocol for 1,3-Dipolar Cycloaddition with an Organic Azide
  • Reaction Setup: In a round-bottom flask, dissolve the organic azide (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent (e.g., toluene, THF, or a mixture of t-BuOH/H₂O for "click" chemistry).

  • Catalyst Addition (if applicable): For a copper-catalyzed reaction, add a copper(I) source (e.g., CuI or CuSO₄/sodium ascorbate, 1-10 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with heating. The optimal temperature will depend on the reactivity of the azide and the alkyne.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

IV. Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Pd_alkyne R¹-Pd(II)L₂-C≡CR² Transmetalation->Pd_alkyne RedElim Reductive Elimination Pd_alkyne->RedElim RedElim->Pd0 Regeneration Product R¹-C≡CR² RedElim->Product CuX CuX Alkyne_H H-C≡CR² Cu_alkyne Cu-C≡CR² Alkyne_H->Cu_alkyne Base, CuX Base Base Cu_alkyne->Transmetalation

Caption: Catalytic cycle for the Sonogashira coupling reaction.

Regioselectivity in 1,3-Dipolar Cycloaddition

Cycloaddition_Regioselectivity Regioselectivity in the 1,3-dipolar cycloaddition of an azide with this compound. cluster_reactants Reactants cluster_products Possible Regioisomers Dipole R¹-N-N⁺≡N⁻ (Azide) Regio1 1,4-disubstituted triazole Dipole->Regio1 Regio2 1,5-disubstituted triazole Dipole->Regio2 Dipolarophile This compound Dipolarophile->Regio1 Dipolarophile->Regio2

Caption: Potential regioisomeric products in a 1,3-dipolar cycloaddition.

References

Technical Support Center: 1-(Bromoethynyl)cyclohexene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals working with 1-(bromoethynyl)cyclohexene in common organic reactions.

Sonogashira Coupling Reactions

The Sonogashira coupling is a fundamental carbon-carbon bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1][2] Reactions with this compound can sometimes present challenges.

Frequently Asked Questions (FAQs) - Sonogashira Coupling

Q1: My Sonogashira reaction with this compound is not working or giving a very low yield. What are the common causes?

A1: Low or no yield in a Sonogashira coupling can stem from several factors:

  • Inactive Catalyst: The palladium(0) catalyst is sensitive to air and can be oxidized, leading to deactivation. The formation of "palladium black" is a visual indicator of catalyst decomposition.[3]

  • Poor Quality Reagents: Impurities in solvents, the amine base, or the copper(I) co-catalyst can poison the catalyst. For instance, oxidized phosphine ligands can inhibit the reaction.

  • Inappropriate Reaction Conditions: Temperature, solvent, and the choice of base are critical. Some vinyl bromides may require higher temperatures to react efficiently.[4]

  • Degassing Issues: Incomplete removal of oxygen from the reaction mixture is a common reason for failure, as it leads to oxidative side reactions and catalyst deactivation.[3]

Q2: I am observing a significant amount of a homocoupled alkyne byproduct (Glaser coupling). How can I minimize this?

A2: Homocoupling of the terminal alkyne is a common side reaction, often promoted by the copper catalyst. To minimize it:

  • Reduce Copper Catalyst Loading: Use the minimum effective amount of the copper(I) salt.

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to favor the cross-coupling pathway.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol, which can eliminate the issue of homocoupling. These reactions may require specific ligands to facilitate the catalytic cycle.[5]

Q3: The purification of my product is difficult due to residual catalyst and byproducts. What are some effective purification strategies?

A3: Purification can be challenging. Here are some tips:

  • Aqueous Workup: A thorough aqueous workup with ammonium chloride can help remove the amine base and some copper salts.

  • Filtration through Celite or Silica: Filtering the crude reaction mixture through a plug of Celite or silica gel can remove insoluble palladium and copper species.[6]

  • Column Chromatography: Silica gel chromatography is often necessary. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.

  • Amine Scavengers: Using a scavenger resin can help to remove the amine base during workup.

Troubleshooting Guide - Sonogashira Coupling
Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive Palladium CatalystUse a fresh source of palladium catalyst. Ensure proper handling under an inert atmosphere.
Poor quality of reagentsUse freshly distilled and degassed solvents and amine base. Use high-purity copper(I) iodide.[3]
Insufficient degassingDegas the reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period.[3]
Inappropriate baseThe choice of amine base is crucial. Triethylamine or diisopropylethylamine are common choices. Ensure the base is dry and free of impurities.[7]
Formation of Homocoupled Alkyne High concentration of copper catalystReduce the loading of the copper(I) salt (e.g., to 1-5 mol%).
Reaction conditions favor homocouplingConsider running the reaction at a lower temperature or using a copper-free protocol.[5]
Reaction Stalls Before Completion Catalyst deactivation over timeAdd a fresh portion of the palladium catalyst to the reaction mixture.
Insufficient baseEnsure an adequate excess of the amine base is used to neutralize the HBr formed during the reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling

This is a general protocol and may require optimization for specific substrates.

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the aryl/vinyl halide (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add a degassed solvent, such as THF or DMF.

  • Add a degassed amine base, such as triethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[8]

Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction with this compound is giving low yields. What could be the problem?

A1: Low yields in Suzuki-Miyaura couplings can be attributed to several factors:

  • Ineffective Base: The choice and quality of the base are critical for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The base must be anhydrous for non-aqueous reactions.[9]

  • Decomposition of the Boronic Acid: Boronic acids can be prone to decomposition (protodeboronation), especially at higher temperatures. Using a boronic ester (e.g., a pinacol ester) can improve stability.[8]

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is crucial. Electron-rich and bulky ligands often improve the efficiency of the coupling with vinyl bromides.[10]

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. The ratio of solvents can significantly impact the reaction rate and yield.

Q2: I am observing homocoupling of my boronic acid. How can I prevent this?

A2: Homocoupling of the boronic acid is a common side reaction. To minimize it:

  • Ensure Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids. Thoroughly degas all solvents and reagents and maintain an inert atmosphere.[8]

  • Optimize Catalyst and Ligand: Certain palladium catalysts and ligands are more prone to inducing homocoupling. Screening different catalyst systems may be necessary.

  • Control Reaction Temperature: Higher temperatures can sometimes lead to increased homocoupling.

Troubleshooting Guide - Suzuki-Miyaura Coupling
Problem Potential Cause Suggested Solution
Low or No Product Formation Ineffective baseScreen different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered and dry.[9]
Decomposition of boronic acidUse a more stable boronic ester (e.g., pinacol ester). Add the boronic acid/ester in portions.[8]
Poor choice of catalyst/ligandTry different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and phosphine ligands (e.g., SPhos, XPhos).[10]
Formation of Homocoupled Boronic Acid Presence of oxygenEnsure the reaction is performed under strictly anaerobic conditions. Degas solvents and reagents thoroughly.[8]
Inappropriate catalyst systemScreen different palladium catalysts and ligands.
Slow or Incomplete Reaction Low reaction temperatureGradually increase the reaction temperature while monitoring for byproduct formation.
Poor solubility of reagentsAdjust the solvent system to ensure all components are sufficiently soluble.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for specific substrates.

  • In a reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).

  • Heat the reaction mixture with stirring (e.g., to 80-100 °C) and monitor its progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. Alkynes, such as this compound, can act as dienophiles.[11]

Frequently Asked Questions (FAQs) - Diels-Alder Reactions

Q1: My Diels-Alder reaction with this compound is very slow or does not proceed. How can I improve the reaction rate?

A1: The reactivity in a Diels-Alder reaction is governed by the electronic properties of the diene and dienophile.

  • Electron-Withdrawing Groups: The ethynyl bromide group on this compound is electron-withdrawing, which is favorable for a dienophile. However, the reactivity can be further enhanced by using an electron-rich diene (a diene with electron-donating groups).[12]

  • Lewis Acid Catalysis: The reaction can often be accelerated by the addition of a Lewis acid (e.g., AlCl₃, SnCl₄), which coordinates to the dienophile and lowers the energy of its LUMO.[13]

  • Temperature: Increasing the reaction temperature can increase the rate, but be mindful of the potential for retro-Diels-Alder reactions at very high temperatures.

Q2: I am getting a mixture of regioisomers. How can I control the regioselectivity?

A2: The regioselectivity of the Diels-Alder reaction is determined by the electronic and steric effects of the substituents on both the diene and the dienophile. For unsymmetrical dienes, the "ortho" and "para" products are generally favored. Predicting the major regioisomer often requires consideration of the orbital coefficients of the HOMO of the diene and the LUMO of the dienophile.

Troubleshooting Guide - Diels-Alder Reactions
Problem Potential Cause Suggested Solution
Slow or No Reaction Poor electronic match between diene and dienophileUse a more electron-rich diene. Consider adding a Lewis acid catalyst.[12][13]
Steric hindranceIf the diene or dienophile is sterically hindered, higher temperatures or longer reaction times may be necessary.
Low Yield Reversible reaction (retro-Diels-Alder)Run the reaction at the lowest effective temperature. Remove the product from the reaction mixture as it forms, if possible.
Formation of Multiple Isomers Lack of regioselectivityFor unsymmetrical dienes, the regiochemical outcome can be difficult to control. Lewis acid catalysis can sometimes improve regioselectivity.
Experimental Protocol: General Procedure for Diels-Alder Reaction

This is a general protocol and may require optimization for specific substrates.

  • In a sealed reaction vessel, dissolve this compound (1.0 eq) and the diene (1.1-2.0 eq) in a suitable solvent (e.g., toluene, xylenes).

  • If using a Lewis acid catalyst, add it at a low temperature (e.g., 0 °C).

  • Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the substrates) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and quench with water or a mild aqueous acid if a Lewis acid was used.

  • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.

Data Summary

Relative Reactivity of Halides in Palladium-Catalyzed Cross-Coupling Reactions
Halide Relative Reactivity Typical Reaction Conditions
Iodide HighestRoom temperature to moderate heating
Bromide IntermediateModerate to high heating often required
Chloride LowestOften requires specialized ligands and higher temperatures
Triflate (OTf) Similar to IodideRoom temperature to moderate heating

This table provides a general trend. Actual reactivity can be influenced by the specific substrate, catalyst, and reaction conditions.[5]

Visualizations

Troubleshooting Workflow for a Failed Sonogashira Reaction

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_catalyst Check Catalyst Activity (Fresh? Blackening?) start->check_catalyst check_reagents Verify Reagent Quality (Dry/Pure Solvents & Base?) start->check_reagents check_conditions Review Reaction Conditions (Temp? Degassing?) start->check_conditions optimize_catalyst Optimize Catalyst/Ligand check_catalyst->optimize_catalyst optimize_base Screen Different Bases check_reagents->optimize_base optimize_temp Adjust Temperature check_conditions->optimize_temp success Successful Reaction optimize_catalyst->success optimize_base->success optimize_temp->success

A flowchart for troubleshooting a failed Sonogashira reaction.

Catalytic Cycle of the Sonogashira Coupling Reaction

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R-X) transmetalation Transmetalation pd_complex->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination R'-C≡C-Pd(II)(R)L₂ reductive_elimination->pd0 product R-C≡C-R' reductive_elimination->product cu_acetylide Cu-C≡C-R' cu_acetylide->transmetalation cu_x CuX cu_acetylide->cu_x To Transmetalation terminal_alkyne H-C≡C-R' terminal_alkyne->cu_acetylide + CuX, Base

The catalytic cycles of the Sonogashira cross-coupling reaction.

References

Improving the solubility of 1-(Bromoethynyl)cyclohexene for reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Bromoethynyl)cyclohexene. The focus is on improving its solubility to ensure successful chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which reactions is it commonly used?

This compound is a haloalkyne, a class of organic compounds characterized by a bromine atom attached to an alkyne functional group which is connected to a cyclohexene ring. Due to its structure, it is a valuable building block in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. The most common applications include the Sonogashira and Cadiot-Chodkiewicz coupling reactions, which are instrumental in the synthesis of complex molecules, including pharmaceuticals and organic materials.

Q2: I am having trouble dissolving this compound in my reaction solvent. What are its general solubility characteristics?

Like most haloalkanes, this compound is a relatively nonpolar compound. Following the principle of "like dissolves like," it exhibits poor solubility in polar solvents such as water, but is readily soluble in many common nonpolar organic solvents.

Q3: Are there any safety precautions I should take when handling this compound?

Yes, as with any haloalkyne, appropriate safety measures are necessary. It is advisable to handle the compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guide: Solubility Issues

Poor solubility of this compound is a common hurdle that can lead to low reaction yields or reaction failure. This guide provides a systematic approach to troubleshoot and resolve these issues.

Problem: this compound is not dissolving sufficiently in the chosen reaction solvent.

Solution Workflow:

start Initial Observation: Poor Solubility solvent_check Step 1: Verify Solvent Choice Is the solvent appropriate for a nonpolar solute? start->solvent_check polar_solvent Issue: Using a highly polar solvent (e.g., water, methanol). solvent_check->polar_solvent No cosolvent Step 2: Consider a Co-solvent Can a co-solvent improve solubility? solvent_check->cosolvent Yes switch_solvent Action: Switch to a nonpolar or moderately polar aprotic solvent. (e.g., Toluene, THF, DMF) polar_solvent->switch_solvent switch_solvent->cosolvent add_cosolvent Action: Add a small amount of a polar aprotic co-solvent. (e.g., DMF, DMSO) cosolvent->add_cosolvent Yes temperature Step 3: Adjust Reaction Temperature Is the reaction being run at room temperature? cosolvent->temperature No add_cosolvent->temperature increase_temp Action: Gently heat the reaction mixture. Monitor for degradation. temperature->increase_temp Yes concentration Step 4: Evaluate Concentration Is the concentration of the reactant too high? temperature->concentration No increase_temp->concentration dilute Action: Reduce the concentration by adding more solvent. concentration->dilute Yes end Resolution: Improved Solubility and Reaction Outcome concentration->end No dilute->end A 1. Add Pd catalyst and CuI to a dry, inert-atmosphere flask. B 2. Add THF and Et3N, then degas the mixture. A->B C 3. Add the terminal alkyne via syringe. B->C D 4. Prepare a solution of this compound in a minimal amount of THF/DMF (e.g., 5:1 ratio). C->D E 5. Slowly add the this compound solution to the reaction mixture. D->E F 6. Stir at room temperature or heat gently (e.g., 40-50°C) and monitor by TLC. E->F G 7. Upon completion, perform an aqueous workup and purify by column chromatography. F->G

Technical Support Center: Catalyst Poisoning in Reactions with 1-(Bromoethynyl)cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in chemical reactions involving 1-(Bromoethynyl)cyclohexene. The information is tailored for professionals in research and development who utilize this versatile building block in their synthetic workflows.

Troubleshooting Guides & FAQs

This section is designed to help you diagnose and resolve common issues encountered during catalytic reactions with this compound, such as Sonogashira and Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling reaction of this compound is sluggish or fails to go to completion. What are the likely causes related to the catalyst?

A1: A stalled or slow Sonogashira reaction is a frequent indicator of catalyst deactivation or poisoning. The primary suspects include:

  • Atmospheric Oxygen: Incomplete degassing of the reaction mixture can lead to the oxidation of the Pd(0) active species to Pd(II), rendering it inactive for the catalytic cycle. Homocoupling of the alkyne partner (Glaser coupling) is also promoted by the presence of oxygen, especially when a copper co-catalyst is used.

  • Impurities in Reagents or Solvents: Trace impurities can act as potent catalyst poisons. Common culprits include sulfur compounds (thiols, thioethers), nitrogen-containing heterocycles, and other coordinating species that can bind irreversibly to the palladium center.

  • Suboptimal Reaction Conditions: Incorrect choice of ligand, base, or solvent can lead to catalyst decomposition or the formation of inactive palladium species. For instance, using a ligand that is not robust enough for the reaction temperature can lead to catalyst degradation.

Q2: I am observing a significant amount of homocoupling of my terminal alkyne (Glaser product) in a Sonogashira reaction. How can I minimize this side reaction?

A2: The formation of diynes (Glaser coupling product) is a common side reaction that competes with the desired cross-coupling and is often indicative of issues with the catalytic system. To mitigate this:

  • Ensure Rigorous Exclusion of Oxygen: As mentioned, oxygen promotes this side reaction. Meticulous degassing of solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction is critical.

  • Consider Copper-Free Conditions: The copper co-catalyst is known to facilitate Glaser coupling. Switching to a copper-free Sonogashira protocol can significantly reduce or eliminate this byproduct.[1][2]

  • Optimize Reaction Parameters: The choice of solvent and base can influence the rate of homocoupling versus cross-coupling. It is advisable to screen different conditions to find the optimal balance.

Q3: My Suzuki-Miyaura reaction with a boronic acid/ester derivative of 1-(ethynyl)cyclohexene is giving a low yield. Could this be catalyst-related?

A3: Yes, low yields in Suzuki-Miyaura couplings can often be traced back to catalyst issues.[3][4][5] Key factors to investigate are:

  • Catalyst and Ligand Choice: Not all palladium catalysts and ligands are equally effective. For sterically hindered or electronically challenging substrates, specialized ligands (e.g., Buchwald or Fuphos-type ligands) may be required to achieve good yields.

  • Base Selection: The choice of base is crucial and can significantly impact the reaction outcome. The base not only activates the boronic acid but can also influence the stability of the catalyst. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

  • Protodeboronation: This is a common side reaction where the boronic acid/ester is replaced by a hydrogen atom, leading to reduced yield. This can be exacerbated by the presence of water and certain bases.

Q4: What are common catalyst poisons I should be aware of when working with this compound?

A4: Palladium catalysts are susceptible to poisoning by a variety of substances that may be present as impurities in the starting materials, reagents, or solvents. Key poisons include:

  • Sulfur Compounds: Thiols, sulfides, and disulfides are notorious for irreversibly poisoning palladium catalysts by forming strong bonds with the metal center.

  • Nitrogen-Containing Compounds: Certain nitrogenous compounds, particularly those with lone pairs of electrons readily available for coordination (e.g., some pyridines, anilines), can act as inhibitors.

  • Other Halogenated Compounds: While this compound is the substrate, other reactive halides present as impurities can compete in the oxidative addition step, leading to unwanted byproducts and reduced efficiency.

  • Heavy Metals: Trace amounts of other metals can interfere with the catalytic cycle.

Q5: Is it possible to regenerate a poisoned palladium catalyst?

A5: In some cases, catalyst regeneration is possible, though its effectiveness depends on the nature of the poison and the catalyst support.

  • For Organic Foulants: If the catalyst is deactivated by the deposition of organic residues or polymers, washing with appropriate solvents or a calcination process (for supported catalysts) can sometimes restore activity.

  • For Irreversible Poisons: For poisons that form strong, covalent bonds with the palladium, such as sulfur compounds, regeneration is often difficult or impossible. In such cases, the catalyst may need to be discarded and replaced. Some industrial processes have developed specific regeneration protocols, but these are often highly specialized.[6][7]

Quantitative Data on Catalyst Performance

SubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(PPh₃)₄ (1)-Et₃NTHF651295Fictionalized Data
4-Bromoanisole + 5 mol% ThiophenolPd(PPh₃)₄ (1)-Et₃NTHF651215Fictionalized Data
1-BromonaphthalenePd₂(dba)₃ (0.5)SPhos (1.5)K₂CO₃Dioxane1002492Fictionalized Data
1-Bromonaphthalene + 5 mol% PyridinePd₂(dba)₃ (0.5)SPhos (1.5)K₂CO₃Dioxane1002445Fictionalized Data
4-BromotoluenePdCl₂(PPh₃)₂ (2)-Et₃N/piperidineDMF80688Fictionalized Data
4-Bromotoluene (incomplete degassing)PdCl₂(PPh₃)₂ (2)-Et₃N/piperidineDMF80630 (plus homocoupling)Fictionalized Data

Note: The data in this table is illustrative and intended to demonstrate the potential impact of poisons and suboptimal conditions. Actual results will vary depending on the specific reaction.

Experimental Protocols

General Protocol for a Copper-Free Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF, dioxane, or DMF) via syringe, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Catalyst Poisoning

TroubleshootingWorkflow Troubleshooting Catalyst Poisoning cluster_reagents Reagent Purity Issues cluster_conditions Reaction Condition Optimization cluster_atmosphere Atmosphere Control start Low Yield or Stalled Reaction check_reagents Check Purity of Starting Materials and Reagents start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_atmosphere Verify Inert Atmosphere start->check_atmosphere repurify Repurify/Source New Reagents check_reagents->repurify Impurities Suspected add_scavenger Consider Poison Scavenger check_reagents->add_scavenger Known Poison Type change_catalyst Screen Different Catalysts/Ligands check_conditions->change_catalyst change_solvent Change Solvent check_conditions->change_solvent change_base Screen Different Bases check_conditions->change_base degas_again Thoroughly Degas Solvents/Reagents check_atmosphere->degas_again check_setup Check for Leaks in Setup check_atmosphere->check_setup end_point Improved Yield repurify->end_point add_scavenger->end_point change_catalyst->end_point change_solvent->end_point change_base->end_point degas_again->end_point check_setup->end_point

Caption: A logical workflow for troubleshooting low yields in catalytic reactions.

Mechanism of Palladium Catalyst Poisoning by a Thiol

CatalystPoisoning Mechanism of Catalyst Poisoning by a Thiol active_catalyst Active Pd(0)L₂ Catalyst poisoned_complex L₂Pd(SR)H (Poisoned Complex) active_catalyst:f0->poisoned_complex:f0 Oxidative Addition of Thiol poison R-SH (Thiol Poison) poison:f0->poisoned_complex:f0 inactive_catalyst { Inactive Catalyst} poisoned_complex:f0->inactive_catalyst:f0 Irreversible Binding

Caption: The poisoning of a palladium catalyst by a thiol-containing impurity.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-(Bromoethynyl)cyclohexene and 1-(Iodoethynyl)cyclohexene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for drug discovery and materials science, the choice of reactants is paramount to the success of a given transformation. Among the versatile building blocks available, haloalkynes play a crucial role in carbon-carbon bond-forming reactions. This guide provides a comparative analysis of the reactivity of two such haloalkynes: 1-(Bromoethynyl)cyclohexene and 1-(Iodoethynyl)cyclohexene. While direct comparative quantitative data for these two specific molecules is scarce in publicly available literature, this guide leverages established principles of organic reactivity and data from analogous systems to provide a comprehensive overview for researchers, scientists, and drug development professionals.

General Reactivity Principles: The Halogen's Role

The reactivity of haloalkynes in popular cross-coupling reactions, such as the Sonogashira and Suzuki couplings, is largely dictated by the nature of the carbon-halogen bond. The bond strength of carbon-halogen bonds decreases down the group: C-Br > C-I. Consequently, the carbon-iodine bond is weaker and more easily cleaved, making iodo-substituted compounds generally more reactive than their bromo-counterparts in reactions involving oxidative addition to a metal catalyst. This trend is well-documented for a wide range of organic halides.[1][2][3]

Therefore, it is anticipated that 1-(Iodoethynyl)cyclohexene will exhibit greater reactivity than this compound in palladium-catalyzed cross-coupling reactions. This enhanced reactivity is expected to manifest as:

  • Faster reaction rates: The weaker C-I bond allows for a lower activation energy for the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

  • Milder reaction conditions: Reactions with the iodo-alkyne may proceed at lower temperatures and with lower catalyst loadings.

  • Higher yields: The increased reactivity can lead to more efficient conversion to the desired product within a given timeframe.

Comparative Performance in Key Reactions

This section details the expected comparative performance of this compound and 1-(iodoethynyl)cyclohexene in two pivotal cross-coupling reactions: the Sonogashira coupling and the Suzuki coupling.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] The general reactivity trend for vinyl halides in the Sonogashira reaction is: vinyl iodide > vinyl bromide > vinyl chloride.[1][2]

Based on this, the following is expected when comparing the two compounds in a Sonogashira coupling with a terminal alkyne (e.g., phenylacetylene):

FeatureThis compound1-(Iodoethynyl)cyclohexene
Reaction Rate SlowerFaster
Typical Temperature Elevated temperatures may be requiredRoom temperature or mild heating
Catalyst Loading Higher catalyst loading may be necessaryLower catalyst loading may be sufficient
Reaction Time LongerShorter
Expected Yield Good to high, but may require optimizationHigh to excellent
Suzuki Coupling

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organic halide.[3] Similar to the Sonogashira coupling, the reactivity of the halide partner is crucial, with the general trend being I > Br >> Cl.[3]

For a Suzuki coupling with an organoboron reagent (e.g., phenylboronic acid), the expected comparison is as follows:

FeatureThis compound1-(Iodoethynyl)cyclohexene
Reaction Rate SlowerFaster
Typical Temperature Mild to elevated temperaturesRoom temperature to mild heating
Base Strength A stronger base may be requiredA weaker base may be sufficient
Reaction Time LongerShorter
Expected Yield Good to highHigh to excellent

Experimental Protocols

Detailed experimental protocols for the synthesis of the starting materials and their use in Sonogashira coupling are provided below. These protocols are based on general procedures for similar substrates and should be optimized for specific applications.

Synthesis of this compound

Reaction:

Procedure:

  • To a solution of cyclohexanone (1.0 eq) in dichloromethane (DCM) at 0 °C, add a catalytic amount of dimethylformamide (DMF).

  • Slowly add oxalyl chloride (1.1 eq) and allow the reaction to stir for 1 hour at 0 °C, then warm to room temperature for 2 hours.

  • In a separate flask, prepare a solution of triphenylphosphine (2.2 eq) and carbon tetrabromide (1.1 eq) in DCM at 0 °C.

  • To this second flask, slowly add the solution from the first step.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with DCM.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford this compound.

Synthesis of 1-(Iodoethynyl)cyclohexene

Reaction:

Procedure:

  • To a solution of 1-ethynylcyclohexene (1.0 eq) in diethyl ether at 0 °C, add morpholine (2.0 eq).

  • Slowly add a solution of iodine (1.1 eq) in diethyl ether.

  • Allow the reaction mixture to stir at room temperature for 4 hours.

  • Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 1-(iodoethynyl)cyclohexene.

Sonogashira Coupling Protocol

Reaction:

Procedure:

  • To a flame-dried Schlenk flask, add 1-(haloethynyl)cyclohexene (1.0 eq), phenylacetylene (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed triethylamine via syringe.

  • Stir the reaction mixture at the appropriate temperature (room temperature for the iodo-compound, potentially heating for the bromo-compound) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycle for the Sonogashira coupling and a general experimental workflow for comparing the reactivity of the two haloalkynes.

Sonogashira_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)(R-X)L2 Pd(II)(R-X)L2 Pd(0)L2->Pd(II)(R-X)L2 Oxidative Addition Pd(II)(R-C≡CR')L2 Pd(II)(R-C≡CR')L2 Pd(II)(R-X)L2->Pd(II)(R-C≡CR')L2 Transmetalation Pd(II)(R-C≡CR')L2->Pd(0)L2 Reductive Elimination R-C≡CR' R-C≡CR' Pd(II)(R-C≡CR')L2->R-C≡CR' Product R'-C≡CH Terminal Alkyne (R'-C≡CH) Cu-C≡CR' Cu-C≡CR' R'-C≡CH->Cu-C≡CR' + CuI, Base Cu-C≡CR'->Pd(II)(R-C≡CR')L2 R-X Vinyl Halide (R-X) R-X->Pd(II)(R-X)L2

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental_Workflow cluster_reactants Reactants cluster_reactions Parallel Reactions cluster_analysis Analysis Bromo This compound Reaction_Bromo Sonogashira Coupling (e.g., with Phenylacetylene) Bromo->Reaction_Bromo Iodo 1-(Iodoethynyl)cyclohexene Reaction_Iodo Sonogashira Coupling (e.g., with Phenylacetylene) Iodo->Reaction_Iodo Monitoring Reaction Monitoring (TLC, GC-MS, NMR) Reaction_Bromo->Monitoring Reaction_Iodo->Monitoring Data Data Collection (Yield, Reaction Time) Monitoring->Data Comparison Comparative Reactivity Analysis Data->Comparison

References

A Comparative Guide to Palladium Catalysts for the Coupling of 1-(Bromoethynyl)cyclohexene and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of complex organic molecules often relies on the efficient formation of carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, offering a versatile toolkit for this purpose. This guide provides a comparative overview of the efficacy of different palladium catalysts in coupling reactions involving 1-(bromoethynyl)cyclohexene and structurally similar 1-bromoalkynes. Due to a scarcity of published data for this compound, this comparison draws upon experimental data from analogous 1-bromoalkynes to provide relevant insights for researchers in the field.

General Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of these reactions is highly dependent on the choice of the palladium catalyst, which typically consists of a palladium precursor and a supporting ligand. Common palladium sources include Pd(PPh₃)₄ and Pd₂(dba)₃, while a wide variety of phosphine-based ligands are employed to modulate the catalyst's reactivity and stability.

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X R¹-Pd(II)L₂-X Pd(0)L2->R-Pd(II)-X R-X R¹-X (e.g., this compound) Oxidative_Addition Oxidative Addition R-Pd(II)-R R¹-Pd(II)L₂-R² R-Pd(II)-X->R-Pd(II)-R Organometallic_Reagent R²-M (e.g., Organoboron, Organotin) Transmetalation Transmetalation R-Pd(II)-R->Pd(0)L2 Product R¹-R² (Coupled Product) R-Pd(II)-R->Product Reductive_Elimination Reductive Elimination

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparison of Palladium Catalysts in Key Coupling Reactions

The choice of palladium catalyst significantly impacts the yield and efficiency of cross-coupling reactions. Below is a summary of the performance of various catalysts in Sonogashira, Suzuki, and Stille couplings of 1-bromoalkyne analogs.

Reaction TypePalladium CatalystLigandBaseSolventSubstrate 1 (Analog)Substrate 2Yield (%)Reference
Sonogashira Pd(PPh₃)₂Cl₂PPh₃Et₃NTHF1-Bromo-1-octynePhenylacetylene85Fictionalized Data
Pd₂(dba)₃XPhosCs₂CO₃Dioxane1-Bromo-1-octynePhenylacetylene92Fictionalized Data
Suzuki Pd(PPh₃)₄-Na₂CO₃Toluene/H₂O1-Bromo-2-phenylethynePhenylboronic acid78Fictionalized Data
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O1-Bromo-2-phenylethynePhenylboronic acid95Fictionalized Data
Stille Pd(PPh₃)₄--Toluene(Bromoethynyl)trimethylsilane(Tributylstannyl)thiophene88Fictionalized Data
Pd₂(dba)₃P(t-Bu)₃CsFDioxane(Bromoethynyl)trimethylsilane(Tributylstannyl)thiophene94Fictionalized Data

Note: The data presented in this table is representative of typical yields for the coupling of 1-bromoalkynes with various partners and is intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Sonogashira, Suzuki, and Stille coupling reactions of 1-bromoalkyne analogs.

General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction

G Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine 1-bromoalkyne analog, coupling partner, and solvent Degas Degas the reaction mixture Reactants->Degas Catalyst Add Pd catalyst, ligand, and base under inert atmosphere Degas->Catalyst Heat Heat the reaction to the specified temperature Catalyst->Heat Monitor Monitor reaction progress by TLC or GC/MS Heat->Monitor Quench Quench the reaction Monitor->Quench Extract Extract with an organic solvent Quench->Extract Purify Purify by column chromatography Extract->Purify

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

1. Sonogashira Coupling of a 1-Bromoalkyne Analog

  • Reactants: To a flame-dried Schlenk flask are added the 1-bromoalkyne analog (1.0 mmol), the terminal alkyne (1.2 mmol), CuI (0.05 mmol, 5 mol%), and a suitable solvent (e.g., THF or DMF, 5 mL).

  • Catalyst Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Then, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), a ligand (if required, e.g., PPh₃, 0.04 mmol, 4 mol%), and a base (e.g., Et₃N, 2.0 mmol) are added.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., room temperature to 80 °C) and monitored by TLC or GC-MS until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

2. Suzuki Coupling of a 1-Bromoalkyne Analog

  • Reactants: In a round-bottom flask, the 1-bromoalkyne analog (1.0 mmol), the boronic acid or ester (1.5 mmol), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol) are dissolved in a solvent mixture (e.g., toluene/ethanol/water or dioxane/water).

  • Catalyst Addition: The mixture is degassed by bubbling with an inert gas for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) is then added.

  • Reaction Conditions: The reaction is heated to reflux (typically 80-100 °C) and stirred for the specified time, with progress monitored by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.

3. Stille Coupling of a 1-Bromoalkyne Analog

  • Reactants: A mixture of the 1-bromoalkyne analog (1.0 mmol), the organostannane reagent (1.1 mmol), and an additive such as LiCl (3.0 mmol) are placed in a flame-dried flask under an inert atmosphere.

  • Catalyst Addition: A degassed solvent (e.g., toluene or dioxane) is added, followed by the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and a ligand (e.g., P(t-Bu)₃, 0.04 mmol, 4 mol%).

  • Reaction Conditions: The mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the reaction is complete as indicated by TLC or GC-MS.

  • Workup and Purification: The reaction is cooled and filtered through a pad of Celite. The filtrate is concentrated, and the crude product is purified by column chromatography. Due to the toxicity of organotin byproducts, appropriate handling and disposal procedures must be followed.

Conclusion

The efficacy of palladium-catalyzed coupling reactions of 1-bromoalkynes is highly dependent on the judicious selection of the catalyst system. While data for this compound is limited, the provided information on analogous compounds demonstrates that modern palladium catalysts, particularly those with bulky electron-rich phosphine ligands like XPhos and SPhos, generally offer superior performance in terms of yield and reaction conditions compared to more traditional catalysts like Pd(PPh₃)₄. The experimental protocols outlined here provide a solid foundation for researchers to develop efficient and robust methods for the synthesis of complex molecules utilizing this compound and related building blocks. Further investigation into the reactivity of this specific substrate is warranted to expand its utility in organic synthesis and drug discovery.

Comparative study of cross-coupling methods for 1-(Bromoethynyl)cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Cross-Coupling Methods for 1-(Bromoethynyl)cyclohexene

For researchers, scientists, and professionals in drug development, the selection of an appropriate cross-coupling methodology is critical for the efficient synthesis of complex molecules. This guide provides a comparative analysis of three prominent cross-coupling methods—Sonogashira, Suzuki, and Stille couplings—for the functionalization of this compound. Due to the limited availability of specific experimental data for this compound, this guide utilizes representative data from analogous bromoalkyne systems to provide a comparative framework.

Data Presentation

The following table summarizes the key quantitative data for Sonogashira, Suzuki, and Stille couplings of bromoalkynes with various coupling partners. These representative reactions provide insight into the expected performance of each method for the functionalization of this compound.

Coupling MethodCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Sonogashira Terminal AlkynePd(CF₃COO)₂ (2.5) / PPh₃ (5) / CuI (5)Et₃NDMF100372-96[1][2][3]
Suzuki Arylboronic AcidPd(OAc)₂ (2) / XPhos (4)K₃PO₄Toluene/H₂O10012~80[4]
Stille OrganostannanePd(PPh₃)₄ (5)-Toluene11016~85-95[4]

Experimental Protocols

Detailed methodologies for each key cross-coupling reaction are provided below. These protocols are based on established procedures for bromoalkynes and can be adapted for this compound.

Sonogashira Coupling Protocol

This protocol describes the palladium-catalyzed coupling of a bromoalkyne with a terminal alkyne.[1][5]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(CF₃COO)₂ (0.025 mmol)

  • PPh₃ (0.05 mmol)

  • CuI (0.05 mmol)

  • Triethylamine (Et₃N, 5 mL)

  • N,N-Dimethylformamide (DMF, 10 mL)

  • Schlenk flask and standard Schlenk line equipment

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).

  • Add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) to the flask.

  • Add DMF (10 mL) and triethylamine (5 mL) via syringe.

  • The reaction mixture is stirred and heated to 100 °C for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki Coupling Protocol

This protocol outlines the palladium-catalyzed cross-coupling of a bromoalkyne with an arylboronic acid.[4][6]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol)

  • XPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • Toluene (10 mL)

  • Water (1 mL)

  • Schlenk flask and standard Schlenk line equipment

  • Nitrogen or Argon gas supply

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (3.0 mmol).

  • Add toluene (10 mL) and water (1 mL) to the flask.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Stille Coupling Protocol

This protocol details the palladium-catalyzed cross-coupling of a bromoalkyne with an organostannane reagent.[4][7]

Materials:

  • This compound (1.0 mmol)

  • Organostannane (1.1 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • Anhydrous toluene (15 mL)

  • Schlenk flask and standard Schlenk line equipment

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and the organostannane (1.1 mmol).

  • Add anhydrous toluene (15 mL) via syringe.

  • Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.

  • Degas the solution with a stream of argon for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Monitor the reaction's progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of KF to remove tin byproducts.

  • Separate the organic layer, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualization

The following diagrams illustrate the catalytic cycles of the discussed cross-coupling reactions and a general experimental workflow.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa R-X pd2_halide R-X-Pd(II)L2 oa->pd2_halide transmetal Transmetalation pd2_halide->transmetal pd2_alkynyl R-Pd(II)(C≡C-R')L2 transmetal->pd2_alkynyl alkyne R'-C≡C-H cu_acetylide R'-C≡C-Cu alkyne->cu_acetylide Cu(I), Base cu_acetylide->transmetal re Reductive Elimination pd2_alkynyl->re re->pd0 product R-C≡C-R' re->product

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa R-X pd2_halide R-X-Pd(II)L2 oa->pd2_halide transmetal Transmetalation pd2_halide->transmetal pd2_org R-Pd(II)-R'L2 transmetal->pd2_org boronic_acid R'-B(OR)2 boronate [R'-B(OR)3]- boronic_acid->boronate Base boronate->transmetal re Reductive Elimination pd2_org->re re->pd0 product R-R' re->product

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Stille_Catalytic_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa R-X pd2_halide R-X-Pd(II)L2 oa->pd2_halide transmetal Transmetalation pd2_halide->transmetal pd2_org R-Pd(II)-R'L2 transmetal->pd2_org stannane R'-SnR''3 stannane->transmetal re Reductive Elimination pd2_org->re re->pd0 product R-R' re->product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants, Catalyst, Base, & Solvent setup->reagents reaction Heating & Stirring reagents->reaction monitoring Monitor Reaction (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Pure Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

References

A Researcher's Guide to the Spectroscopic Validation of Novel 1-(Bromoethynyl)cyclohexene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive framework for the validation of spectroscopic data for novel 1-(bromoethynyl)cyclohexene derivatives, a class of compounds with potential applications in medicinal chemistry and materials science. By presenting a comparative analysis with structurally related, well-characterized molecules, this document serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities.

Comparative Spectroscopic Data Analysis

The validation of a novel compound's structure relies on the careful analysis and comparison of its spectroscopic data with that of known compounds. In the absence of a publicly available, complete dataset for a "novel" this compound derivative, we present a comparative analysis of 1-ethynylcyclohexene as a close structural analog, alongside the foundational molecules, cyclohexene and bromocyclohexane. This allows for a clear understanding of the spectroscopic contributions of the cyclohexene core, and the ethynyl and bromo functionalities.

¹H NMR Spectral Data

The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. The following table summarizes the key chemical shifts for our compounds of interest.

Compound NameFunctional Group Protons (δ, ppm)Alkenyl Protons (δ, ppm)Allylic Protons (δ, ppm)Aliphatic Protons (δ, ppm)
This compound No terminal alkyne proton~6.1 (t)~2.1 (m)~1.6 (m)
1-Ethynylcyclohexene ~2.7 (s)~6.0 (t)~2.1 (m)~1.6 (m)
Cyclohexene [1][2]-5.66 (m)[1]1.99 (m)[1]1.61 (m)[1]
Bromocyclohexane [3]---4.1-4.3 (m, -CHBr), 1.2-2.2 (m)

Note: Data for this compound is predicted based on analogous structures. The triplet (t) for the alkenyl proton is due to coupling with the adjacent allylic protons. The multiplet (m) indicates complex splitting patterns.

¹³C NMR Spectral Data

¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. The table below compares the chemical shifts for the key carbon atoms.

Compound NameAlkyne Carbons (δ, ppm)Alkene Carbons (δ, ppm)Aliphatic Carbons (δ, ppm)
This compound ~85 (C-Br), ~60 (≡C-C)~135 (C=), ~125 (=CH)~30, ~25, ~22, ~21
1-Ethynylcyclohexene ~83 (≡CH), ~80 (C≡)~135 (C=), ~120 (=CH)~30, ~25, ~22, ~21
Cyclohexene [4][5]-127.225.2, 22.8
Bromocyclohexane --~55 (-CHBr), ~35, ~27, ~25

Note: Data for this compound is predicted. The presence of the electronegative bromine atom in this compound is expected to deshield the attached alkyne carbon.

Infrared (IR) Spectral Data

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies are summarized below.

Compound NameC≡C Stretch (cm⁻¹)=C-H Stretch (cm⁻¹)C=C Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
This compound ~2200~3020~1650~600-700
1-Ethynylcyclohexene [6]~2100~3020~1650-
Cyclohexene [7][8]-30171647-
Bromocyclohexane [9]---688

Note: Data for this compound is predicted. The C-Br stretch is often in the fingerprint region and can be difficult to assign definitively.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Compound NameMolecular Ion (m/z)Key Fragments (m/z)
This compound [M]⁺, [M+2]⁺ (approx. 1:1 ratio)Loss of Br, retro-Diels-Alder
1-Ethynylcyclohexene [M]⁺ (106)[M-H]⁺, [M-C₂H₂]⁺
Cyclohexene [10][M]⁺ (82)[M-CH₃]⁺, [M-C₂H₄]⁺
1-Bromocyclohexene [11][M]⁺ (160), [M+2]⁺ (162) (approx. 1:1 ratio)[M-Br]⁺ (81)
1-(Bromomethyl)cyclohexene [12][M]⁺ (174), [M+2]⁺ (176) (approx. 1:1 ratio)[M-Br]⁺ (95)

Note: Data for this compound is predicted. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in nearly equal abundance) results in a characteristic M/M+2 pattern in the mass spectrum.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

Synthesis of this compound (General Procedure)

This procedure is adapted from standard methods for the synthesis of haloalkynes from terminal alkynes.

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 1-ethynylcyclohexene (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran.

  • Addition of Base and Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of silver nitrate (AgNO₃) (0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Sample Preparation
  • ¹H and ¹³C NMR Spectroscopy: Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[13][14][15][16][17] Transfer the solution to a 5 mm NMR tube.

  • FT-IR Spectroscopy: For liquid samples, place a drop of the neat compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.[18][19][20] For solid samples, prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing the mixture into a thin disk.[21]

  • GC-MS Analysis: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[22][23][24][25] The sample should be free of any particulate matter.

Workflow and Data Validation

The following diagram illustrates the logical workflow for the validation of spectroscopic data for a novel compound.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison synthesis Synthesis of Novel This compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr ¹H & ¹³C NMR Spectroscopy purification->nmr Sample Prep ir FT-IR Spectroscopy purification->ir Sample Prep ms Mass Spectrometry purification->ms Sample Prep interpretation Spectral Interpretation (Chemical Shifts, Coupling Constants, Vibrational Frequencies, m/z) nmr->interpretation ir->interpretation ms->interpretation comparison Comparison with Spectroscopic Data of Known Analogues interpretation->comparison validation Structural Validation comparison->validation

Workflow for Spectroscopic Data Validation

This structured approach, combining careful synthesis, meticulous spectroscopic analysis, and comparative data interpretation, is essential for the unambiguous structural elucidation of novel this compound derivatives and other new chemical entities.

References

A Comparative Analysis of the Stability of 1-(Bromoethynyl)cyclohexene and Other Haloalkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of 1-(Bromoethynyl)cyclohexene against other haloalkyne analogs, namely those containing fluorine, chlorine, and iodine. The information presented herein is curated to assist researchers in selecting the most appropriate haloalkyne for their specific synthetic needs, with a focus on thermal stability and reactivity. This document outlines experimental data trends, detailed protocols for stability assessment, and synthesis methodologies.

Introduction to Haloalkyne Stability

Haloalkynes are valuable reagents in organic synthesis, prized for their ability to participate in a variety of coupling reactions and functional group transformations. However, their utility is often moderated by their inherent stability. The nature of the halogen atom directly influences the strength of the carbon-halogen (C-X) bond, which in turn dictates the compound's thermal stability and reactivity profile. Generally, the stability of haloalkynes follows the trend of the C-X bond dissociation energy, which decreases down the halogen group. This guide focuses on the 1-(haloethynyl)cyclohexene series to provide a clear and relevant comparison for researchers working with this scaffold.

Comparative Stability Data

CompoundHalogenC(sp)-X Bond Dissociation Energy (kcal/mol, representative)Expected Relative Thermal Stability
1-(Fluoroethynyl)cyclohexeneFluorine~116Highest
1-(Chloroethynyl)cyclohexeneChlorine~84High
This compound Bromine ~72 Moderate
1-(Iodoethynyl)cyclohexeneIodine~58Lowest

Note: The bond dissociation energies are representative values for haloalkynes and are intended to illustrate the trend. Actual values for the cyclohexenyl-substituted compounds may vary slightly.

This trend indicates that 1-(fluoroethynyl)cyclohexene is the most thermally stable, while 1-(iodoethynyl)cyclohexene is the most labile. This compound offers a balance between stability and reactivity, making it a versatile reagent for many applications.

Experimental Protocols

To empirically determine the thermal stability of these compounds, Thermogravimetric Analysis (TGA) is the recommended method.

Experimental Protocol: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition temperature for 1-(haloethynyl)cyclohexene analogs as a measure of their relative thermal stability.

Apparatus:

  • Thermogravimetric Analyzer (e.g., TA Instruments Q500 or similar)

  • High-purity nitrogen gas (or other inert gas)

  • Analytical balance

  • Sample pans (platinum or ceramic)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the haloalkyne sample into a tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. This can be determined by the intersection of the baseline with the tangent of the decomposition curve.

    • The temperature at which 5% weight loss occurs is also a common metric for comparing thermal stability.

General Synthesis Protocol for 1-(Haloethynyl)cyclohexenes

The synthesis of 1-(haloethynyl)cyclohexenes can be achieved from 1-ethynylcyclohexene, which is readily prepared from cyclohexanone.

Step 1: Synthesis of 1-Ethynylcyclohexene A common route involves the reaction of cyclohexanone with a protected acetylene equivalent, followed by elimination.

Step 2: Halogenation of 1-Ethynylcyclohexene

  • For this compound: React 1-ethynylcyclohexene with N-bromosuccinimide (NBS) in the presence of a catalytic amount of silver nitrate in a suitable solvent like acetone.

  • For 1-(Chloroethynyl)cyclohexene: React 1-ethynylcyclohexene with a chlorinating agent such as sodium hypochlorite in the presence of a phase-transfer catalyst.

  • For 1-(Iodoethynyl)cyclohexene: React 1-ethynylcyclohexene with N-iodosuccinimide (NIS) in the presence of a catalytic amount of silver nitrate. Alternatively, treatment with iodine and a base like potassium hydroxide can be employed.

  • For 1-(Fluoroethynyl)cyclohexene: The synthesis of fluoroalkynes is more challenging and often requires specialized reagents like Selectfluor®.

Visualizations

Logical Relationship between Bond Energy and Stability

G BDE C-X Bond Dissociation Energy Stability Thermal Stability of Haloalkyne BDE->Stability Directly Correlates to Halogen Halogen (F, Cl, Br, I) Halogen->BDE Determines

Caption: Relationship between halogen type, bond energy, and thermal stability.

Experimental Workflow for Stability Assessment

G start Start: Synthesize Haloalkyne Analogs tga_prep Prepare TGA Sample (5-10 mg) start->tga_prep tga_run Run TGA under Inert Atmosphere (Ramp to 500°C at 10°C/min) tga_prep->tga_run data_acq Acquire Weight Loss vs. Temperature Data tga_run->data_acq analysis Analyze Data to Determine Decomposition Temperature data_acq->analysis comparison Compare Decomposition Temperatures of Analogs analysis->comparison conclusion Conclude Relative Stability Ranking comparison->conclusion

Caption: Workflow for determining the thermal stability of haloalkynes via TGA.

Conclusion

The stability of 1-(haloethynyl)cyclohexenes is primarily governed by the strength of the carbon-halogen bond. The expected order of stability is Fluoro > Chloro > Bromo > Iodo. This compound represents a versatile intermediate, offering a good compromise between stability for handling and storage, and sufficient reactivity for synthetic transformations. For applications requiring higher thermal stability, the chloro- or fluoro-analogs should be considered. Conversely, for reactions where facile C-X bond cleavage is desired, the iodo-analog would be the most suitable choice. The provided experimental protocols offer a standardized approach for researchers to quantify and compare the stability of these and other haloalkyne compounds in their own laboratories.

Mechanistic Insights into the Reactivity of 1-(Bromoethynyl)cyclohexene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of 1-(bromoethynyl)cyclohexene in key organic transformations. While specific experimental data for this substrate is limited in publicly available literature, this document extrapolates from the well-established reactivity of analogous haloalkynes and vinyl halides to offer a mechanistic investigation and comparison with alternative substrates. The information presented herein is intended to guide synthetic planning and mechanistic considerations in drug discovery and development.

Cross-Coupling Reactions: Building Molecular Complexity

This compound is anticipated to be a versatile substrate for various palladium-catalyzed cross-coupling reactions, leveraging the reactivity of both the bromoalkyne moiety and the vinyl bromide-like structure at the cyclohexene ring.

Sonogashira Coupling

The bromoethynyl group is a prime handle for Sonogashira coupling, enabling the formation of a C(sp)-C(sp) bond. This reaction is pivotal for the synthesis of conjugated enynes.

Comparison with Alternative Alkynyl Halides:

SubstrateRelative ReactivityCatalyst System (Typical)Key Mechanistic Feature
This compound Expected to be reactivePd(PPh₃)₄, CuI, Amine BaseOxidative addition of the Pd(0) to the C-Br bond of the alkyne is a key step.
IodoalkynesMore reactivePd(PPh₃)₄, CuI, Amine BaseThe weaker C-I bond leads to faster oxidative addition compared to the C-Br bond.
ChloroalkynesLess reactiveRequires more active catalyst systems (e.g., with bulky, electron-rich phosphine ligands)The stronger C-Cl bond makes oxidative addition more challenging.

Experimental Protocol (General for a Bromoalkyne): To a solution of the bromoalkyne (1.0 equiv), terminal alkyne (1.2 equiv), and a copper(I) salt (e.g., CuI, 0.05 equiv) in a suitable solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 equiv) and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0 equiv). The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion, monitored by TLC or GC-MS. The product is then isolated and purified by column chromatography.

Sonogashira Coupling Catalytic Cycle
Heck Reaction

The vinyl bromide-like moiety of this compound can potentially participate in Heck reactions, coupling with alkenes to form substituted cyclohexene derivatives. However, the reactivity might be influenced by the presence of the bromoethynyl group.

Comparison with Alternative Vinyl Halides:

SubstrateRelative ReactivityCatalyst System (Typical)Key Mechanistic Feature
This compound Reactivity is uncertain; potential for side reactions.Pd(OAc)₂, PPh₃, Base (e.g., Et₃N)Oxidative addition to the C(sp²)-Br bond. The bromoethynyl group may affect catalyst coordination.
1-BromocyclohexeneGood reactivityPd(OAc)₂, PPh₃, Base (e.g., Et₃N)A standard substrate for Heck reactions.
1-IodocyclohexeneHigher reactivity than the bromo analoguePd(OAc)₂, PPh₃, Base (e.g., Et₃N)The C-I bond is more readily cleaved in the oxidative addition step.

Experimental Protocol (General for a Vinyl Bromide): A mixture of the vinyl bromide (1.0 equiv), alkene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), a phosphine ligand (e.g., PPh₃, 0.04 equiv), and a base (e.g., triethylamine, 2.0 equiv) in a suitable solvent (e.g., DMF or acetonitrile) is heated under an inert atmosphere. The reaction progress is monitored by an appropriate analytical technique. After completion, the reaction mixture is worked up, and the product is purified by chromatography.

Heck Reaction Catalytic Cycle

Cycloaddition Reactions: Ring Formation Strategies

The alkyne moiety in this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, leading to the formation of bicyclic systems.

Comparison with Alternative Dienophiles:

DienophileRelative ReactivityDiene (Typical)Key Mechanistic Feature
This compound Expected to be a moderately reactive dienophile.Electron-rich dienes (e.g., 2,3-dimethyl-1,3-butadiene)The electron-withdrawing nature of the bromine atom can enhance reactivity.
Maleic anhydrideHighly reactiveMost dienesThe two electron-withdrawing carbonyl groups strongly activate the double bond.
EthyleneLow reactivityRequires high temperature and pressureLacks activating groups.

Experimental Protocol (General for a Diels-Alder Reaction): A solution of the diene (1.0 equiv) and the dienophile (1.0-1.2 equiv) in a suitable solvent (e.g., toluene or xylene) is heated at reflux. The reaction is monitored by TLC or NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Diels-Alder Reaction Pathway

Nucleophilic Addition to the Alkyne

The electron-deficient nature of the bromoalkyne makes it susceptible to nucleophilic attack. This can proceed via different mechanisms depending on the nucleophile and reaction conditions.

Comparison of Potential Nucleophilic Additions:

NucleophileExpected Product TypePlausible Mechanism
Soft nucleophiles (e.g., thiolates, cuprates)Trans-addition productMichael-type addition.
Hard nucleophiles (e.g., organolithiums)May lead to a mixture of products or deprotonation.Direct attack at the alkyne carbon or halogen-metal exchange.
AminesYnamine formation (via substitution) or addition.The pathway would be sensitive to reaction conditions.

Experimental Protocol (General for Thiol Addition to an Activated Alkyne): To a solution of the activated alkyne (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol) is added the thiol (1.1 equiv) and a catalytic amount of a base (e.g., sodium methoxide). The reaction is typically stirred at room temperature and monitored by TLC. After completion, the reaction is quenched, and the product is isolated by extraction and purified by chromatography.

Nucleophilic Addition to a Bromoalkyne

Conclusion

This compound is a promising, yet underexplored, building block in organic synthesis. Based on the established reactivity of related compounds, it is expected to readily participate in a variety of transformations, including Sonogashira couplings, Diels-Alder reactions, and nucleophilic additions. The comparative data and generalized protocols provided in this guide serve as a foundation for the rational design of synthetic routes and further mechanistic investigations involving this versatile substrate. Experimental validation of the predicted reactivity is a crucial next step for unlocking the full potential of this compound in the development of novel chemical entities.

Comparative Guide to the Cross-Coupling of 1-(Bromoethynyl)cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate cross-coupling strategy is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the kinetic performance of four common palladium-catalyzed cross-coupling reactions—Sonogashira, Suzuki, Stille, and Negishi—utilizing 1-(bromoethynyl)cyclohexene as the electrophilic substrate. The data presented herein is synthesized from various studies on haloalkynes and related substrates to provide a predictive framework for reaction selection and optimization.

Performance Comparison of Cross-Coupling Reactions

The choice of a cross-coupling reaction significantly impacts reaction efficiency, substrate scope, and functional group tolerance. Below is a summary of typical performance characteristics for the Sonogashira, Suzuki, Stille, and Negishi reactions with bromoalkynes like this compound.

Reaction TypeTypical NucleophileCatalyst System (Typical)Relative RateFunctional Group ToleranceKey AdvantagesKey Disadvantages
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIFastGoodDirect C(sp)-C(sp) bond formation.Requires a copper co-catalyst which can lead to alkyne homocoupling.
Suzuki Organoboron ReagentPd(PPh₃)₄ or PdCl₂(dppf)Moderate to FastExcellentBoronic acids are stable and environmentally benign.Requires a base which can be incompatible with sensitive substrates.
Stille Organostannane ReagentPd(PPh₃)₄ModerateGoodTolerant to a wide range of functional groups.Toxicity of organotin reagents and byproducts.
Negishi Organozinc ReagentPd(PPh₃)₄ or Ni(acac)₂Very FastModerateHigh reactivity of organozinc reagents.Organozinc reagents are moisture and air-sensitive.[1]

Kinetic Data Insights

While specific kinetic data for the cross-coupling of this compound is not extensively available in the literature, we can infer trends from studies on similar haloalkyne and aryl halide systems. The reactivity of the halide in these reactions generally follows the order I > OTf > Br >> Cl.[2][3]

For Sonogashira reactions, the oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst is often the rate-limiting step.[4] Studies on aryl bromides have reported activation enthalpies in the range of 54-82 kJ/mol.[4] Electron-withdrawing groups on the halide substrate tend to increase the reaction rate.

In Suzuki couplings, the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, can be rate-limiting. The reaction requires activation of the boronic acid with a base.[5]

The Negishi coupling is known for its high reaction rates due to the reactivity of the organozinc reagents.[1] However, these reagents' sensitivity to air and moisture necessitates stringent reaction conditions.[1]

The Stille reaction's rate is influenced by the ligands on the palladium catalyst and the nature of the organostannane. The transmetalation step is often rate-determining.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are generalized protocols for each cross-coupling reaction, which can be adapted for this compound.

Sonogashira Coupling: General Procedure

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF), the terminal alkyne (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%) are added. A base, typically an amine such as triethylamine or diisopropylamine, is then added, and the reaction mixture is stirred at room temperature or with gentle heating until completion. The reaction progress is monitored by TLC or GC.

Suzuki-Miyaura Coupling: General Procedure

In a reaction vessel, this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq) are combined in a solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water. The mixture is degassed and then heated, typically between 80-110 °C, until the starting material is consumed.

Stille Coupling: General Procedure

This compound (1.0 eq) and an organostannane reagent (1.0-1.2 eq) are dissolved in an anhydrous, degassed solvent such as toluene or THF. A palladium catalyst, commonly Pd(PPh₃)₄ (1-5 mol%), is added, and the reaction is heated to reflux. The reaction progress is monitored by an appropriate chromatographic technique.

Negishi Coupling: General Procedure

Due to the air and moisture sensitivity of organozinc reagents, this reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents (e.g., THF or diethyl ether). The organozinc reagent is either prepared in situ or added to a solution of this compound (1.0 eq) and a palladium or nickel catalyst (e.g., Pd(PPh₃)₄ or Ni(acac)₂, 1-5 mol%). The reaction is typically carried out at room temperature or with mild heating.

Reaction Mechanisms

The catalytic cycles for Sonogashira, Suzuki, Stille, and Negishi couplings share three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The specific intermediates and the rate-determining step can vary depending on the reaction type, substrates, and conditions.

Catalytic Cycle Overview

Cross-Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation (R'-M) R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' Sonogashira Coupling Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Substrate This compound Mixing Combine reactants, catalysts, and base in solvent Substrate->Mixing Alkyne Terminal Alkyne Alkyne->Mixing Catalysts Pd Catalyst (e.g., Pd(PPh3)2Cl2) CuI (co-catalyst) Catalysts->Mixing Base Amine Base (e.g., Et3N) Base->Mixing Stirring Stir at room temperature or with heating Mixing->Stirring Quenching Quench reaction Stirring->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Purify by chromatography Extraction->Purification Product Coupled Product Purification->Product

References

A Comparative Guide to Isotopic Labeling Strategies for 1-(Bromoethynyl)cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is an indispensable technique in pharmaceutical research and development, enabling the elucidation of metabolic pathways, reaction mechanisms, and the quantification of molecules in complex biological systems. 1-(Bromoethynyl)cyclohexene, with its vinyl bromide and terminal alkyne functionalities, presents a versatile scaffold for the introduction of isotopic labels. Although, to date, no published studies have specifically utilized this compound for isotopic labeling, its chemical structure allows for several potential labeling strategies. This guide provides a comparative overview of these hypothetical labeling approaches, supported by experimental data from analogous compounds, to inform the selection of the most suitable method for your research needs.

Comparison of Potential Isotopic Labeling Methods

The unique structure of this compound offers two primary sites for isotopic labeling: the terminal alkyne and the vinyl bromide. The choice of method will depend on the desired isotope, the required specific activity, and the tolerance of the molecule to different reaction conditions.

Labeling StrategyTarget SiteIsotope(s)Key AdvantagesKey DisadvantagesTypical YieldIsotopic Incorporation
Deuterium Exchange Terminal Alkyne²H (D)Simple procedure, high isotopic incorporation.Limited to deuterium labeling.52 - 98%[1]>95%[2]
Palladium-Catalyzed Sonogashira Coupling Vinyl Bromide¹³C, ¹⁴C, ³HVersatile for introducing various labeled alkynes.Requires a labeled coupling partner and catalyst.72 - 98%[3][4]Dependent on precursor
Palladium-Catalyzed Stille Coupling Vinyl Bromide¹³C, ¹⁴C, ³H, ¹²⁵IMild reaction conditions, good functional group tolerance.Toxicity of organotin reagents, purification challenges.Good to excellent[5]Dependent on precursor
Copper-Catalyzed Radioiodination Vinyl Bromide¹²³I, ¹²⁵I, ¹³¹IDirect introduction of radioiodine.Harsh reaction conditions may not be suitable for all substrates.Moderate to goodHigh
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Terminal Alkyne¹³C, ¹⁴C, ¹⁵N, ¹⁸FBioorthogonal, high efficiency, mild conditions.Requires a pre-labeled azide.HighDependent on precursor

Experimental Protocols

Deuterium Exchange of the Terminal Alkyne

This protocol is based on the deuteration of simple terminal alkynes and is expected to be applicable to this compound.

Materials:

  • This compound

  • Deuterium oxide (D₂O)

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Potassium dihydrogen phosphate

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add D₂O (excess) containing a catalytic amount of NaOH.

  • Stir the biphasic mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by ¹H NMR spectroscopy for the disappearance of the acetylenic proton signal.

  • Once the reaction is complete, allow the layers to separate.

  • Remove the organic layer and wash sequentially with D₂O, a solution of potassium dihydrogen phosphate in D₂O, and finally twice more with D₂O.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the deuterated product.

Expected Outcome: High isotopic incorporation (>95%) with good to excellent chemical yield.[1][2]

Palladium-Catalyzed Sonogashira Coupling

This protocol describes the coupling of a vinyl bromide with a terminal alkyne, which can be adapted to introduce an isotopically labeled alkyne to a non-labeled vinyl bromide or vice versa.

Materials:

  • This compound (or a non-brominated terminal alkyne precursor)

  • Isotopically labeled terminal alkyne (e.g., [¹³C₂]ethynyltrimethylsilane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the vinyl bromide (1 equivalent), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

  • Add the solvent and the amine base.

  • Add the isotopically labeled terminal alkyne (1.1-1.5 equivalents).

  • Heat the reaction mixture to 50-100 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome: High yields of the coupled product with the isotopic label incorporated from the precursor.[3][4]

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This bioorthogonal reaction is ideal for labeling with sensitive functional groups under mild aqueous conditions.

Materials:

  • This compound

  • Isotopically labeled azide (e.g., ¹⁸F-fluoroethyl azide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media.

  • Solvent (e.g., t-butanol/water, DMSO)

Procedure:

  • Prepare a stock solution of the copper catalyst by pre-complexing CuSO₄ with the TBTA or THPTA ligand.

  • In a reaction vial, dissolve this compound (1 equivalent) and the isotopically labeled azide (1-1.2 equivalents) in the chosen solvent.

  • Add the copper catalyst solution.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be purified by column chromatography or, for biomolecules, by precipitation or size-exclusion chromatography.

Expected Outcome: High-yield formation of the triazole product with the isotopic label originating from the azide precursor.[6][7]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the described isotopic labeling strategies.

G Workflow for Deuterium Exchange cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start This compound reagents D₂O, cat. NaOH start->reagents Addition process Stirring at RT reagents->process product Deuterated Product process->product G Workflow for Sonogashira Coupling cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Product start1 This compound reagents Pd Catalyst, CuI, Base start1->reagents start2 Labeled Alkyne start2->reagents process Heating reagents->process product Labeled Product process->product G Workflow for Click Chemistry cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Product start1 This compound reagents CuSO₄, Na Ascorbate, Ligand start1->reagents start2 Labeled Azide start2->reagents process Stirring at RT reagents->process product Labeled Triazole process->product

References

A Researcher's Guide to Bridging Theory and Experiment: The Case of 1-(Bromoethynyl)cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the fast-paced world of chemical research and drug development, the robust characterization of novel molecules is paramount. A critical step in this process is the comparison of theoretical predictions with experimental data to confirm structure and understand physicochemical properties. This guide provides a comprehensive framework for this comparison, using the illustrative case of 1-(Bromoethynyl)cyclohexene.

The Crucial Dialogue Between Theory and Experiment

Computational chemistry provides powerful tools to predict the spectroscopic properties of a molecule before it is even synthesized. These theoretical data offer a baseline for what to expect in the laboratory. The subsequent experimental analysis either confirms the theoretical model or reveals unexpected structural or electronic features, leading to a deeper understanding of the molecule's behavior.

This guide will walk through the comparison of theoretical and experimental data for key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison: 1-Bromo-1-cyclohexene as a Model

To illustrate the comparative process, we will examine the expected (theoretical) and reported (experimental) spectroscopic data for 1-Bromo-1-cyclohexene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Theoretical chemical shifts can be calculated using various computational methods, such as Density Functional Theory (DFT).

Table 1: Comparison of Theoretical and Experimental ¹H NMR Data for 1-Bromo-1-cyclohexene

Proton PositionTheoretical ¹H Chemical Shift (ppm) (Estimated)Experimental ¹H Chemical Shift (ppm) (Reported)Multiplicity
Vinylic H~6.0 - 6.4~6.1Triplet
Allylic CH₂~2.2 - 2.5~2.3Multiplet
Homoallylic CH₂~1.7 - 2.0~1.8Multiplet
Other CH₂~1.5 - 1.8~1.6Multiplet

Table 2: Comparison of Theoretical and Experimental ¹³C NMR Data for 1-Bromo-1-cyclohexene

Carbon PositionTheoretical ¹³C Chemical Shift (ppm) (Estimated)Experimental ¹³C Chemical Shift (ppm) (Reported)
C-Br~125 - 135Not readily available
C=C~120 - 130Not readily available
Allylic CH₂~25 - 35Not readily available
Other CH₂~20 - 30Not readily available

Note: Specific experimental values for the ¹³C NMR of 1-Bromo-1-cyclohexene are not widely reported in the literature. The theoretical values are estimations based on standard chemical shift tables and the influence of substituents.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Comparison of Theoretical and Experimental IR Absorption Frequencies for 1-Bromo-1-cyclohexene

Functional GroupTheoretical Vibrational Frequency (cm⁻¹) (Estimated)Experimental Vibrational Frequency (cm⁻¹) (Reported)
C=C Stretch (alkene)~1640 - 1680~1640
C-H Stretch (vinylic)~3010 - 3095Not readily available
C-H Stretch (aliphatic)~2850 - 2960Not readily available
C-Br Stretch~500 - 680Not readily available
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Table 4: Comparison of Theoretical and Experimental Mass Spectrometry Data for 1-Bromo-1-cyclohexene

IonTheoretical m/zExperimental m/z (Reported)
[M]⁺ (Molecular Ion)160/162 (due to ⁷⁹Br/⁸¹Br isotopes)160/162
[M-Br]⁺8181

Note: The presence of bromine is readily identified by the characteristic isotopic pattern of two peaks of nearly equal intensity, two mass units apart (M⁺ and M+2).[2] The primary fragmentation pathway is often the loss of the halogen atom.

From Theory to Practice: Experimental Protocols

A detailed experimental protocol is crucial for obtaining high-quality data that can be reliably compared to theoretical predictions.

Synthesis of 1-Bromo-1-cyclohexene (Illustrative)

A common method for the synthesis of vinyl bromides like 1-Bromo-1-cyclohexene is through the dehydrobromination of a corresponding dibromocyclohexane.

Reaction:

1,2-Dibromocyclohexane + Base → 1-Bromo-1-cyclohexene + H-Base⁺ + Br⁻

Procedure:

  • Reactants: 1,2-dibromocyclohexane is dissolved in a suitable solvent, such as ethanol.

  • Base Addition: A strong, non-nucleophilic base, such as potassium tert-butoxide, is slowly added to the solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography or distillation to yield pure 1-Bromo-1-cyclohexene.

Characterization Techniques
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃).

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film on a salt plate or as a solution in a suitable solvent.

  • Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis. Electron ionization (EI) is a common method for fragmentation.

Visualizing the Workflow

The process of comparing theoretical and experimental data can be visualized as a logical workflow.

G cluster_theoretical Theoretical Analysis cluster_experimental Experimental Analysis Computational Modeling Computational Modeling Predict Spectroscopic Data Predict Spectroscopic Data Computational Modeling->Predict Spectroscopic Data Theoretical Data Theoretical Data Predict Spectroscopic Data->Theoretical Data Comparison Comparison Theoretical Data->Comparison Synthesis & Purification Synthesis & Purification Spectroscopic Analysis Spectroscopic Analysis Synthesis & Purification->Spectroscopic Analysis Experimental Data Experimental Data Spectroscopic Analysis->Experimental Data Experimental Data->Comparison Structure Confirmation Structure Confirmation Comparison->Structure Confirmation Data Match Further Investigation Further Investigation Comparison->Further Investigation Discrepancy

Caption: Workflow for comparing theoretical and experimental data.

Conclusion

The comparison of theoretical and experimental data is a cornerstone of modern chemical research. While direct experimental data for this compound remains elusive in the public domain, the principles of this comparative analysis are universal. By utilizing analogs like 1-Bromo-1-cyclohexene, researchers can hone their skills in predicting, acquiring, and interpreting spectroscopic data to confidently characterize novel compounds. This iterative process of prediction and verification is what drives innovation in drug discovery and materials science.

References

Comparative Analysis of Biologically Active Compounds Synthesized from 1-(Bromoethynyl)cyclohexene: A Review of the Landscape

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals a notable absence of studies detailing the synthesis of biologically active compounds directly from the starting material 1-(bromoethynyl)cyclohexene. While the broader classes of cyclohexane and cyclohexene derivatives have been extensively investigated for their therapeutic potential, and various synthetic routes to bioactive molecules are well-documented, a specific focus on this compound as a precursor for compounds with reported biological activity appears to be a nascent or as-yet-unexplored area of research.

This guide aims to provide researchers, scientists, and drug development professionals with a clear understanding of the current landscape. Despite the potential of this compound as a versatile building block in organic synthesis, particularly in reactions such as Sonogashira coupling and click chemistry to create novel molecular scaffolds, there is no readily available experimental data to populate a comparative analysis of the biological activities of its derivatives.

Future Directions and Potential Applications

The lack of current research presents a significant opportunity for exploration in the field of medicinal chemistry. The inherent reactivity of the bromoethynyl group in this compound makes it an attractive starting point for the synthesis of a diverse library of compounds. Potential areas of investigation could include:

  • Anticancer Drug Discovery: Utilizing the cyclohexene scaffold and the reactive alkyne for the synthesis of novel compounds to be screened against various cancer cell lines.

  • Antimicrobial Agent Development: Exploring the synthesis of derivatives with potential activity against a range of pathogenic bacteria and fungi.

  • Enzyme Inhibition Studies: Designing and synthesizing molecules that could act as specific inhibitors for enzymes implicated in various diseases.

Researchers interested in this area would need to undertake foundational studies involving the synthesis of novel compounds from this compound and subsequently perform a battery of biological assays to determine their activity. Such studies would be the first step in establishing the potential of this chemical entity as a valuable scaffold in drug discovery.

We encourage the scientific community to explore this untapped area of research. As new studies emerge that specifically address the synthesis and biological evaluation of compounds derived from this compound, this guide will be updated to reflect those findings.

Safety Operating Guide

Prudent Disposal of 1-(Bromoethynyl)cyclohexene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) or disposal protocol for 1-(Bromoethynyl)cyclohexene was found. The following guidance is based on the general properties and hazards of analogous brominated organic compounds. It is imperative to consult with a certified environmental management professional and refer to your institution's specific safety protocols before handling or disposing of this chemical.

The proper disposal of this compound, a halogenated organic compound, is critical to ensure personnel safety and environmental protection. Due to its likely classification as a flammable and toxic hazardous waste, a structured and compliant disposal process must be followed. This guide provides essential safety and logistical information for researchers and laboratory professionals.

Inferred Quantitative Data and Hazard Profile

Based on structurally similar compounds, the following table summarizes the anticipated properties and hazards of this compound. This information should be used as a preliminary reference and handled with caution.

PropertyInferred Value/Classification
Chemical Formula C₈H₉Br
Molecular Weight Approximately 185.06 g/mol
Physical State Likely a liquid at room temperature
GHS Hazard Classifications Flammable Liquid: Anticipated to be a combustible or flammable liquid.[1] Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin. Skin Corrosion/Irritation: Likely to cause skin irritation. Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation. Hazardous to the Aquatic Environment: Expected to be toxic to aquatic life, potentially with long-lasting effects.[1]
Disposal Recommendation Dispose of as hazardous waste via incineration at a licensed facility.[2][3][4]

Detailed Disposal Protocol

This protocol outlines the step-by-step procedure for the safe disposal of this compound and associated contaminated materials.

Personal Protective Equipment (PPE)

Before handling the chemical, ensure the following PPE is worn to minimize exposure:

  • Eye Protection: Chemical splash goggles are mandatory.[5]

  • Hand Protection: Nitrile or other chemically resistant gloves are recommended. Aromatic and halogenated hydrocarbons can degrade many glove materials, so inspect gloves for any signs of degradation and change them frequently.[6]

  • Body Protection: A flame-retardant lab coat should be worn.

  • Respiratory Protection: If there is a risk of inhalation, especially in poorly ventilated areas, a respirator may be necessary.

Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Designated Waste Container: Collect all this compound waste in a dedicated, compatible container. This container should be made of a material that will not react with the chemical and should have a secure, sealable lid.

  • Halogenated Waste Stream: This compound must be disposed of in a designated "halogenated organic waste" stream.[3] Do not mix with non-halogenated organic waste, aqueous waste, or any other incompatible chemicals.[3]

  • Contaminated Materials: Any materials that come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent pads, must also be disposed of as hazardous waste in the same designated container.[7]

Labeling and Storage

Accurate labeling and safe storage are essential for regulatory compliance and safety.

  • Hazardous Waste Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and volume.

    • The associated hazards (e.g., "Flammable," "Toxic").

    • The date of accumulation.

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be a well-ventilated, cool, and dry location, away from sources of ignition such as heat, sparks, or open flames.[8]

Final Disposal Procedure

The final disposal must be handled by trained professionals.

  • Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal company.[4][9]

  • Professional Removal: Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[7][9] The primary method for the disposal of halogenated organic compounds is high-temperature incineration by a licensed facility, which is equipped to handle the resulting acid gases.[2][3][10]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation Phase cluster_collection Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat A->B C Use Designated Halogenated Organic Waste Container B->C D Collect Liquid Waste and Contaminated Solids C->D E Securely Seal Container D->E F Apply Hazardous Waste Label: - Chemical Name - Hazards - Date E->F G Store in Cool, Dry, Ventilated Satellite Accumulation Area F->G H Contact EHS or Licensed Waste Disposal Company G->H I Professional Collection and Transport to Disposal Facility H->I J Incineration at a Licensed Hazardous Waste Facility I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(Bromoethynyl)cyclohexene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-(Bromoethynyl)cyclohexene. The following guidance is based on safety information for structurally similar compounds, including other brominated and ethynyl organic molecules. Researchers should handle this compound with extreme caution and assume it is hazardous.

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

Due to the presence of a bromoalkyne functional group, this compound is presumed to be a reactive and potentially toxic substance. The primary hazards are expected to be skin and eye irritation, respiratory tract irritation, and potential flammability.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.To protect against splashes and vapors that can cause serious eye irritation or damage.[1][3]
Skin Protection Flame-resistant lab coat worn over full-length clothing. Chemically resistant gloves (e.g., nitrile or neoprene).To prevent skin contact, which may cause irritation.[1][3] A lab coat provides a barrier against spills.
Respiratory Protection Use in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator with an organic vapor cartridge is recommended.To prevent inhalation of vapors, which may cause respiratory irritation.[1][3]

Physical and Chemical Properties (Inferred)

PropertyValue (for (1-Bromoethyl)cyclohexane)
Molecular Formula C8H13Br
Molecular Weight 189.09 g/mol
Physical State Liquid (presumed)
Boiling Point Not available
Flash Point Combustible liquid (inferred)[1]

Operational Plan: Handling and Storage

A systematic approach is crucial when working with this reactive compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Gather all necessary PPE and have it readily available.

    • Prepare all experimental apparatus and reagents before handling the compound.

    • Have spill cleanup materials (absorbent pads, sand, or vermiculite) accessible.

  • Handling:

    • Conduct all work within a certified chemical fume hood.[3]

    • Ground all equipment to prevent static discharge, as the compound may be flammable.[3]

    • Use only non-sparking tools.[3]

    • Avoid heating the compound unless specifically required by a validated protocol, and do so with extreme caution.

    • Keep the container tightly closed when not in use.[3]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]

    • The storage container should be clearly labeled with the compound name and hazard warnings.

Emergency and Disposal Procedures

Emergency Response Plan:

Emergency ScenarioImmediate Action
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Remove all sources of ignition.[3] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3] Do not allow the spill to enter drains.
Fire Use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Do not use a direct water jet.

Disposal Plan:

All waste containing this compound and contaminated materials (e.g., gloves, absorbent pads) must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and appropriate container.

  • Dispose of the waste through an approved hazardous waste disposal facility. Do not dispose of it down the drain or in regular trash.

Experimental Workflow and Safety Logic

The following diagrams illustrate the standard workflow for handling this compound and the logical steps for emergency response.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage & Disposal prep_ppe Don PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_materials Gather Materials & Spill Kit prep_fume_hood->prep_materials handle_transfer Transfer Compound prep_materials->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction handle_cleanup Clean Work Area handle_reaction->handle_cleanup storage Store in Cool, Dry, Ventilated Area handle_cleanup->storage disposal Dispose as Hazardous Waste handle_cleanup->disposal

Caption: Standard operating procedure for handling this compound.

G Emergency Response Logic cluster_actions Emergency Response Logic cluster_responses Emergency Response Logic emergency Emergency Event spill Spill emergency->spill exposure Personal Exposure emergency->exposure fire Fire emergency->fire spill_response Evacuate & Contain with Inert Material spill->spill_response exposure_response Flush Affected Area Seek Medical Attention exposure->exposure_response fire_response Use CO2 or Dry Chemical Evacuate if Necessary fire->fire_response

Caption: Decision-making flow for emergency situations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.